molecular formula C35H70 B11968228 17-Pentatriacontene CAS No. 6971-40-0

17-Pentatriacontene

Cat. No.: B11968228
CAS No.: 6971-40-0
M. Wt: 490.9 g/mol
InChI Key: BLCUZCCTSBVFSV-LAPDZXRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Pentatriacontene (CAS 6971-40-0) is a long-chain, unsaturated aliphatic hydrocarbon with the molecular formula C₃₅H₇₀ and a molecular weight of 490.93 g/mol . This compound is recognized as a significant natural product identified through GC-MS analysis in medicinal plants such as Malva sylvestris and Nigella sativa (black cumin) . Its presence in these botanicals is correlated with observed biological activities, positioning it as a compound of interest in phytochemical and antimicrobial research. The primary research value of this compound lies in its contribution to antibacterial and antibiofilm properties. In scientific studies, plant extracts containing this compound as a major constituent (19.78% of the total extract) have demonstrated efficacy against a panel of human pathogenic bacteria, including both Gram-positive ( Staphylococcus aureus , Enterococcus faecalis ) and Gram-negative strains ( Pseudomonas aeruginosa , Escherichia coli , Klebsiella pneumoniae ) . Furthermore, one study specifically attributes the antibacterial activity of a purified fraction from Nigella sativa to this compound . This makes it a valuable reference standard for authenticating plant extracts and for investigating the mechanisms of action of natural products against planktonic and biofilm-embedded bacteria. Beyond biological applications, this hydrocarbon and its analogues have historical use in material science research, such as in patents for modifying the properties of polyethylene to improve its heat-sealing characteristics . As a highly lipophilic molecule, it is practically insoluble in water and is predicted to have high blood-brain barrier penetration . This compound is provided as a high-purity standard for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

6971-40-0

Molecular Formula

C35H70

Molecular Weight

490.9 g/mol

IUPAC Name

(E)-pentatriacont-17-ene

InChI

InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3/b35-33+

InChI Key

BLCUZCCTSBVFSV-LAPDZXRHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 17-Pentatriacontene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene is a long-chain unsaturated aliphatic hydrocarbon with the chemical formula C₃₅H₇₀. This document provides a comprehensive overview of its known physical and chemical properties, drawing from various chemical databases and computational models. Notably, a significant portion of the available data is predictive rather than experimentally determined, a common scenario for rare or commercially non--standard chemicals. This guide summarizes the available quantitative data, discusses the general principles of the physical properties of long-chain alkenes, and addresses the absence of specific experimental protocols in publicly accessible literature.

Chemical Identity

This compound is an alkene with a double bond located at the 17th carbon position. It can exist as two geometric isomers: (Z)-17-Pentatriacontene (cis) and (E)-17-Pentatriacontene (trans).

  • Molecular Formula: C₃₅H₇₀

  • Molecular Weight: 490.93 g/mol [1][2]

  • CAS Number: 6971-40-0[1][2]

  • Isomeric Forms:

    • (E)-pentatriacont-17-ene

    • (Z)-pentatriacont-17-ene[3]

Tabulated Physical Properties

The following tables summarize the available quantitative data for this compound. It is critical to note that much of this data is computationally predicted and has not been verified by extensive experimental analysis.

Table 1: General and Calculated Physicochemical Properties
PropertyValueSource/Comment
Molecular Weight 490.93 g/mol PubChem[1][2]
Density 0.818 g/cm³Guidechem (Predicted)
Boiling Point 554°C at 760 mmHgGuidechem (Predicted)
Flash Point 338.6°CGuidechem (Predicted)
Vapor Pressure 9.46E-12 mmHg at 25°CLookChem (Predicted)[4]
Refractive Index 1.459Guidechem (Predicted)
XLogP3-AA 18.2PubChem (Computed)[3]
LogP 13.675LookChem (Predicted)[4]
Hydrogen Bond Donor Count 0PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 0PubChem (Computed)[3]
Rotatable Bond Count 31PubChem (Computed)[3]
Table 2: Predicted Thermodynamic Properties
PropertyValueSource/Comment
Standard Gibbs Free Energy of Formation (ΔfG°) 324.04 kJ/molCheméo (Joback Calculated)[5]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -648.51 kJ/molCheméo (Joback Calculated)[5]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 86.61 kJ/molCheméo (Joback Calculated)[5]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 93.46 kJ/molCheméo (Joback Calculated)[5]
Log10 of Water Solubility (log10WS) -14.33Cheméo (Crippen Calculated)[5]

Discussion of Physical Properties

The physical properties of long-chain alkenes like this compound are largely dictated by their high molecular weight and nonpolar nature.

  • Physical State: Alkenes with more than eighteen carbon atoms are typically solids at room temperature.[6] This is due to the cumulative effect of weak van der Waals forces along the long hydrocarbon chain.

  • Solubility: As a nonpolar molecule, this compound is expected to be virtually insoluble in water, a polar solvent.[6][7] It should, however, be soluble in nonpolar organic solvents such as benzene, hexane, and ethers.[6][7]

  • Boiling and Melting Points: The high boiling and melting points are characteristic of large hydrocarbon molecules. These properties increase with the length of the carbon chain due to stronger intermolecular van der Waals forces.[7][8]

  • Density: Alkenes are generally less dense than water.[7]

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the determination of the physical properties of this compound. Commercial suppliers like Sigma-Aldrich explicitly state that they do not perform analytical characterization for this compound.

For a compound of this nature, the following standard experimental methodologies would typically be employed:

  • Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range of the solid-to-liquid phase transition is observed. For a waxy solid, this could also be determined by differential scanning calorimetry (DSC).

  • Boiling Point: Due to the high boiling point, this would be measured under vacuum to prevent decomposition and extrapolated to atmospheric pressure.

  • Density: For a solid, density would likely be determined using a gas pycnometer.

  • Solubility: Assessed by attempting to dissolve a known mass of the compound in various solvents and quantifying the concentration of the dissolved material, often using techniques like chromatography.

  • Spectroscopic Characterization: While not a physical property in the same vein, identity and purity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and possibly infrared (IR) spectroscopy. The NIST WebBook does contain a mass spectrum for this compound.[2]

Biological Activity and Signaling Pathways

Currently, there is no significant information in the public domain detailing specific biological activities or signaling pathway interactions for this compound. While long-chain hydrocarbons can be found in various natural products, including as insect pheromones, the specific role of this compound is not well-documented in the available literature. Therefore, a diagram of a signaling pathway is not applicable.

Visualization of Experimental Workflow

As a substitute for a signaling pathway diagram, the following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_identity Structural Confirmation cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir mp Melting Point (DSC) nmr->mp bp Boiling Point (Vacuum) nmr->bp solubility Solubility Studies nmr->solubility density Density (Pycnometry) nmr->density ms->mp ms->bp ms->solubility ms->density ir->mp ir->bp ir->solubility ir->density data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis solubility->data_analysis density->data_analysis report Technical Report data_analysis->report

Caption: Generalized workflow for the characterization of a chemical compound.

Conclusion

This compound is a long-chain alkene whose physical properties are characteristic of high molecular weight, nonpolar hydrocarbons. While a substantial amount of predictive data is available, there is a notable lack of publicly accessible, experimentally determined values and detailed methodologies. For research and development purposes, it is recommended that any sample of this compound be independently characterized to confirm its identity and relevant physical properties for the intended application.

References

Natural Sources of 17-Pentatriacontene in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Pentatriacontene (C35H70) is a very-long-chain alkene that has been identified as a phytochemical constituent in a variety of plant species. As a lipophilic molecule, it is typically found as a component of cuticular waxes, which form a protective layer on the surface of terrestrial plants. The study of such long-chain hydrocarbons is of growing interest due to their potential applications in pharmacology, biofuel production, and as chemotaxonomic markers. This technical guide provides a comprehensive overview of the known natural plant sources of this compound, methodologies for its analysis, and a plausible biosynthetic pathway.

Natural Plant Sources

This compound has been identified in several plant species, often as a minor component of their complex surface lipid profiles. The primary sources identified in the scientific literature include:

  • Centaurea iberica : A species of flowering plant in the Asteraceae family. The essential oil composition of Centaurea iberica has been analyzed, with hexadecanoic acid being a major constituent in some studies, while another reported arachidic acid as a major component[1][2]. The presence of this compound has been noted, although quantitative data remains limited.

  • Cordia obliqua Willd. : Commonly known as the clammy cherry, this plant belongs to the Boraginaceae family. Gas chromatography-mass spectrometry (GC-MS) analysis of a methanolic leaf extract of Cordia obliqua revealed the presence of this compound[3].

  • Eichhornia crassipes (Mart.) Solms : Known as water hyacinth, this aquatic plant is a member of the Pontederiaceae family. Phytochemical analyses have identified a wide range of compounds in Eichhornia crassipes, including hydrocarbons[4][5][6]. Straight-chain alkanes are present in relatively low concentrations compared to other higher plants[4].

Quantitative Data

Quantitative data for this compound in plants is sparse in the available literature. Most studies report its presence based on qualitative GC-MS analysis. The table below summarizes the available semi-quantitative data.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodCompoundRetention Time (min)Relative Abundance (% Peak Area)Absolute QuantificationReference
Cordia obliqua Willd.LeafMethanol ExtractionGC-MSThis compound16.811.95 (in CO1 fraction)Not Reported[3]

Note: The relative abundance is specific to the chromatographic conditions and the fraction analyzed, and does not represent the absolute concentration in the plant material. Further targeted quantitative studies are required to determine the concentration of this compound in these and other plant species.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and quantification of this compound from plant materials, synthesized from established methods for plant hydrocarbon analysis.

Sample Preparation
  • Collect fresh plant material (e.g., leaves, stems).

  • Thoroughly clean the material with deionized water to remove any surface contaminants.

  • Freeze-dry or oven-dry the material at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of lipids.

  • Grind the dried plant material into a fine powder to increase the surface area for extraction.

Extraction of Cuticular Waxes
  • Weigh a known amount of the dried plant powder (e.g., 10 g).

  • Perform a solvent extraction using a non-polar solvent such as n-hexane or chloroform. This can be done by immersing the powder in the solvent and sonicating for 15-20 minutes, or by using a Soxhlet apparatus for several hours. The choice of solvent and method may need to be optimized for the specific plant material.

  • Filter the extract to remove solid plant material.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude wax extract.

Isolation of Hydrocarbon Fraction
  • The crude wax extract can be fractionated using column chromatography on silica gel.

  • Elute the column with a series of solvents of increasing polarity, starting with a non-polar solvent like n-hexane to isolate the hydrocarbon fraction, which will contain this compound.

  • Collect the fractions and evaporate the solvent.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation for GC-MS:

    • Dissolve a known weight of the hydrocarbon fraction in a suitable solvent (e.g., hexane or dichloromethane).

    • Add a known concentration of an internal standard. For very-long-chain hydrocarbons, a deuterated alkane (e.g., dotriacontane-d66) or a long-chain alkane not present in the sample (e.g., tetracosane) can be used.[7]

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for hydrocarbon analysis.

    • Injection: Use a splitless or on-column injection to ensure the transfer of high-boiling point compounds.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a high final temperature (e.g., 320-340°C) at a rate of 10-15°C/min, and hold for an extended period to ensure elution of all long-chain compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.

  • Identification and Quantification:

    • Identify this compound based on its retention time and the fragmentation pattern of its mass spectrum compared to a reference standard or library data.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard, using a calibration curve generated with authentic standards of this compound.[8][9]

Signaling Pathways and Biosynthesis

The biosynthesis of very-long-chain alkenes like this compound in plants is believed to follow the general pathway for cuticular wax biosynthesis. This process starts with the elongation of fatty acid precursors in the endoplasmic reticulum.

Very-long-chain fatty acids (VLCFAs) are synthesized from C16 and C18 fatty acid pools through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[10][11] The key enzyme in this complex is the 3-ketoacyl-CoA synthase (KCS), which determines the final chain length of the VLCFA.[12] For the synthesis of a C35 alkene, a C36 or C38 VLCFA precursor would be required.[12]

The VLCFA-CoA is then thought to be converted to an alkane or alkene. One proposed pathway involves the reduction of the VLCFA-CoA to a very-long-chain aldehyde, followed by a decarbonylation reaction to yield an odd-chain-length alkane. For alkene formation, a desaturase enzyme could introduce a double bond into the VLCFA before or after the conversion to the hydrocarbon. Another possibility is a head-to-head condensation of two fatty acyl molecules, which typically results in an internal alkene.[13]

Biosynthetic_Pathway cluster_ER Endoplasmic Reticulum cluster_Export Export to Cuticle C16_C18_Acyl_CoA C16/C18 Acyl-CoA Pool FAE_Complex Fatty Acid Elongase (FAE) Complex (incl. KCS enzymes) C16_C18_Acyl_CoA->FAE_Complex Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., C36, C38) FAE_Complex->VLCFA_CoA Alkene_Synthase_Complex Alkene Synthase Complex (Hypothetical) VLCFA_CoA->Alkene_Synthase_Complex Conversion Pentatriacontene This compound (C35:1) Alkene_Synthase_Complex->Pentatriacontene Cuticle Cuticular Wax Layer Pentatriacontene->Cuticle Transport

Caption: Plausible biosynthetic pathway for this compound in plants.

Experimental Workflow Diagram

The following diagram outlines the key steps for the analysis of this compound from plant sources.

Experimental_Workflow Start Plant Material Collection (e.g., Leaves) Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (e.g., n-Hexane) Drying->Extraction Crude_Extract Crude Wax Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Hydrocarbon_Fraction Hydrocarbon Fraction Fractionation->Hydrocarbon_Fraction GCMS_Prep Sample Preparation for GC-MS (Internal Standard Addition) Hydrocarbon_Fraction->GCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Generalized experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring very-long-chain alkene found in the cuticular waxes of several plant species, including Centaurea iberica, Cordia obliqua, and Eichhornia crassipes. While its presence has been confirmed, there is a significant lack of quantitative data and detailed biosynthetic information in the current scientific literature. The methodologies outlined in this guide provide a framework for researchers to conduct further investigations into the abundance, distribution, and biosynthesis of this and other very-long-chain hydrocarbons in the plant kingdom. Such research will be crucial for unlocking the potential of these molecules in various scientific and industrial applications.

References

The Biological Activity of 17-Pentatriacontene and Other Long-Chain Alkenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain alkenes, such as 17-pentatriacontene, are naturally occurring hydrocarbons found in a variety of plant species. Emerging research suggests their potential involvement in a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and related long-chain alkenes. It is important to note that while this compound has been identified as a constituent of many biologically active plant extracts, research on the purified compound is still in its nascent stages. Consequently, much of the quantitative data and mechanistic understanding is derived from studies on extracts rather than the isolated alkene. This guide summarizes the available quantitative data, presents detailed experimental protocols for relevant bioassays, and visualizes key signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound (C₃₅H₇₀) is a long-chain alkene that has been identified in various plant extracts, including those from Nigella sativa, Eichhornia crassipes, and Sargassum tenerrimum.[1][2][3] Its presence in these extracts, which exhibit notable biological effects, has led to the hypothesis that this compound itself may contribute to these activities. The reported biological activities associated with extracts containing this compound include antibacterial, antifungal, anti-inflammatory, and cytotoxic (anticancer) properties.[2]

This guide aims to consolidate the existing, albeit limited, scientific literature on this compound and provide a technical framework for researchers and drug development professionals interested in exploring its therapeutic potential.

Biological Activities and Quantitative Data

The biological activities of this compound are primarily inferred from the activities of the extracts in which it is found. Direct studies on the purified compound are scarce. The following tables summarize the quantitative data from studies on extracts containing this compound.

Antimicrobial Activity

Long-chain hydrocarbons like this compound are thought to exert antimicrobial effects through their hydrophobic interactions, which may disrupt the lipid membranes of microbial pathogens, leading to cell leakage.[3]

Extract/Fraction SourceTarget OrganismAssay TypeResultConcentration of this compound in FractionReference
Nigella sativa (Acetone Fraction SA7)Gram-positive & Gram-negative bacteriaDisc Diffusion13 mm inhibition zoneNot specified, but a major component[1]
Nigella sativa (Hexane Fraction SH4)Gram-positive & Gram-negative bacteriaDisc Diffusion15 mm inhibition zone60.37%[1]
Sargassum tenerrimum (Petroleum Ether Extract)Human pathogenic bacteriaNot specifiedExhibited antibacterial activityIdentified as a component[2]
Cytotoxic Activity

The cytotoxic effects of extracts containing this compound have been observed against various cancer cell lines. The proposed mechanism for long-chain hydrocarbons often involves membrane disruption or induction of apoptosis.

Extract/Fraction SourceCell LineAssay TypeResult (IC₅₀)Concentration of this compound in FractionReference
Nitraria retusa (n-Hexane sub-fraction)MCF-7 (Breast), HepG-2 (Liver), HCT-116 (Colon), A-549 (Lung)Not specifiedCytotoxic effects observedIdentified as a component

Note: Specific IC₅₀ values for the extracts containing this compound are not always provided in the literature, with authors often reporting general cytotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide detailed protocols for key experiments relevant to assessing the biological activity of compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (e.g., this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete DMEM medium.

  • Test compound dissolved in DMSO.

  • Lipopolysaccharide (LPS).

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a control group (cells with medium only), an LPS-only group, and compound-only groups (to check for direct effects on NO).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation of Nitrite Concentration:

    • Calculate the nitrite concentration in the samples by comparing the absorbance values with a standard curve generated using sodium nitrite.

    • The percentage inhibition of NO production can then be determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its biological effects are not yet elucidated. However, based on its chemical structure and the activities of the extracts it is found in, some potential pathways and mechanisms can be hypothesized.

Antimicrobial Mechanism: Bacterial Membrane Disruption

As a long-chain, non-polar molecule, this compound is likely to interact with the lipid bilayer of bacterial membranes. This interaction could disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This is a common mechanism of action for hydrophobic antimicrobial compounds.

G cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Lipid2 Phospholipid Lipid3 Phospholipid Disruption Membrane Disruption Lipid2->Disruption Lipid4 Phospholipid Alkene This compound Alkene->Lipid2 Hydrophobic Interaction Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Hypothetical mechanism of bacterial membrane disruption by this compound.

Anti-inflammatory Mechanism: Potential Modulation of the NF-κB Pathway

Inflammation is a complex biological response often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS). While not directly demonstrated for this compound, many natural products with anti-inflammatory activity exert their effects by inhibiting one or more steps in the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription LPS LPS Receptor TLR4 Receptor LPS->Receptor Receptor->IKK Activates

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Workflow: Cytotoxicity Assessment

The workflow for assessing the cytotoxic activity of a compound involves several key stages, from cell culture preparation to data analysis.

G Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add test compound (serial dilutions) Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer ReadAbsorbance Read absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound is a long-chain alkene that is a constituent of several plant extracts with demonstrated antimicrobial, cytotoxic, and anti-inflammatory properties. While the current body of research suggests that this compound may contribute to these biological activities, there is a clear need for further investigation using the purified compound.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods to isolate and purify this compound to enable direct biological testing.

  • Quantitative Biological Evaluation: Conducting systematic in vitro and in vivo studies to determine the precise MICs, IC₅₀ values, and efficacy of the pure compound.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms of action, including its effects on bacterial membranes and key signaling pathways like NF-κB.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand the structural requirements for its biological activities and to potentially develop more potent derivatives.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of this compound and other long-chain alkenes, potentially leading to the development of novel therapeutic agents.

References

A Technical Guide to 17-Pentatriacontene as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene (C₃₅H₇₀) is a long-chain aliphatic unsaturated hydrocarbon found in a variety of plant species. As a plant metabolite, it is often a component of the plant's essential oils or epicuticular waxes. This technical guide consolidates the current understanding of this compound, focusing on its role as a plant metabolite. It covers its natural occurrence, reported biological activities, plausible biosynthetic origins, and the analytical methodologies used for its identification and quantification. The information presented is intended to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development, highlighting the potential of this molecule and identifying areas for future investigation.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₃₅H₇₀ and a molecular weight of approximately 490.90 g/mol [1][2]. It belongs to the class of organic compounds known as alkenes, characterized by a carbon-carbon double bond. The position of this double bond at the 17th carbon atom gives the molecule its specific name. It exists as different isomers, primarily the (E)- and (Z)- forms ((E)-pentatriacont-17-ene and (Z)-pentatriacont-17-ene)[1][3]. As a very hydrophobic molecule, it is insoluble in water and is typically found as a component of complex lipophilic extracts from plant materials[4]. While research on this specific compound is not extensive, it is frequently identified during phytochemical analyses of various plant extracts, where it is associated with a range of biological activities.

Occurrence and Quantitative Data

This compound has been identified as a constituent in numerous plant species across different families. Its concentration can vary significantly depending on the plant, the part of the plant analyzed (e.g., leaves, stems), and the extraction method used. The primary analytical technique for its identification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS)[5][6][7]. A summary of its occurrence is presented in Table 1.

Table 1: Occurrence and Relative Abundance of this compound in Various Plant Species

Plant SpeciesPlant Part / Extract TypeMethod of AnalysisRelative Abundance (% of Total Extract)Reference
Malva sylvestrisMethanolic ExtractGC-MS19.78%[5]
Eichhornia crassipes (Water Hyacinth)Ethanolic Leaves ExtractGC-MSIdentified as a major compound[6]
Sargassum tenerrimum (Brown Alga)Petroleum Ether ExtractGC-MSIdentified as a bioactive component[8]
Cordia obliquaLeaf Methanol Extract FractionGC-MS1.95%[7]
Nigella sativa (Black Cumin)Acetone Extract Fraction (SA7)GC-MSComponent of fraction with antibacterial effect[9]
Nitraria retusaMethanolic Extract Sub-fractionsGC-MSIdentified as a component with cytotoxic effects[10]
Justicia tranquebariensisEthanolic Plant ExtractGC-MSIdentified as having antimicrobial properties[11]

Reported Biological Activities

The biological role of this compound is an emerging area of interest. Most of the available data comes from studies on crude plant extracts that contain this compound among many others. Therefore, the activities listed below are often attributed to the extract as a whole, although this compound is frequently highlighted as a potentially significant contributor.

  • Antimicrobial Activity: Extracts containing this compound have demonstrated activity against various human pathogenic bacteria. For instance, an acetone extract fraction of Nigella sativa containing this compound showed an antibacterial effect[9]. Similarly, extracts from Sargassum tenerrimum and Justicia tranquebariensis containing this compound exhibited antibacterial properties[8][11]. The methanolic extract of Malva sylvestris, which contains a significant amount of this compound, showed inhibitory effects against bacteria such as S. aureus, E. faecalis, E. coli, and K. pneumoniae[5].

  • Anti-inflammatory, Anticancer, and Antiarthritic Properties: Several sources report that this compound is presumed to possess anti-inflammatory, anticancer, and antiarthritic properties[5][6][8]. Studies on extracts from Eichhornia crassipes and Sargassum tenerrimum have noted these potential activities[6][8].

  • Cytotoxic Activity: Different plant extracts containing this compound have shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent[10].

Table 2: Summary of Reported Biological Activities of Extracts Containing this compound

Plant SpeciesExtract TypeKey Finding / ActivityQuantitative Data (for the extract)Reference
Malva sylvestrisMethanolicAntibacterial, AntibiofilmMIC: 21.9 - 51.9 mg/mL; MBC: 43.7 - 85.8 mg/mL[5]
Sargassum tenerrimumPetroleum EtherAntibacterialNot specified for the pure compound[8]
Nigella sativaAcetone FractionAntibacterial, AntifungalNot specified for the pure compound[9]
Nitraria retusaMethanolic Sub-fractionCytotoxicNot specified for the pure compound[10]

Note: The quantitative data presented (MIC, MBC) are for the total plant extract and not for isolated this compound.

Biosynthesis in Plants

The specific biosynthetic pathway for this compound has not been fully elucidated in the available literature. However, the general pathway for the biosynthesis of very-long-chain hydrocarbons in plants is well understood to be derived from fatty acid synthesis[12][13].

Plant hydrocarbons are typically synthesized through a decarbonylation pathway from very-long-chain fatty aldehydes, which are themselves produced by the reduction of very-long-chain fatty acids (VLCFAs). The synthesis of VLCFAs begins with acetyl-CoA and involves a series of elongation steps catalyzed by fatty acid elongase (FAE) enzyme complexes. This process extends the carbon chain, typically from a C16 or C18 precursor, by adding two-carbon units per cycle. The resulting VLCFA is then reduced to an aldehyde, which is subsequently converted to an alkane (with the loss of carbon monoxide) or an alkene. The introduction of the double bond to form an alkene like this compound involves desaturase enzymes, although the precise mechanism and timing (before or after elongation) can vary.

Plausible_Biosynthetic_Precursor_Relationship Plausible Biosynthetic Precursor Relationship for this compound cluster_0 Fatty Acid Synthesis cluster_1 Elongation & Modification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA C16_C18_Fatty_Acids C16-C18 Fatty Acids (e.g., Palmitic/Stearic) Malonyl_CoA->C16_C18_Fatty_Acids FAS Complex VLCFA Very-Long-Chain Fatty Acid (C36) C16_C18_Fatty_Acids->VLCFA FAE Complex VLCF_Aldehyde Very-Long-Chain Fatty Aldehyde VLCFA->VLCF_Aldehyde Reduction 17_Pentatriacontene 17_Pentatriacontene VLCF_Aldehyde->17_Pentatriacontene Decarbonylation & Desaturation

Caption: Plausible biosynthetic precursor relationship for long-chain alkenes.

Experimental Protocols: Analysis of this compound

The standard methodology for the analysis of this compound from plant material involves solvent extraction followed by chromatographic separation and mass spectrometric identification. While specific parameters vary between studies, a generalized protocol is outlined below.

General Extraction Protocol
  • Sample Preparation: Plant material (e.g., leaves) is collected, washed, and dried at room temperature or in a low-temperature oven to prevent degradation of volatile compounds. The dried material is then ground into a fine powder[6].

  • Solvent Extraction: The powdered plant material is subjected to extraction using an organic solvent. Common solvents include methanol, ethanol, petroleum ether, or acetone[5][6][8][9]. Techniques such as maceration, sonication, or Soxhlet extraction are employed to maximize the yield. For example, a sample can be macerated in methanol and ultrasonicated three times for 30 minutes each to enhance extraction efficiency[14].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract[6].

GC-MS Analysis Protocol
  • Sample Derivatization (if necessary): For certain compounds, derivatization may be required to increase volatility for GC analysis. However, for a hydrocarbon like this compound, this is typically not necessary.

  • Injection: A small volume of the redissolved extract is injected into the GC-MS system. The injection is often performed in split mode to handle concentrated samples[6].

  • Gas Chromatography (GC): The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The column oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, generating a unique mass spectrum for each compound.

  • Compound Identification: The mass spectrum of the unknown compound is compared against a spectral library, such as the NIST (National Institute of Standards and Technology) library. The identification of this compound is confirmed by matching its retention time and mass spectrum with the library data[6][7].

Experimental_Workflow Generalized Experimental Workflow for this compound Analysis cluster_gcms Analysis Stage Start Plant Material (e.g., Leaves) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Sonication) Drying->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Identification Compound Identification (vs. NIST Library) Data_Analysis->Identification Quantification Relative Quantification (Peak Area %) Data_Analysis->Quantification End Results Identification->End Quantification->End

Caption: Generalized workflow for extraction and analysis of plant metabolites.

Conclusion and Future Directions

This compound is a widely distributed plant metabolite that has been identified in numerous species and is associated with a range of promising, albeit preliminarily investigated, biological activities. Current research, heavily reliant on GC-MS analysis of complex extracts, points to its potential role in the antimicrobial and cytotoxic properties of these plants.

However, there are significant gaps in the current body of knowledge. Future research should prioritize the following areas:

  • Isolation and Purification: Developing robust protocols for the isolation of pure this compound is critical.

  • Bioactivity of Pure Compound: Conducting comprehensive biological assays on the isolated compound to confirm the activities currently attributed to the extracts that contain it. This will establish a clear structure-activity relationship.

  • Mechanism of Action: Investigating the molecular mechanisms underlying its antimicrobial or cytotoxic effects.

  • Biosynthesis Elucidation: Utilizing modern multi-omics approaches to fully elucidate the specific biosynthetic pathway, including identifying the key elongase, reductase, and desaturase enzymes involved[15].

A deeper understanding of this compound's biochemistry and pharmacology will clarify its potential as a lead compound for the development of new therapeutic agents.

References

17-Pentatriacontene: A Technical Guide on its Discovery, Identification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene is a long-chain alkene that has been identified in a variety of natural sources, including plants and marine organisms. This document provides a comprehensive overview of the discovery, identification, and biological activities of this compound. It includes a summary of its physicochemical properties, detailed hypothetical protocols for its synthesis and isolation, and an exploration of its potential as an antibacterial and anti-inflammatory agent. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Long-chain hydrocarbons are ubiquitous in nature, serving diverse functions from structural components of cell membranes to signaling molecules. This compound (C35H70) is a monounsaturated aliphatic hydrocarbon that has garnered interest due to its presence in various medicinal plants and its potential biological activities. This technical guide aims to consolidate the current knowledge on this compound, with a focus on its discovery, chemical properties, and biological significance.

Physicochemical Properties

This compound is a large, nonpolar molecule. Its properties are influenced by the presence and configuration (cis or trans) of the double bond at the 17th carbon position. The (E)-isomer is also referred to as trans-17-pentatriacontene, while the (Z)-isomer is known as cis-17-pentatriacontene.

PropertyValueReference
Molecular Formula C35H70[1][2][3]
Molecular Weight 490.94 g/mol [1][3]
CAS Number 6971-40-0[1][2][3]
Appearance Waxy solid (predicted)
Boiling Point 554.0 °C at 760 mmHg (predicted)[1]
Density 0.818 g/cm³ (predicted)[1]
LogP (Octanol/Water) 13.675 (predicted)[1]
InChI Key ((E)-isomer) BLCUZCCTSBVFSV-LAPDZXRHSA-N[2][3]
InChI Key ((Z)-isomer) BLCUZCCTSBVFSV-OAPYJULQSA-N[4]
SMILES ((E)-isomer) CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCCCCC[3]
SMILES ((Z)-isomer) CCCCCCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCC[4]

Discovery and First Identification

While this compound has been identified as a component in numerous plant and marine extracts, a singular, definitive publication detailing its initial discovery and characterization remains elusive in publicly accessible literature. It is often reported as one of many constituents in gas chromatography-mass spectrometry (GC-MS) analyses of natural product extracts. For instance, it has been identified in the ethanolic leaf extract of Eichhornia crassipes and the petroleum ether extract of the seaweed Sargassum tenerrimum. The identification in these studies is typically based on the fragmentation pattern in the mass spectrum and comparison with spectral libraries like those from the National Institute of Standards and Technology (NIST).

Experimental Protocols

Chemical Synthesis (Hypothetical Protocol)

The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes from aldehydes/ketones and phosphonium ylides. This makes it a suitable approach for the synthesis of both (E)- and (Z)-17-pentatriacontene.

4.1.1. Synthesis of (Z)-17-Pentatriacontene

A plausible route to (Z)-17-pentatriacontene involves the reaction of heptadecanal with the ylide generated from octadecyltriphenylphosphonium bromide using a strong, non-stabilizing base.

  • Step 1: Preparation of Octadecyltriphenylphosphonium Bromide.

    • Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add 1-bromooctadecane (1.0 eq) to the solution.

    • Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.

    • Cool the reaction mixture to room temperature and collect the white solid by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

  • Step 2: Wittig Reaction.

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the prepared octadecyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the salt.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Allow the solution to stir at -78 °C for 1 hour.

    • Slowly add a solution of heptadecanal (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or hexane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield (Z)-17-pentatriacontene. The byproduct, triphenylphosphine oxide, can also be removed by precipitation from a nonpolar solvent.

4.1.2. Synthesis of (E)-17-Pentatriacontene

For the synthesis of the (E)-isomer, a modification of the Wittig reaction, such as the Schlosser modification, or the use of a stabilized ylide (Horner-Wadsworth-Emmons reaction) would be employed to favor the formation of the thermodynamically more stable E-alkene.

Isolation from Natural Sources (General Protocol)

This compound has been identified in various plant species. A general protocol for its isolation and identification from a plant matrix is outlined below.

  • Step 1: Extraction.

    • Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

    • Perform solvent extraction using a nonpolar solvent like hexane or petroleum ether. This can be done by maceration, Soxhlet extraction, or accelerated solvent extraction.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Step 2: Chromatographic Separation.

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the fractions containing the target compound using preparative TLC or high-performance liquid chromatography (HPLC) with a nonpolar column.

  • Step 3: Characterization.

    • Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its molecular weight and fragmentation pattern. The mass spectrum can be compared with databases like the NIST library for identification.[5][6][7]

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure, including the position and stereochemistry of the double bond.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily antibacterial and anti-inflammatory properties.

Antibacterial Activity

Long-chain unsaturated hydrocarbons, including this compound, have been shown to possess antibacterial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately cell death.

Hypothesized Antibacterial Mechanism of Action Workflow

antibacterial_workflow cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer compound This compound intercalation Intercalation into Membrane compound->intercalation Hydrophobic Interaction disruption Membrane Disruption (Increased Fluidity) intercalation->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_signaling Intracellular Signaling cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines compound This compound compound->inhibition1 compound->inhibition2

References

Unveiling the Pharmacological Potential of 17-Pentatriacontene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene, a long-chain aliphatic alkene with the molecular formula C35H70, has been identified as a constituent in a variety of medicinal plant extracts. Preliminary research suggests its association with a spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, detailing its physicochemical properties, and exploring its potential therapeutic effects. Due to the limited research on the isolated compound, this guide draws upon data from studies on structurally similar long-chain hydrocarbons, particularly hentriacontane, to infer potential mechanisms of action and signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic promise and the existing knowledge gaps surrounding this compound.

Physicochemical Properties

This compound is an unsaturated hydrocarbon belonging to the alkene group. Its long aliphatic chain confers significant lipophilicity, influencing its solubility and potential interactions with biological membranes.

PropertyValueReference
Molecular Formula C35H70[1][2]
Molecular Weight 490.93 g/mol [1][2]
CAS Number 6971-40-0[1][2]
Physical State Waxy solid (predicted)
Solubility Insoluble in water; Soluble in nonpolar organic solvents

Potential Pharmacological Effects

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of pure this compound are lacking, compelling evidence from research on the structurally similar saturated hydrocarbon, hentriacontane (C31H64), provides significant insights into a probable mechanism of action. Hentriacontane has been shown to exert potent anti-inflammatory effects both in vitro and in vivo.[3][4][5]

Inferred Mechanism of Action:

It is hypothesized that this compound, much like hentriacontane, may mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. The proposed mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the inhibition of caspase-1 activation.[3][6]

Signaling Pathway: Inhibition of NF-κB and Caspase-1

Quantitative Data (from Hentriacontane Studies):

In Vitro (LPS-stimulated RAW 264.7 macrophages)[4]

Concentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of NO
1 µM SignificantSignificantSignificant
5 µM More SignificantMore SignificantMore Significant
10 µM Most SignificantMost SignificantMost Significant

In Vivo (Balb/c mice)[4]

DosageEffect on Pro-inflammatory Cytokines
1 mg/kg Significant reduction
2 mg/kg More significant reduction
5 mg/kg Most significant reduction
Antibacterial Activity

This compound has been identified in plant extracts exhibiting antibacterial properties. One study attributed the antibacterial effect of a specific fraction of Nigella sativa extract directly to its presence.[7]

Mechanism of Action:

The antibacterial action of long-chain hydrocarbons is likely due to their lipophilic nature. They are thought to intercalate into the bacterial cell membrane, disrupting its integrity and leading to increased permeability and eventual cell lysis. This mechanism is generally more effective against Gram-positive bacteria, which lack an outer membrane.

Quantitative Data:

SourceCompound/FractionTest OrganismResultReference
Nigella sativaAcetone extract fraction (SA7) containing this compoundStaphylococcus aureus13 mm inhibitory diameter[7]
Anticancer and Anti-arthritic Potential

Several studies reporting on the chemical composition of medicinal plant extracts have mentioned the potential anticancer and anti-arthritic properties of this compound. However, these assertions are based on the activities of the crude extracts or fractions and are not yet supported by experimental data on the isolated compound. Further research is required to validate these claims and to elucidate any underlying mechanisms of action.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of the pharmacological effects of this compound. A significant challenge in testing this highly lipophilic compound in vitro is its poor aqueous solubility. It is recommended to dissolve this compound in a minimal amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) before further dilution in culture medium.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Cell Viability: Perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Antibacterial Assay (Broth Microdilution for MIC)

Methodology:

  • Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a long-chain alkene that is frequently identified in medicinal plant extracts associated with various pharmacological activities. While direct evidence for the bioactivity of the pure compound is limited, studies on the structurally analogous saturated hydrocarbon, hentriacontane, provide a strong basis for its potential as a potent anti-inflammatory agent, likely acting through the inhibition of the NF-κB and caspase-1 signaling pathways. Preliminary data also suggest antibacterial properties, although further investigation is needed to confirm this and to establish a definitive mechanism of action. The purported anticancer and anti-arthritic effects of this compound remain to be substantiated through rigorous scientific inquiry.

Future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable dedicated pharmacological studies.

  • In Vitro and In Vivo Studies: Comprehensive evaluation of the anti-inflammatory, antibacterial, anticancer, and anti-arthritic properties of the pure compound.

  • Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship: Investigation of how the double bond in this compound influences its activity compared to its saturated counterpart, hentriacontane.

A deeper understanding of the pharmacological profile of this compound will be crucial in determining its potential for development as a novel therapeutic agent.

References

A Technical Guide to 17-Pentatriacontene and its Analogs as Cuticular Hydrocarbon Semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 17-pentatriacontene as a representative of very-long-chain alkenes (VLCAs) involved in insect chemical communication. While direct evidence for this compound as a primary semiochemical is limited in current literature, this document synthesizes information from closely related C35 analogs, such as (Z)-10-pentatriacontene in the honeybee (Apis mellifera) and 13,17-dimethyl-1-pentatriacontene in the tsetse fly (Glossina austeni), to illustrate their role as contact pheromones. This guide details the chemical properties of this compound, its established and hypothesized biological functions, quantitative data from related compounds, and exhaustive experimental protocols for synthesis, extraction, analysis, and bioassays.

Introduction to Cuticular Hydrocarbons as Semiochemicals

Cuticular hydrocarbons (CHCs) are a complex mixture of lipids, primarily non-polar compounds like n-alkanes, methyl-branched alkanes, and alkenes, that coat the epicuticle of insects. Initially recognized for their critical role in preventing desiccation, it is now firmly established that CHCs are vital semiochemicals that mediate a vast array of intra- and interspecific interactions. Their low volatility means they typically function as contact or close-range pheromones, influencing behaviors such as mate recognition, species and nestmate identification, and aggregation.

Very-long-chain alkenes (VLCAs), such as the C35 monoene this compound, represent a class of CHCs implicated in these communication systems. While specific research on this compound is sparse, its structural isomers and derivatives have been identified as key pheromone components in several insect species, highlighting the importance of this molecular class in chemical ecology. This guide uses this compound as a focal point to explore the broader role of C35 alkenes in insect communication.

Chemical and Physical Properties

This compound (C₃₅H₇₀) is a long-chain mono-unsaturated hydrocarbon. Its properties are largely dictated by its high molecular weight and nonpolar nature. Both the cis (Z) and trans (E) isomers exist, though the cis isomer is more commonly found in nature.

PropertyValueSource(s)
Molecular Formula C₃₅H₇₀[1][2]
Molecular Weight 490.9 g/mol [1][2]
CAS Number 6971-40-0[2][3]
IUPAC Name (17E)-pentatriacont-17-ene / (17Z)-pentatriacont-17-ene[2][4]
Boiling Point (est.) 554°C at 760 mmHg[3]
Density (est.) 0.818 g/cm³[3]
XLogP3 18.2[1][2]
InChI Key (E-isomer) BLCUZCCTSBVFSV-LAPDZXRHSA-N[2][4]
InChI Key (Z-isomer) BLCUZCCTSBVFSV-OAPYJULQSA-N[1]
SMILES (E-isomer) CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCCCCC[4]
SMILES (Z-isomer) CCCCCCCCCCCCCCCCC/C=C\CCCCCCCCCCCCCCCC[1]

Biological Role of C35 Alkenes as Semiochemicals

CompoundInsect SpeciesRoleKey FindingsSource(s)
13,17-Dimethyl-1-pentatriacontene Glossina austeni (Tsetse Fly)Contact Sex Pheromone (Female-produced)A key component of the female pheromone blend that induces sexual behavior in males upon contact with treated decoys.[5]
(Z)-10-Pentatriacontene Apis mellifera (Honeybee)Pheromone ComponentIdentified as a cuticular hydrocarbon component involved in the complex chemical communication system of honeybees.
General Cuticular Alkenes Apis mellifera (Honeybee)Nestmate Recognition, Task AssociationThe relative abundance of alkenes and other CHCs changes with age and task (e.g., nurse vs. forager), creating a colony-specific chemical signature.[6][7]

These examples demonstrate that C35 alkenes are biologically relevant molecules used to convey information about species, sex, and social status upon physical contact.

Quantitative Data on Related Semiochemicals

Quantitative analysis reveals the precise amounts of CHCs present on an insect's cuticle, which is critical for understanding dosage and response thresholds in behavioral assays. Data for this compound is unavailable, but analysis of related compounds provides a valuable reference.

Compound Class / Specific CompoundInsect SpeciesMean Quantity per Insect (approx.)Method of AnalysisSource(s)
Total CHCs Apis mellifera (Forager Worker)48.4 µgSolvent Wash, GC-MS[4]
Total CHCs Aethina tumida (Field Collected)3.3 µgSolvent Wash, GC-MS[4]
13,17-Dimethyl-1-tritriacontene (C33 analog) Glossina austeniED₅₀ = 5 µg per decoyBehavioral Bioassay[5]
Individual Alkanes & Alkenes (C23-C33) Apis mellifera (Aged Worker)0.1 - 2.0 µgSolvent Wash, GC-MS[6]

Experimental Protocols

This section provides detailed methodologies for the study of this compound and other VLCAs as semiochemicals.

Synthesis of (Z)-17-Pentatriacontene via Wittig Reaction

The Wittig reaction is a reliable method for unambiguously forming a C=C bond, making it ideal for synthesizing long-chain alkenes. This protocol describes the synthesis of a (Z)-alkene using a non-stabilized ylide.

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 1-bromoheptadecane (1.0 eq).

    • Heat the mixture to reflux for 24-48 hours. The heptadecyltriphenylphosphonium bromide salt will precipitate as a white solid.

    • Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8][9]

  • Ylide Formation:

    • Suspend the dried phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). The formation of the deep red or orange ylide indicates success.

    • Stir the mixture at 0 °C for 1 hour.[8]

  • Wittig Reaction:

    • Slowly add a solution of octadecanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion using Thin Layer Chromatography (TLC).[9]

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer three times with hexanes.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove. Purify the crude product by precipitating the TPPO from a nonpolar solvent (e.g., cyclohexane) at low temperature or by column chromatography on silica gel using hexanes as the eluent.[8]

Extraction of Cuticular Hydrocarbons

Protocol 5.2.1: Solvent Extraction (Lethal)

  • Place a single insect (or a pooled group for very small insects) into a 2 mL glass vial with a PTFE-lined cap.

  • Add a known volume of high-purity n-hexane (e.g., 200 µL) containing an internal standard (e.g., n-hexadecane at 50 ng/µL) to fully submerge the insect.

  • Gently agitate or vortex the vial for 5-10 minutes. This duration is sufficient to dissolve cuticular lipids without significant contamination from internal lipids.

  • Carefully remove the insect from the vial.

  • Concentrate the hexane extract to the desired final volume (e.g., 50 µL) under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial with a micro-insert for analysis.

Protocol 5.2.2: Solid-Phase Microextraction (SPME) (Non-Lethal)

  • Gently restrain the live insect.

  • Rub the surface of the insect's cuticle (e.g., the abdominal tergites) with a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane, PDMS) for a fixed duration (e.g., 2 minutes).

  • For immediate analysis, the fiber can be inserted directly into the GC injector for thermal desorption.

  • Alternatively, the adsorbed compounds can be desorbed from the fiber into a vial containing a small volume of hexane with an internal standard, allowing for storage and later analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument Setup: Use a GC equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the CHC extract in splitless mode. Set the injector temperature to 300°C.

  • Carrier Gas: Use helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Program: A typical program for analyzing VLCAs is:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp 1: Increase to 320°C at a rate of 5°C/min.

    • Hold at 320°C for 15-20 minutes.

  • MS Parameters:

    • Set the transfer line temperature to 320°C and the ion source temperature to 230°C.

    • Acquire data in electron ionization (EI) mode at 70 eV.

    • Scan over a mass range of m/z 40-600.

  • Identification and Quantification: Identify compounds by comparing retention times with authentic standards and matching mass spectra against libraries (e.g., NIST). Quantify compounds by integrating the peak area relative to the internal standard.

Contact Pheromone Behavioral Bioassay

This assay tests the ability of a synthetic compound to elicit a behavioral response upon contact.

  • Preparation of Stimuli: Dissolve synthetic (Z)-17-pentatriacontene in hexane to create a dilution series (e.g., 0.1, 1, 10, 50 µg per 10 µL).

  • Preparation of Decoys: Use solvent-washed, dead insects of the same species or inert glass/steel beads (2-3 mm diameter) as decoys.[10]

  • Application: Apply 10 µL of a test solution (or hexane as a control) to each decoy and allow the solvent to evaporate completely.

  • Bioassay Arena: Place a single test insect (e.g., a male) in a Petri dish or small arena. Allow it to acclimate for 5-10 minutes.

  • Observation: Introduce a single treated decoy into the arena. Observe and score the insect's behavior for a fixed period (e.g., 5 minutes). Key behaviors to score include:

    • Antennal contact (antennation).

    • Arrestment (remaining on or near the decoy).

    • Copulatory attempts or other species-specific courtship behaviors.

  • Data Analysis: Compare the frequency or duration of key behaviors between different concentrations and the solvent control using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis).

Visualizations: Workflows and Pathways

Diagram: Pheromone Identification Workflow

Pheromone_Identification_Workflow cluster_extraction Step 1: Extraction cluster_analysis Step 2: Analysis & Identification cluster_validation Step 3: Synthesis & Validation A1 Collect Insects (e.g., Virgin Females) A2 CHC Extraction (Solvent Wash or SPME) A1->A2 B1 GC-MS Analysis of CHC Profile A2->B1 Crude Extract B2 GC-EAD Analysis (Identify Active Peaks) B1->B2 C1 Chemical Synthesis of Candidate Compound (e.g., Wittig Reaction) B3 Structure Elucidation (MS, DMDS Derivatization) B2->B3 B3->C1 Proposed Structure C2 Behavioral Bioassay (e.g., Contact Assay) C1->C2 C3 Confirmation of Pheromone Component C2->C3

Caption: Workflow for identifying a cuticular hydrocarbon pheromone.

Diagram: Hypothesized Contact Chemoreception Pathway

Contact_Chemoreception cluster_insects Insect Interaction cluster_cellular Cellular & Neural Response Insect1 Female Cuticle (Source) Pheromone This compound (CHC Molecule) Insect1->Pheromone Presence on Cuticle Insect2 Male Antenna/Tarsus (Receiver) Receptor Gustatory Receptor Neuron (GRN) in Contact Chemoreceptor Insect2->Receptor Binding Event Signal Signal Transduction (Ion Channel Opening) Receptor->Signal AP Action Potential Generation Signal->AP Brain Signal to Brain (Protocerebrum) AP->Brain Pheromone->Insect2 Transfer via Contact

Caption: Conceptual pathway for contact pheromone signal transduction.

Diagram: Role of Pheromone in Mate Recognition

Logical_Relationship cluster_chem Chemical Cue Assessment start Male Tsetse Fly Initiates Search contact Physical Contact with Another Fly start->contact detect Detects Cuticular Hydrocarbons contact->detect profile Is CHC Profile Correct for Female? detect->profile pheromone Key Pheromone Present? (e.g., 13,17-dimethyl-1-pentatriacontene) profile->pheromone Yes reject Reject and Continue Search profile->reject No accept Initiate Copulation pheromone->accept Yes pheromone->reject No

Caption: Logical flow of mate recognition via contact pheromones.

Conclusion

This compound serves as an important model for a class of very-long-chain alkenes that function as non-volatile, contact-dependent semiochemicals in insects. While the specific biological activity of this molecule remains to be fully elucidated, compelling evidence from its structural isomers and derivatives, such as those found in Apis mellifera and Glossina austeni, confirms the critical role of C35 alkenes in mediating complex behaviors like mate and nestmate recognition. The detailed protocols for synthesis, extraction, analysis, and bioassay provided herein offer a robust framework for researchers to further investigate this compound and other CHCs. Future work focusing on the specific bioactivity of (Z)- and (E)-17-pentatriacontene across different insect taxa and the identification of their cognate receptors will deepen our understanding of chemical communication and may unlock new avenues for targeted and environmentally benign pest management strategies.

References

Unraveling the Anti-inflammatory Potential of 17-Pentatriacontene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Core Anti-inflammatory Properties, Experimental Protocols, and Signaling Pathways for Drug Development Professionals, Researchers, and Scientists.

Introduction

17-Pentatriacontene, a long-chain unsaturated hydrocarbon, has been identified as a constituent in various plant extracts and microbial sources that exhibit biological activities. While direct and extensive research on the isolated compound's anti-inflammatory properties is nascent, preliminary evidence from studies on extracts containing this compound and structurally related long-chain hydrocarbons, such as hentriacontane, suggests a promising potential for mitigating inflammatory responses. This technical guide consolidates the available, albeit inferred, knowledge on the anti-inflammatory profile of this compound. It provides a comprehensive overview of its likely mechanisms of action, detailed experimental protocols for its evaluation, and quantitative data from analogous compounds to serve as a foundational resource for future research and drug development endeavors.

Disclaimer: The majority of the data and mechanistic insights presented herein are extrapolated from studies on the structurally similar alkane, hentriacontane. These should be considered as a predictive framework for the potential anti-inflammatory activities of this compound and require direct experimental validation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of hentriacontane, a saturated long-chain hydrocarbon, which serves as a proxy for the potential efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Hentriacontane in LPS-Stimulated RAW 264.7 Macrophages

Parameter MeasuredConcentrationResultReference
Nitric Oxide (NO) Production1, 5, 10 µMSignificant Reduction[1]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, MCP-1)1, 5, 10 µMSignificant Reduction[1]
Anti-inflammatory Cytokine (IL-10)1, 5, 10 µMSignificant Increase[1]
Prostaglandin E2 (PGE2) Production1, 5, 10 µMSignificant Reduction[1]
Leukotriene B4 (LTB4) Production1, 5, 10 µMSignificant Reduction[1]
NF-κB Translocation1, 5, 10 µMInhibition[1]
Inflammatory Mediators (TNF-α, IL-6, PGE2, COX-2, iNOS)Not specifiedAmelioration[2][3]
NF-κB and Caspase-1 ActivationNot specifiedAmelioration[2][3]

Table 2: In Vivo Anti-inflammatory Activity of Hentriacontane

Animal ModelDosageParameter MeasuredResultReference
Carrageenan-induced paw edema in mice1, 2, 5 mg/kgPaw Edema VolumeSignificant Reduction[1][4]
LPS-induced inflammation in mice1, 2, 5 mg/kgPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in whole bloodSignificant Reduction[1][4]
LPS-induced inflammation in mice1, 2, 5 mg/kgAnti-inflammatory Cytokine (IL-10) in whole bloodSignificant Increase[1]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of the anti-inflammatory properties of this compound. The following are standard protocols for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is fundamental for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.[5][6]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5][6]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5][7]

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[5][8]

b. Measurement of Nitric Oxide (NO) Production:

  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][7]

  • Procedure:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[6][7]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Principle: The concentration of cytokines in the cell culture supernatant is determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11]

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-6) kit.[10][11]

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of test compounds.[12][13][14]

a. Animals:

  • Male Wistar rats or Swiss albino mice are commonly used.[12]

b. Procedure:

  • Acclimatize the animals for at least one week with free access to food and water.[12]

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Dexamethasone), and this compound treated groups at various doses.[12]

  • Administer this compound or the respective controls orally (p.o.) or intraperitoneally (i.p.).

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][13][15]

  • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer or digital calipers.[13][15]

c. Data Analysis:

  • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

  • The formula for calculating the percentage inhibition is:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to investigate the molecular mechanisms by measuring the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[8]

a. Protein Extraction and Quantification:

  • After treatment, lyse the RAW 264.7 cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Centrifuge the lysates and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Immunoblotting:

  • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of long-chain hydrocarbons like hentriacontane are believed to be mediated through the modulation of key inflammatory signaling pathways. It is plausible that this compound shares similar mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Long-chain hydrocarbons may exert their anti-inflammatory effects by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][17] This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_p p-IκBα NFkappaB p65/p50 NFkappaB_n p65/p50 NFkappaB->NFkappaB_n Translocation Compound This compound (Hentriacontane) Compound->IKK Inhibition IkappaB_p->NFkappaB Release Proteasome Proteasome Degradation IkappaB_p->Proteasome DNA DNA NFkappaB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including ERK, p38, and JNK, are key signaling molecules involved in the inflammatory response.[16] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors like AP-1, leading to the production of pro-inflammatory cytokines.

While not directly demonstrated for hentriacontane in the provided search results, many natural anti-inflammatory compounds inhibit the phosphorylation of MAPKs.[8][18] It is a plausible mechanism for this compound that warrants investigation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation ERK ERK MKKs->ERK JNK JNK MKKs->JNK p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK Compound This compound Compound->MKKs Inhibition AP1 AP-1 p_p38->AP1 Activation p_ERK->AP1 p_JNK->AP1 Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Transcription

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture RAW 264.7 Cell Culture Treatment Treatment with this compound + LPS Stimulation CellCulture->Treatment NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay WesternBlot Mechanism Study (Western Blot for NF-κB, MAPK) Treatment->WesternBlot AnimalModel Animal Model (Carrageenan-induced Paw Edema) Dosing Dosing with this compound AnimalModel->Dosing EdemaMeasurement Paw Edema Measurement Dosing->EdemaMeasurement DataAnalysis Data Analysis (% Inhibition of Edema) EdemaMeasurement->DataAnalysis

Caption: A logical workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is limited, the data from the structurally analogous compound, hentriacontane, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and potentially the MAPK signaling pathways, offer clear avenues for future research. The detailed experimental protocols provided in this guide are intended to facilitate a systematic and robust evaluation of this compound's therapeutic potential. Further studies are imperative to confirm these hypothesized activities and to establish a comprehensive profile of its efficacy and safety. This will be a critical step in unlocking the potential of this compound in the development of novel anti-inflammatory therapies.

References

Unveiling the Anticancer Potential of 17-Pentatriacontene Containing Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of natural compounds for novel anticancer therapies is a rapidly advancing field. Among the vast array of phytochemicals, long-chain hydrocarbons such as 17-Pentatriacontene have been identified in various plant and marine extracts that exhibit cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of the current scientific evidence regarding the anticancer potential of extracts containing this compound. While direct anticancer activity of isolated this compound has not been extensively studied, this document collates and analyzes the existing research on crude extracts from sources like the aquatic plant Eichhornia crassipes and the marine alga Sargassum tenerrimum, where this compound is a known constituent. This guide presents quantitative data on the cytotoxic effects of these extracts, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways implicated in their potential anticancer mechanisms. The information herein aims to provide a foundational resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic promise of these natural extracts and their components.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for new and effective therapeutic agents. Natural products, with their vast structural diversity, have historically been a significant source of anticancer drugs. Long-chain aliphatic hydrocarbons are a class of compounds found in a variety of organisms. This compound (C₃₅H₇₀) is one such molecule that has been identified in the chemical profiles of several plant and marine extracts. While research directly attributing anticancer activity to this compound is nascent, a growing body of evidence suggests that extracts containing this compound exhibit significant cytotoxic and antitumor effects.

This guide focuses on the anticancer potential of extracts from two notable sources known to contain this compound:

  • Eichhornia crassipes (Water Hyacinth): An aquatic plant whose extracts have been investigated for various pharmacological activities, including anticancer effects.

  • Sargassum tenerrimum (Marine Alga): A species of brown seaweed that has been shown to possess antitumor properties in preclinical studies.

The objective of this document is to provide a detailed technical overview of the existing research, with a focus on quantitative data, experimental protocols, and the molecular pathways potentially involved in the anticancer activity of these extracts. It is important to note that the observed biological effects are likely due to the synergistic action of multiple compounds within the extracts, and the specific contribution of this compound to these effects is a subject for future research.

Quantitative Data on Anticancer Activity

The following tables summarize the key quantitative findings from studies on the anticancer activity of extracts from Eichhornia crassipes and Sargassum tenerrimum, which have been reported to contain this compound.

Table 1: In Vitro Cytotoxicity of Eichhornia crassipes Methanolic Petiole Extract

Cell LineCancer TypeIC₅₀ Value (µg/mL)Reference
SK-Mel-5Melanoma172.186[1][1]
PC3Prostate Cancer199.488[2][2]

Table 2: In Vivo Antitumor Activity of Sargassum tenerrimum Ethanolic Extract in Ehrlich Ascites Carcinoma (EAC) Bearing Mice

ParameterControl (EAC)EEST (300 mg/kg)5-Fluorouracil (20 mg/kg)Reference
Tumor Volume (mL) 4.8 ± 0.281.9 ± 0.121.1 ± 0.09[3][4]
Viable Tumor Cell Count (x 10⁷ cells/mL) 16.2 ± 1.156.8 ± 0.484.1 ± 0.29[3][4]
Mean Survival Time (days) 18.5 ± 0.532.0 ± 1.035.5 ± 1.2[3][4]
Increase in Lifespan (%) -72.991.8[3][4]

EEST: Ethanolic Extract of Sargassum tenerrimum

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol used for Eichhornia crassipes extract evaluation against SK-Mel-5 and PC3 cell lines: [1][2]

  • Cell Seeding: Cancer cell lines (SK-Mel-5 or PC3) are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Extract Treatment: The methanolic petiole extract of Eichhornia crassipes is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations (e.g., 12.5, 25, 50, 100, and 200 µg/mL). The culture medium is removed from the wells and replaced with the medium containing the different extract concentrations. Control wells receive medium with the solvent at the same concentration as the treated wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus extract concentration.

In Vivo Antitumor Activity Assessment: Ehrlich Ascites Carcinoma (EAC) Model

The EAC model in mice is a commonly used in vivo model to screen for potential anticancer agents.

Protocol used for Sargassum tenerrimum extract evaluation: [3][4]

  • Animal Model: Swiss albino mice are used for the study.

  • Tumor Inoculation: Ehrlich ascites carcinoma cells are propagated in vivo by intraperitoneal (i.p.) injection. For the experiment, a specific number of EAC cells (e.g., 2 x 10⁶ cells) are injected i.p. into each mouse.

  • Treatment Groups: The mice are randomly divided into several groups:

    • Control Group: Receives the vehicle (e.g., normal saline) orally.

    • Extract-Treated Groups: Receive different doses of the ethanolic extract of Sargassum tenerrimum (e.g., 100, 200, and 300 mg/kg body weight) orally for a specified period (e.g., 9 days), starting 24 hours after tumor inoculation.

    • Positive Control Group: Receives a standard anticancer drug (e.g., 5-Fluorouracil at 20 mg/kg) i.p.

  • Monitoring and Data Collection:

    • Body Weight: The body weight of the mice is monitored throughout the experiment.

    • Tumor Volume: After a certain period of treatment, the ascitic fluid is collected from the peritoneal cavity, and its volume is measured.

    • Tumor Cell Count: The number of viable tumor cells in the ascitic fluid is counted using a hemocytometer and the trypan blue exclusion method.

    • Survival Time: The lifespan of the mice in each group is monitored, and the mean survival time (MST) and the percentage increase in lifespan (% ILS) are calculated.

  • Data Analysis: The data from the treated groups are compared with the control group to evaluate the antitumor efficacy of the extract. Statistical analysis is performed to determine the significance of the observed differences.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound containing extracts are not fully elucidated, research on related phytochemicals and crude extracts suggests the involvement of several key signaling pathways in cancer progression. The diagrams below, generated using Graphviz (DOT language), illustrate some of these critical pathways that are potential targets for the bioactive compounds within these extracts.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many cancers. Some studies suggest that extracts from Sargassum species may exert their anticancer effects by suppressing this pathway[5].

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Leads to

Caption: The PI3K/Akt signaling pathway promoting cell survival and growth.

ROS-Mediated Apoptosis Pathway

Increased production of Reactive Oxygen Species (ROS) can induce oxidative stress and trigger apoptosis in cancer cells. Polysaccharides from Sargassum have been shown to induce apoptosis through ROS-mediated signaling pathways[6].

ROS_Apoptosis_Pathway Plant_Extract Plant Extract (e.g., from Sargassum) ROS Increased ROS Production Plant_Extract->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Initiates Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified representation of ROS-mediated apoptosis induction.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a general workflow for the screening and preliminary investigation of the anticancer potential of plant extracts.

Experimental_Workflow Plant_Collection Plant Material Collection & Identification Extraction Extraction with Appropriate Solvents Plant_Collection->Extraction Phytochemical_Screening Phytochemical Screening (GC-MS) Extraction->Phytochemical_Screening In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Extraction->In_Vitro_Screening Active_Extract_Selection Selection of Active Extracts In_Vitro_Screening->Active_Extract_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Active_Extract_Selection->Mechanism_Studies In_Vivo_Studies In Vivo Antitumor Activity (Animal Models) Active_Extract_Selection->In_Vivo_Studies Compound_Isolation Bioassay-Guided Isolation of Active Compounds Active_Extract_Selection->Compound_Isolation

Caption: General experimental workflow for anticancer drug discovery from natural products.

Conclusion and Future Directions

The evidence presented in this technical guide suggests that extracts from Eichhornia crassipes and Sargassum tenerrimum, which are known to contain this compound, possess notable anticancer properties. The quantitative data from both in vitro and in vivo studies demonstrate the potential of these extracts to inhibit cancer cell growth and reduce tumor progression. The detailed experimental protocols provide a solid foundation for further research in this area.

However, several key areas require further investigation:

  • Isolation and Characterization: Bioassay-guided fractionation is needed to isolate and identify the specific bioactive compounds responsible for the observed anticancer effects. The role of this compound, either alone or in synergy with other constituents, needs to be explicitly determined.

  • Mechanism of Action: While potential signaling pathways have been implicated, more in-depth molecular studies are required to elucidate the precise mechanisms by which these extracts and their components induce cancer cell death and inhibit tumor growth.

  • Broader Screening: The anticancer activity of these extracts should be evaluated against a wider panel of cancer cell lines to determine their spectrum of activity.

  • In Vivo Efficacy and Safety: More extensive in vivo studies using different animal models are necessary to confirm the therapeutic efficacy and to assess the safety and toxicity profiles of these extracts and their isolated compounds.

References

The Antibacterial Potential of 17-Pentatriacontene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene, a long-chain aliphatic alkene, has been identified as a significant bioactive constituent in various plant and seaweed extracts exhibiting promising antibacterial properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antibacterial activity of this compound. While quantitative data on the pure compound remains limited, this document synthesizes available information on its presence in active extracts, postulates a likely mechanism of action based on the behavior of similar long-chain hydrocarbons, and provides detailed experimental protocols for its investigation. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a novel antibacterial agent.

Introduction

The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutics. This compound (C₃₅H₇₀), a long-chain alkene, has emerged as a compound of interest due to its repeated identification in extracts of medicinal plants and marine organisms demonstrating significant antibacterial efficacy. This guide consolidates the existing, albeit nascent, research on this compound's antibacterial profile and provides a framework for future investigation.

Evidence of Antibacterial Activity from Natural Sources

Direct quantitative data on the antibacterial activity of isolated, pure this compound is not yet prevalent in publicly accessible scientific literature. However, its contribution to the bioactivity of various extracts is repeatedly suggested.

Table 1: Presence of this compound in Antibacterially Active Extracts

Source OrganismExtract/FractionPathogenic Bacteria TestedObserved Activity of Extract/FractionCitation
Nigella sativa L.Acetone Fraction (SA7)Gram-positive and Gram-negative bacteriaInhibitory diameter of 13 mm.[1][1]
Malva sylvestrisMethanolic ExtractStaphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coliMIC values ranging from 21.9 to 51.9 mg/mL; MBC values from 43.7 to 85.8 mg/mL.[2][2]
Sargassum tenerrimum J. AgardhPetroleum Ether ExtractHuman pathogenic bacteriaExhibited antibacterial activity.[3][3]

Note: The MIC and MBC values presented are for the whole extract and not for pure this compound.

Postulated Mechanism of Action

While the precise molecular targets of this compound have not been definitively elucidated, the mechanism of action for long-chain hydrocarbons against bacteria is generally attributed to the disruption of the cell membrane.[4][5]

Disruption of Bacterial Cell Membrane Integrity

The primary hypothesized mechanism involves the intercalation of the long, non-polar aliphatic chain of this compound into the lipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the highly organized structure of the membrane, leading to a cascade of detrimental effects:

  • Increased Membrane Fluidity and Permeability: The integration of this compound molecules can alter the packing of phospholipids, leading to increased membrane fluidity and the formation of pores or channels. This compromises the membrane's function as a selective barrier, causing leakage of essential intracellular components such as ions, metabolites, and nucleic acids.[4]

  • Dissipation of Ion Gradients: The uncontrolled movement of ions across the compromised membrane can dissipate crucial electrochemical gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.[4]

  • Inhibition of Membrane-Bound Enzymes: The altered lipid environment can negatively impact the function of integral membrane proteins, including enzymes involved in respiration and cell wall synthesis.[6][7][8]

The following diagram illustrates this proposed mechanism:

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Disruption of Lipid Packing Inhibition_Enzymes Inhibition of Membrane-Bound Enzymes Lipid_Bilayer->Inhibition_Enzymes Alters Lipid Environment Membrane_Proteins Membrane-Bound Proteins 17_Pentatriacontene This compound 17_Pentatriacontene->Lipid_Bilayer Intercalation Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Leads to Dissipation Dissipation of Ion Gradients Increased_Permeability->Dissipation Leads to Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in Dissipation->Cell_Death Inhibition_Enzymes->Cell_Death

Figure 1: Hypothesized mechanism of antibacterial action for this compound.
Interference with Signaling Pathways

At sub-inhibitory concentrations, some long-chain fatty acids have been shown to act as signaling molecules that can modulate bacterial processes like biofilm formation and virulence.[9] It is plausible that this compound could similarly interfere with bacterial signaling pathways, although this remains a speculative area requiring further research.

Experimental Protocols

Given the hydrophobic nature of this compound, standard antimicrobial susceptibility testing methods need to be adapted.

Preparation of this compound for Assay

Due to its insolubility in water, a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Working Solutions: Create serial dilutions of the stock solution in the appropriate broth medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the test bacteria (typically ≤1% v/v). A DMSO toxicity control must be included in all experiments.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is recommended.

  • Bacterial Inoculum Preparation: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of twofold serial dilutions of this compound in broth. Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent toxicity control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

The following diagram outlines the workflow for determining MIC and MBC:

MIC_MBC_Workflow Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Broth Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate 96-Well Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from wells with no growth onto agar Read_MIC->Subculture Incubate_MBC Incubate at 37°C for 18-24h Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Figure 2: Experimental workflow for MIC and MBC determination.

Future Directions and Conclusion

The presence of this compound in several antibacterially active natural extracts suggests its potential as a novel antimicrobial agent. However, significant research is required to validate its efficacy and elucidate its precise mechanism of action. Future research should prioritize:

  • Isolation and Purification: Obtaining pure this compound for definitive antibacterial testing.

  • Quantitative Susceptibility Testing: Determining the MIC and MBC of the pure compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Investigating its effects on bacterial membrane integrity, membrane potential, and the activity of key membrane-bound enzymes.

  • In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety in animal models of infection.

References

17-Pentatriacontene in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Presence, Biological Significance, and Therapeutic Potential

Abstract

17-Pentatriacontene, a long-chain aliphatic alkene, has been identified as a constituent of various marine algae, particularly within the Sargassum genus. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the presence of this compound in marine algae and its potential significance in pharmacology and drug development. While research is ongoing, preliminary evidence suggests that this compound, and related long-chain hydrocarbons, may possess noteworthy anti-inflammatory, anticancer, and antibacterial properties. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and explores potential signaling pathways, offering a valuable resource for researchers, scientists, and professionals in the field of drug discovery.

Presence of this compound in Marine Algae

The identification of this compound in marine algae has been primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of algal extracts. The brown alga Sargassum tenerrimum has been specifically noted as a source of this compound.[1][2] While its presence has been confirmed, quantitative data on the concentration of this compound in various marine algal species remains limited in publicly available literature. The table below summarizes the reported presence of this compound in a marine alga.

Marine Algal SpeciesExtraction MethodAnalytical MethodQuantitative DataReference
Sargassum tenerrimumPetroleum Ether ExtractGC-MSPresence confirmed, but not quantified.[1][2]

Note: The lack of extensive quantitative data highlights a significant area for future research to understand the distribution and abundance of this compound across different marine algal species and the influence of environmental factors on its production.

Biological Significance and Therapeutic Potential

While studies on the bioactivity of isolated this compound from marine algae are scarce, the extracts containing this compound have demonstrated biological activities. Furthermore, research on structurally related long-chain alkanes provides valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Extracts of Sargassum tenerrimum, containing this compound, have been reported to possess anti-inflammatory properties.[1][2] The precise contribution of this compound to this activity is yet to be elucidated. However, studies on hentriacontane, a C31 saturated alkane, have demonstrated significant anti-inflammatory effects. Hentriacontane has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and inhibit the activation of the NF-κB signaling pathway in response to inflammatory stimuli.[3][4][5] Given the structural similarity, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism involving the modulation of key inflammatory signaling pathways.

Anticancer Activity

The potential anticancer activity of this compound is another area of interest. Extracts from Sargassum tenerrimum have been reported to have anticancer properties, though the specific role of this compound has not been isolated and tested.[1][2] The mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death) in cancer cells. Future research should focus on investigating whether isolated this compound can induce apoptosis in various cancer cell lines and elucidate the underlying molecular pathways.

Antibacterial Activity

Petroleum ether extracts of Sargassum tenerrimum, which contain this compound among other compounds, have exhibited antibacterial activity.[1] However, the overall antibacterial effect is likely a result of the synergistic action of multiple constituents in the extract. To ascertain the specific antibacterial potential of this compound, further studies using the purified compound are necessary to determine its Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria.

Experimental Protocols

The following sections provide generalized methodologies for the extraction, isolation, and characterization of this compound from marine algae, as well as for assessing its bioactivity. These protocols are based on standard techniques used for the analysis of long-chain hydrocarbons from natural sources.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from brown algae, such as Sargassum species.

  • Sample Preparation: Freshly collected marine algae should be washed thoroughly with seawater to remove epiphytes and debris, followed by a rinse with fresh water. The cleaned algal material is then shade-dried or freeze-dried to a constant weight and ground into a fine powder.

  • Solvent Extraction: The powdered algal biomass is subjected to extraction with a non-polar solvent, such as n-hexane or petroleum ether, using a Soxhlet apparatus for several hours. This step is designed to extract lipids and other non-polar compounds, including long-chain alkenes.

  • Fractionation: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate, is used to separate the different classes of compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing compounds with similar TLC profiles to a this compound standard (if available) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable non-polar column to yield pure this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound are typically performed using GC-MS.

  • Sample Preparation: The purified compound or the algal extract is dissolved in a suitable volatile solvent (e.g., hexane).

  • GC-MS Analysis: The sample is injected into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of high-molecular-weight compounds like this compound.

  • Identification: The mass spectrum of the eluting peak corresponding to this compound is compared with the NIST library database for confirmation. The fragmentation pattern will be characteristic of a long-chain alkene.

  • Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound at various concentrations. The peak area of this compound in the sample is then used to determine its concentration.

In Vitro Bioactivity Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of isolated this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

  • NO Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium.

  • Treatment: Cells are seeded in 96-well plates and treated with different concentrations of isolated this compound for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

  • Bacterial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Preparation of Inoculum: Bacterial cultures are grown to a specific optical density.

  • Microdilution Assay: Serial dilutions of isolated this compound are prepared in a 96-well microtiter plate containing broth medium. The bacterial inoculum is then added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully understood. However, based on studies of related compounds, a potential mechanism for its anti-inflammatory activity can be proposed.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of long-chain hydrocarbons like hentriacontane has been linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This pathway is a central regulator of the inflammatory response. It is hypothesized that this compound may follow a similar mechanism.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocates 17-Pentatriacontene_node This compound 17-Pentatriacontene_node->IKK_complex Inhibits (Hypothesized) Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_nuc->Inflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Leads to

Figure 1: Hypothesized anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Potential Anticancer Signaling Pathway: Apoptosis Induction

Should this compound prove to have anticancer properties, a likely mechanism would be the induction of apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 17-Pentatriacontene_node This compound Bax_Bak Bax/Bak Activation 17-Pentatriacontene_node->Bax_Bak Induces (Hypothesized) Death_Receptors Death Receptors (e.g., Fas, TRAILR) 17-Pentatriacontene_node->Death_Receptors Activates (Hypothesized) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Caspase_Cascade Caspase Cascade (Caspase-3, -7) Cytochrome_c->Caspase_Cascade Caspase-8 Caspase-8 Activation Death_Receptors->Caspase-8 Caspase-8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2: Potential apoptotic pathways that could be induced by this compound in cancer cells.

Conclusion and Future Directions

This compound, a long-chain alkene found in marine algae such as Sargassum tenerrimum, represents a molecule of interest for the pharmaceutical and biotechnology industries. While its presence is confirmed, there is a clear need for further research to fully understand its therapeutic potential. Key areas for future investigation include:

  • Quantitative Analysis: Comprehensive studies to determine the concentration of this compound in a wide range of marine algae to identify high-yielding sources.

  • Isolation and Bioactivity of the Pure Compound: The isolation of pure this compound is crucial to definitively assess its anti-inflammatory, anticancer, and antibacterial activities and to determine key pharmacological parameters such as IC50 and MIC values.

  • Mechanism of Action Studies: In-depth molecular studies are required to validate the hypothesized signaling pathways and to identify the specific molecular targets of this compound.

  • In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be essential to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

The exploration of marine natural products like this compound holds significant promise for the discovery of novel drug leads. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting field.

References

An In-depth Technical Guide to 17-Pentatriacontene: Chemical Structure, Isomers, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Pentatriacontene is a long-chain alkene with the chemical formula C35H70. As a naturally occurring hydrocarbon, it has been identified as a component in various plant extracts and is associated with a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, isomers, synthesis, purification, and characterization of this compound. It also explores its potential biological significance and proposes putative signaling pathways based on the activities of structurally related lipids. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences.

Chemical Structure and Isomerism

This compound is a monounsaturated aliphatic hydrocarbon consisting of a 35-carbon chain with a single double bond located at the 17th carbon atom. The presence of this double bond gives rise to geometric isomerism, resulting in two stereoisomers: (Z)-17-pentatriacontene (cis) and (E)-17-pentatriacontene (trans).

  • (Z)-17-Pentatriacontene (cis-isomer): In this configuration, the two hydrogen atoms on the double-bonded carbons are on the same side of the double bond, resulting in a "bent" molecular structure.

  • (E)-17-Pentatriacontene (trans-isomer): Here, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear molecular shape.

The different spatial arrangements of these isomers can lead to variations in their physical properties and biological activities.

isomers cluster_Z (Z)-17-Pentatriacontene (cis) cluster_E (E)-17-Pentatriacontene (trans) Z_isomer E_isomer Z_isomer->E_isomer Geometric Isomers

Figure 1: Chemical structures of the (Z) and (E) isomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its long, nonpolar hydrocarbon chain. The following table summarizes key computed and, where available, experimental data for this compound.

Property(Z)-17-Pentatriacontene(E)-17-PentatriaconteneReference
Molecular Formula C35H70C35H70[1][2]
Molecular Weight 490.9 g/mol 490.9 g/mol [1][2]
Exact Mass 490.547752233 Da490.547752233 Da[1][2]
CAS Number 6971-40-06971-40-0[2]
Boiling Point (predicted) 554 °C at 760 mmHg554 °C at 760 mmHg
Flash Point (predicted) 338.6 °C338.6 °C
Density (predicted) 0.818 g/cm³0.818 g/cm³
XLogP3-AA (computed) 18.218.2[1][2]
Complexity (computed) 368368[1][2]

Synthesis of this compound

The synthesis of long-chain alkenes like this compound can be achieved through several established organic chemistry methodologies. The Wittig reaction and olefin metathesis are two powerful and commonly employed strategies.

Wittig Reaction

The Wittig reaction is a versatile method for creating carbon-carbon double bonds. To synthesize this compound, a phosphorus ylide (Wittig reagent) is reacted with an appropriate aldehyde or ketone. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[3]

wittig_synthesis cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products ylide Phosphonium Ylide (e.g., from Heptadecyltriphenylphosphonium bromide) wittig Wittig Reaction ylide->wittig carbonyl Carbonyl Compound (e.g., Octadecanal) carbonyl->wittig alkene This compound ((Z) or (E) isomer) wittig->alkene byproduct Triphenylphosphine oxide wittig->byproduct

Figure 2: General workflow for the synthesis of this compound via the Wittig reaction.

Olefin Metathesis

Olefin metathesis is another powerful technique for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts).[4] For the synthesis of this compound, a cross-metathesis reaction between two smaller alkenes, such as 1-octadecene, could be employed. The stereoselectivity of olefin metathesis can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocols

Synthesis of (Z)-17-Pentatriacontene via Wittig Reaction (Representative Protocol)

This protocol is a representative example for the synthesis of a long-chain (Z)-alkene and can be adapted for this compound.[5]

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add heptadecyltriphenylphosphonium bromide (1.05 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve octadecanal (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract with a nonpolar solvent such as hexane (3 x volume).

    • Combine the organic layers and wash with brine (2 x volume).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to separate the this compound from the triphenylphosphine oxide byproduct.[6]

Purification of this compound

Due to its nonpolar nature, this compound can be effectively purified using normal-phase column chromatography with a silica gel stationary phase and a nonpolar mobile phase.[6]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A nonpolar solvent system, such as pure hexane or a gradient of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate), is typically used. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.

    • The mobile phase is passed through the column, and fractions are collected.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

Characterization of this compound

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides information on the purity of the sample and its molecular weight.

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as hexane to a concentration of approximately 10-100 µg/mL.[1][7]

  • GC Conditions (Representative):

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating long-chain hydrocarbons.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280-300 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C) at a rate of 10-20 °C/min.

  • MS Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-600.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for confirming the stereochemistry of the double bond.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl3).

  • Expected ¹H NMR Signals:

    • Olefinic Protons (-CH=CH-): A multiplet in the range of δ 5.3-5.4 ppm. The coupling constant (J) between these protons can help determine the stereochemistry: J ≈ 10-12 Hz for cis and J ≈ 15-18 Hz for trans.[8]

    • Allylic Protons (-CH2-CH=CH-): A multiplet around δ 2.0 ppm.

    • Methylene Protons (-CH2-): A broad singlet or multiplet around δ 1.2-1.4 ppm.

    • Methyl Protons (-CH3): A triplet around δ 0.88 ppm.

  • Expected ¹³C NMR Signals:

    • Olefinic Carbons (-C=C-): Signals in the range of δ 129-131 ppm.[8]

    • Aliphatic Carbons (-CH2-, -CH3): A series of signals in the range of δ 14-32 ppm.

Biological Significance and Potential Signaling Pathways

While research on the specific biological activities of isolated this compound is limited, its presence in plant extracts with known medicinal properties suggests it may contribute to these effects. Long-chain hydrocarbons and fatty acids are known to possess antibacterial and anti-inflammatory properties.

Potential Antibacterial Mechanism

Long-chain hydrocarbons can exert antibacterial effects by disrupting the bacterial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and ultimately, cell death.[9][10]

antibacterial_mechanism cluster_interaction Cellular Interaction cluster_effect Cellular Effect alkene This compound membrane Bacterial Cell Membrane (Lipid Bilayer) alkene->membrane Intercalation disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Cellular Contents permeability->leakage death Cell Death leakage->death

Figure 3: Proposed mechanism of antibacterial action for this compound.

Potential Anti-inflammatory Signaling Pathway

Monounsaturated fatty acids have been shown to exert anti-inflammatory effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs).[11] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. Activation of PPARs can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

anti_inflammatory_pathway cluster_cellular Cellular Response cluster_outcome Physiological Outcome alkene This compound (or its metabolite) ppar PPAR Activation (e.g., PPARα/γ) alkene->ppar Ligand Binding ppar->inhibition Inhibition nfkb NF-κB Pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Transcription inflammation Reduced Inflammation nfkb->inflammation cytokines->inflammation inhibition->nfkb

Figure 4: A putative anti-inflammatory signaling pathway involving PPAR activation.

Conclusion

This compound is a long-chain alkene with two geometric isomers that possesses interesting, albeit not yet fully characterized, biological potential. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and synthetic methodologies. The outlined experimental protocols for synthesis, purification, and characterization serve as a practical resource for researchers. While the precise signaling pathways and therapeutic applications of this compound remain to be elucidated, the proposed mechanisms based on the activities of similar lipid molecules provide a foundation for future investigations. Further research into the bioactivity of the pure isomers of this compound is warranted to fully understand its potential as a therapeutic agent.

References

Methodological & Application

Application Note: Identification of 17-Pentatriacontene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification of the long-chain alkene, 17-Pentatriacontene (C₃₅H₇₀), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, including the expected mass spectral fragmentation pattern. This protocol is intended to serve as a comprehensive guide for researchers in various fields, including biochemistry, natural product chemistry, and drug development, where the identification of long-chain hydrocarbons is crucial.

Introduction

This compound is a long-chain unsaturated hydrocarbon with the molecular formula C₃₅H₇₀ and a molecular weight of 490.93 g/mol .[1][2] The analysis of such large, non-polar molecules presents a challenge due to their low volatility and the potential for isomeric complexity. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This application note outlines a robust GC-MS protocol to facilitate the unambiguous identification of this compound in various sample matrices.

Experimental Protocol

A critical aspect of analyzing long-chain hydrocarbons is the proper preparation of the sample and the optimization of the GC-MS parameters to ensure efficient volatilization, separation, and detection.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results. The following steps are recommended:

  • Dissolution: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable volatile organic solvent such as hexane, heptane, or dichloromethane.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column overloading and ensure adequate signal intensity.

  • Filtration/Centrifugation: To prevent contamination of the GC inlet and column, it is essential to remove any particulate matter from the sample solution. This can be achieved by filtering the sample through a 0.22 µm PTFE syringe filter or by centrifuging the sample and carefully transferring the supernatant to a clean autosampler vial.

  • Vialing: Transfer the final sample solution into a 2 mL glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis. The following parameters are recommended and should be optimized for the specific instrument being used.

Parameter Value
Gas Chromatograph (GC)
ColumnNon-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow mode)
Inlet Temperature300 - 320 °C
Injection Volume1 µL
Injection ModeSplitless (with a splitless time of 1-2 minutes)
Oven Temperature ProgramInitial temperature: 150 °C, hold for 2 minutes
Ramp 1: 10 °C/min to 320 °C
Hold at 320 °C for 10-20 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 600
Solvent Delay5 - 7 minutes (to prevent filament damage from the solvent)

Data Analysis and Interpretation

Retention Time

Under the specified GC conditions, this compound, being a high molecular weight hydrocarbon, is expected to have a long retention time. The exact retention time will depend on the specific instrument and column used and should be confirmed by running a standard if available.

Mass Spectrum Interpretation

The mass spectrum of this compound will exhibit characteristic fragmentation patterns for a long-chain alkene. While the molecular ion peak (M⁺) at m/z 490.9 may be weak or absent due to the instability of the parent ion, several key fragment ions are expected:

  • Alkene Fragmentation: The fragmentation of alkenes is characterized by a series of ion clusters separated by 14 mass units (corresponding to CH₂ groups). The peaks corresponding to CₙH₂ₙ⁻¹ and CₙH₂ₙ are typically more intense than those for CₙH₂ₙ⁺¹ in alkanes.

  • Allylic Cleavage: The presence of the double bond leads to the formation of resonance-stabilized allylic cations, which are often prominent in the mass spectrum.

  • Characteristic Ions: Look for characteristic hydrocarbon fragments at m/z 41, 43, 55, 57, 69, 71, 83, 85, etc. The most abundant of these lower mass fragments are often at m/z 43 and 57.

  • Molecular Ion Region: Although potentially weak, the region around m/z 490 should be carefully examined for the molecular ion peak.

Confirmation of the identity of this compound should be performed by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

Workflow and Signaling Pathway Diagrams

GCMS_Workflow Figure 1: GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Acquisition Dissolve Dissolution in Organic Solvent Sample->Dissolve Filter Filtration/Centrifugation Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Sample Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Acquisition Data Acquisition Detection->Acquisition Spectrum Mass Spectrum Generation Acquisition->Spectrum LibrarySearch Library Search (NIST) Spectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: GC-MS Workflow for this compound Identification.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The table below illustrates how to structure the quantitative data.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Concentration (µg/mL) Peak Area
This compounde.g., 25.4e.g., 57e.g., 43e.g., 71User-definedInstrument response

Note: The specific quantification and qualifier ions should be determined from the mass spectrum of a pure standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful identification of this compound using GC-MS. Adherence to the outlined sample preparation and instrument parameters will enable researchers to obtain high-quality, reproducible data. The provided workflow and data interpretation guidelines will further assist in the confident identification of this long-chain alkene in complex matrices.

References

Application Notes and Protocols for the Synthesis of Long-Chain Alkenes via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the creation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1][3] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group, which is crucial in the synthesis of complex molecules.[3][4]

For researchers in materials science, biochemistry, and particularly drug development, the Wittig reaction is an indispensable tool for synthesizing long-chain alkenes. These structures are integral to a wide array of biologically active molecules, including insect pheromones, lipids, and macrolide antibiotics.[5][6] The reaction's ability to control stereochemistry, yielding either (Z)- or (E)-isomers based on the choice of reagents and conditions, further enhances its utility.[7][8]

This document provides detailed protocols for the synthesis of long-chain alkenes, guidelines for controlling stereoselectivity, quantitative data on typical reaction outcomes, and troubleshooting advice to overcome common challenges.

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through several key steps:

  • Phosphonium Salt Formation: Typically, the process begins with the SN2 reaction of triphenylphosphine with an alkyl halide to form a stable phosphonium salt.[9]

  • Ylide Generation: The phosphonium salt is deprotonated by a strong base (e.g., n-BuLi, NaH, NaNH₂) to form a phosphorus ylide, a species with adjacent positive and negative charges.[3][9]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[7][10]

  • Alkene and Byproduct Formation: The oxaphosphetane intermediate rapidly decomposes in a syn-elimination process to yield the desired alkene and triphenylphosphine oxide (TPPO). The formation of the highly stable phosphorus-oxygen double bond in TPPO is the primary thermodynamic driving force for the reaction.[11]

Wittig_Mechanism General Mechanism of the Wittig Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH⁻-P⁺Ph₃ (Phosphorus Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R'-CHO (Aldehyde) Carbonyl->Oxaphosphetane Alkene R-CH=CH-R' (Alkene) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: General Mechanism of the Wittig Reaction.

The stereochemical outcome of the reaction is largely dependent on the nature of the 'R' group on the ylide.[8]

  • Non-stabilized Ylides (R = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, proceeding rapidly through an early, puckered transition state that minimizes steric interactions, leading predominantly to the (Z)-alkene.[7][10][12]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive, allowing the initial cycloaddition to be reversible. The reaction is thermodynamically controlled, favoring the more stable trans-oxaphosphetane intermediate, which decomposes to give the (E)-alkene as the major product.[7][8]

Stereoselectivity Control of Stereoselectivity in the Wittig Reaction Ylide Phosphorus Ylide (R-CH⁻-P⁺Ph₃) NonStabilized Non-Stabilized Ylide (R = Alkyl) Ylide->NonStabilized Stabilized Stabilized Ylide (R = EWG) Ylide->Stabilized Pathway1 Kinetic Control (Irreversible, Fast) NonStabilized->Pathway1 Pathway2 Thermodynamic Control (Reversible, Slow) Stabilized->Pathway2 Z_Alkene (Z)-Alkene (Major Product) Pathway1->Z_Alkene Favored E_Alkene (E)-Alkene (Major Product) Pathway2->E_Alkene Favored

Caption: Factors influencing alkene stereochemistry.

Experimental Workflow

The synthesis of a long-chain alkene via the Wittig reaction follows a well-defined workflow, from the preparation of the necessary reagents to the purification of the final product. A critical and often challenging step is the removal of the triphenylphosphine oxide (TPPO) byproduct, which has physical properties similar to many nonpolar, long-chain products.

Workflow Experimental Workflow for Wittig Synthesis cluster_purification Purification Options Start Starting Materials (Long-Chain Alkyl Halide, PPh₃, Long-Chain Aldehyde) SaltPrep Step 1: Prepare Phosphonium Salt (Reflux in Toluene) Start->SaltPrep YlideGen Step 2: Generate Ylide (Add Strong Base in Anhydrous THF) SaltPrep->YlideGen WittigReact Step 3: Wittig Reaction (Add Aldehyde Solution) YlideGen->WittigReact Workup Step 4: Aqueous Workup (Quench, Extract with Nonpolar Solvent) WittigReact->Workup Purify Step 5: Purification (Remove TPPO Byproduct) Workup->Purify Chrom Column Chromatography (Silica Gel) Purify->Chrom Reliable Precip TPPO Precipitation (Add Hexane/Cyclohexane) Purify->Precip For nonpolar products Complex TPPO Complexation (Add ZnCl₂ or MgCl₂) Purify->Complex Alternative Final Pure Long-Chain Alkene Chrom->Final Precip->Final Complex->Final

Caption: General experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Strong bases like n-BuLi and NaH are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Preparation of a Long-Chain Alkyltriphenylphosphonium Salt

This protocol describes the synthesis of (nonyl)triphenylphosphonium bromide, a common precursor for synthesizing long-chain alkenes like (Z)-9-tricosene.[5][11]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Reaction: Add the long-chain alkyl bromide (e.g., 1-bromononane, 1.0 eq).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 24-48 hours. The phosphonium salt will gradually precipitate as a white solid.

  • Isolation: Cool the mixture to room temperature. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the phosphonium salt under high vacuum to remove all residual solvent. The salt should be stored in a desiccator.

Protocol 2: Synthesis of a (Z)-Long-Chain Alkene via a Non-Stabilized Ylide

This protocol details the synthesis of (Z)-9-tricosene from myristaldehyde and (nonyl)triphenylphosphonium bromide.[5][11]

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the prepared (nonyl)triphenylphosphonium bromide (1.1 eq).

  • Ylide Generation: Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension. Cool the flask to 0 °C in an ice bath. Slowly add a strong, salt-free base such as n-butyllithium (n-BuLi, 1.05 eq) or sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq). A distinct color change (typically orange to deep red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.[11]

  • Wittig Reaction: Dissolve the long-chain aldehyde (e.g., myristaldehyde, 1.0 eq) in a minimal amount of anhydrous THF. Slowly add this solution to the ylide mixture at 0 °C via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, or overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.[5][11]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with hexane or diethyl ether.[5][11]

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired alkene and the TPPO byproduct.

    • Chromatography: Purify using column chromatography on silica gel with a nonpolar eluent system (e.g., pure hexanes or a hexanes/ethyl acetate gradient).[11]

    • Precipitation (Alternative): Dissolve the crude mixture in a minimal amount of a polar solvent, then add a large volume of a nonpolar solvent like hexanes or cyclohexane to precipitate the TPPO. The alkene remains in solution. Filter off the TPPO and concentrate the filtrate.[11]

Protocol 3: The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Long-Chain Alkenes

For high yields of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the classic Wittig reaction using stabilized ylides. It uses a phosphonate ester, and the resulting phosphate byproduct is water-soluble, simplifying purification.[11][12]

  • Phosphonate Ester Preparation: Prepare the required phosphonate ester via the Michaelis-Arbuzov reaction by heating a mixture of the long-chain alkyl halide (1.0 eq) and triethyl phosphite (1.1 eq) at 120-150 °C for several hours. Purify by vacuum distillation.[11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Anion Formation: Add anhydrous THF. Cool the suspension to 0 °C. Slowly add the phosphonate ester (1.1 eq) via syringe. Hydrogen gas will evolve. Stir the mixture at room temperature for 1 hour.

  • HWE Reaction: Cool the reaction back to 0 °C and slowly add a solution of the long-chain aldehyde or ketone (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether or ethyl acetate. The water-soluble phosphate byproduct is removed during the aqueous extraction, greatly simplifying purification of the (E)-alkene.[11]

Quantitative Data Summary

The yield and stereoselectivity of the Wittig reaction are highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of long-chain alkenes.

Ylide TypeCarbonyl SubstrateTypical ConditionsMajor IsomerE/Z RatioTypical YieldReference(s)
Non-Stabilized (Alkyl)Long-Chain AldehydeSalt-free base (NaHMDS, KHMDS) in THF, low temp.Z>95:570-90%[11],[7],[8]
Non-Stabilized (Alkyl)Long-Chain Aldehyden-BuLi (contains LiBr) in THFZ80:20 to 95:560-85%[12],[7]
Semi-Stabilized (Aryl)Long-Chain AldehydeAprotic solvent (THF, DMF)MixturePoor Selectivity50-80%[7]
Stabilized (Ester, Ketone)Long-Chain AldehydeProtic or aprotic solventE>95:580-95%[7],[8]
HWE ReagentLong-Chain AldehydeNaH in THFE>98:285-98%[11]
Schlosser ModificationLong-Chain AldehydeAdd PhLi at low temp. after initial reactionE>95:560-80%[7],[13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete ylide formation due to wet solvent/reagents or weak base.[11]2. Aldehyde is impure (oxidized or polymerized).3. Steric hindrance, especially with ketones.1. Ensure all glassware is flame-dried and solvents are anhydrous. Use a strong base (n-BuLi, NaHMDS) for non-stabilized ylides.[11]2. Purify the aldehyde before use.3. Increase reaction time/temperature. For hindered ketones, consider the HWE reaction.[11]
Poor (Z)-Stereoselectivity Presence of lithium salts (e.g., from n-BuLi) can catalyze oxaphosphetane equilibration, increasing the (E)-isomer.[7][12]Use a "salt-free" base like potassium bis(trimethylsilyl)amide (KHMDS) or sodium amide (NaNH₂).[11]
Difficult Purification Triphenylphosphine oxide (TPPO) is co-eluting with the nonpolar alkene product.1. Use a very nonpolar eluent (e.g., heptane) for chromatography.2. Precipitate TPPO from a nonpolar solvent like cyclohexane or hexanes.[11]3. Add ZnCl₂ to the crude mixture to form a precipitating TPPO-ZnCl₂ complex.[11]4. For (E)-alkenes, use the HWE reaction to avoid TPPO formation altogether.[11]

Applications in Drug Development and Research

The synthesis of long-chain alkenes via the Wittig reaction is a key step in the production of numerous high-value compounds:

  • Pharmaceuticals: The reaction is used to construct complex carbon skeletons found in many natural product-based drugs, such as macrolides and epothilones.[6][14] The precise placement of the double bond is often critical for biological activity.[15]

  • Pheromones: Many insect sex pheromones are long-chain alkenes with specific (Z)- or (E)-geometry. The Wittig reaction is a primary method for their synthesis, enabling the development of eco-friendly pest management solutions.[5][13]

  • Molecular Probes: Long-chain alkenes can be incorporated into lipids and other molecules to act as probes for studying biological membranes and cellular signaling pathways.

References

Application Notes and Protocols for the Purification of 17-Pentatriacontene from a Complex Plant Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Pentatriacontene (C₃₅H₇₀) is a long-chain alkene that has been identified as a component in various plant species. As a lipophilic compound, it is typically found within the complex mixture of cuticular waxes, which serve to protect the plant from environmental stressors. The purification of specific long-chain hydrocarbons like this compound from the intricate matrix of plant extracts presents a significant challenge due to the presence of numerous other compounds with similar physicochemical properties, such as other alkanes, alkenes, fatty acids, alcohols, and esters.

This document provides a detailed methodology for the extraction, fractionation, and purification of this compound from a complex plant matrix, using Eichhornia crassipes (water hyacinth) as a representative example, as its ethanolic leaf extract is known to contain this compound.[1][2][3][4] The protocols outlined below are designed to yield this compound with a high degree of purity suitable for further research and development applications.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Purification_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification & Analysis Plant_Material Plant Material (e.g., Eichhornia crassipes leaves) Solvent_Extraction Solvent Extraction (n-Hexane) Plant_Material->Solvent_Extraction Crude_Extract Crude Lipophilic Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Hydrocarbon_Fraction Hydrocarbon Fraction Column_Chromatography->Hydrocarbon_Fraction Elution with n-Hexane Polar_Fractions Polar Fractions (discarded) Column_Chromatography->Polar_Fractions Elution with more polar solvents Preparative_HPLC Preparative HPLC (optional) Hydrocarbon_Fraction->Preparative_HPLC Purified_Alkene Purified this compound Preparative_HPLC->Purified_Alkene GC_MS_Analysis GC-MS Analysis Purified_Alkene->GC_MS_Analysis Purity & Identity Confirmation Final_Product Final Product (>95% Purity) GC_MS_Analysis->Final_Product

Caption: Workflow for the purification of this compound.

Data Presentation: Purification Summary

The following table summarizes the representative quantitative data expected at each stage of the purification process, starting from 1 kg of dried Eichhornia crassipes leaf material. Please note that these values are illustrative and actual yields and purities may vary depending on the plant source, collection time, and specific experimental conditions.

Purification StageStarting Material (g)Product Mass (g)Yield (%)Purity of this compound (%)
Solvent Extraction 1000505.0~0.5
Silica Gel Chromatography 50510.0 (from crude extract)~5
Preparative HPLC 50.255.0 (from hydrocarbon fraction)>95

Experimental Protocols

Sample Preparation and Extraction

Objective: To extract the total lipophilic compounds, including this compound, from the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Eichhornia crassipes leaves)

  • n-Hexane (HPLC grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Glassware (beakers, flasks)

  • Filter paper

Protocol:

  • Weigh 1 kg of finely powdered, dried plant material.

  • Place the powdered material into a large thimble and insert it into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with 3 L of n-hexane.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the chamber housing the thimble.

  • Allow the extraction to proceed for 8-12 hours, ensuring continuous cycling of the solvent.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Collect the n-hexane extract from the distilling flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid crude lipophilic extract is obtained.

  • Record the final weight of the crude extract.

Fractionation by Silica Gel Column Chromatography

Objective: To separate the non-polar hydrocarbon fraction (containing this compound) from more polar compounds present in the crude extract.

Materials:

  • Crude lipophilic extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Glass chromatography column (e.g., 5 cm diameter, 50 cm length)

  • Cotton wool

  • Collection vials

Protocol:

  • Prepare a slurry of 250 g of silica gel in n-hexane.

  • Plug the bottom of the chromatography column with cotton wool and pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the excess n-hexane to drain until the solvent level reaches the top of the silica gel bed.

  • Dissolve 50 g of the crude lipophilic extract in a minimal amount of n-hexane (approximately 100 mL).

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin elution with n-hexane. Collect fractions of 50 mL each. This initial elution will contain the non-polar hydrocarbons, including this compound.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a non-polar mobile phase (e.g., pure n-hexane) and a suitable visualization agent (e.g., potassium permanganate stain).

  • Combine the fractions that contain the hydrocarbon compounds.

  • Once the hydrocarbon fraction has been eluted, the column can be flushed with a more polar solvent like dichloromethane to remove more polar compounds, which are then discarded.

  • Evaporate the solvent from the combined hydrocarbon fractions using a rotary evaporator to obtain the enriched hydrocarbon fraction.

  • Record the weight of the hydrocarbon fraction.

High-Purity Purification by Preparative HPLC (Optional)

Objective: To isolate this compound from other long-chain hydrocarbons to achieve high purity. This step is recommended when a highly pure compound is required for biological assays or as an analytical standard.

Materials:

  • Enriched hydrocarbon fraction

  • HPLC-grade n-hexane and isopropanol

  • Preparative HPLC system with a non-polar column (e.g., C18)

  • Fraction collector

Protocol:

  • Dissolve the hydrocarbon fraction in a suitable solvent (e.g., n-hexane).

  • Set up the preparative HPLC system with a suitable non-polar column and a mobile phase (e.g., an isocratic mixture of n-hexane and a small percentage of isopropanol). The exact conditions will need to be optimized based on the specific column and system.

  • Inject the dissolved hydrocarbon fraction onto the column.

  • Monitor the elution profile using a suitable detector (e.g., a refractive index detector).

  • Collect the fractions corresponding to the peak of this compound. The retention time for this compound will need to be determined using an analytical standard if available, or by analyzing the collected fractions by GC-MS.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and determine the purity of the isolated this compound.

Materials:

  • Purified this compound sample

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Analytical standards (if available)

Protocol:

  • Prepare a dilute solution of the purified sample in n-hexane (e.g., 1 mg/mL).

  • Set the GC-MS parameters. A typical temperature program would be:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 320°C.

    • Final hold: 10 minutes at 320°C.

    • Injector temperature: 280°C.

    • Transfer line temperature: 290°C.

    • Carrier gas flow: 1 mL/min (Helium).

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the mass spectrum in the range of m/z 50-600.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 490.9 and characteristic fragmentation patterns for a long-chain alkene.

  • Determine the purity of the sample by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Conclusion

The protocol described provides a robust and systematic approach for the purification of this compound from a complex plant matrix. The multi-step process involving solvent extraction, silica gel chromatography, and optional preparative HPLC allows for the isolation of this long-chain alkene with high purity. The final analysis by GC-MS is crucial for confirming the identity and quantifying the purity of the final product, ensuring its suitability for downstream applications in research and drug development.

References

Application Note & Protocol: Quantitative Analysis of 17-Pentatriacontene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of 17-Pentatriacontene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the current limited availability of a certified analytical standard for this compound, this protocol utilizes Pentatriacontane as a surrogate standard.

Introduction

This compound (C35H70) is a long-chain alkene that has been identified in a variety of natural extracts.[1] Accurate quantification of this compound is essential for understanding its biological or industrial relevance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile hydrocarbons like this compound.[2]

This application note outlines a comprehensive protocol for the quantitative analysis of this compound, addressing the challenge of standard availability by employing a surrogate standard approach with its saturated analogue, Pentatriacontane.

Analytical Approach

The quantification of this compound is achieved by GC-MS. The method involves the extraction of the analyte from the sample matrix, followed by chromatographic separation and detection. Calibration is performed using an analytical standard of Pentatriacontane.

Surrogate Standard Rationale

Due to the lack of a commercially available certified reference material for this compound, Pentatriacontane (C35H72) is proposed as a surrogate standard. This approach is based on the following considerations:

  • Structural Similarity: Pentatriacontane has the same carbon number (C35) and a very similar chemical structure, differing only in the presence of a double bond.

  • Physicochemical Properties: The two compounds exhibit similar boiling points and chromatographic behavior on non-polar GC columns.

  • Commercial Availability: A certified analytical standard for Pentatriacontane is readily available, ensuring the traceability and accuracy of the quantification.[3]

It is crucial to note that the response factor of this compound may differ from that of Pentatriacontane. Therefore, the results should be reported as "Pentatriacontane equivalents" unless a relative response factor is determined.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (Pesticide grade or equivalent)

  • Standards:

    • Pentatriacontane analytical standard (e.g., Supelco, ≥98.0% purity)[3]

    • Internal Standard (IS): e.g., Squalane or a deuterated long-chain hydrocarbon (e.g., C30-d62)

  • Sample Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica) may be required for complex matrices.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Pentatriacontane analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in hexane.

  • Calibration Standards: Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (General Guideline)

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction protocol for a liquid sample is provided below.

  • Accurately measure a known volume or weight of the sample.

  • Spike the sample with the internal standard.

  • Extract the sample with an appropriate volume of hexane or dichloromethane.

  • Vortex or shake vigorously for 2-3 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Table 1: GC-MS Method Parameters

ParameterValue
Inlet
Inlet Temperature300 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp 115 °C/min to 320 °C
Hold Time10 min
Mass Spectrometer
MS Source Temperature230 °C
MS Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
This compoundm/z 490.5 (M+), 69, 83, 97
Pentatriacontanem/z 492.5 (M+), 57, 71, 85
Internal StandardDependent on IS used

Data Analysis and Presentation

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the Pentatriacontane standard to the peak area of the internal standard against the concentration of the standard.

  • Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.995.

  • Concentration Calculation: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Example of Quantitative Results for this compound

Sample IDMatrixConcentration (µg/g) (as Pentatriacontane equivalents)% RSD (n=3)
Sample APlant Extract25.44.2
Sample BBio-oil12.85.1
Sample CControl< LOQ-

LOQ: Limit of Quantification

Visualizations

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Solvent Evaporation Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Std_Stock Pentatriacontane Stock Std_Dilution Working Standards Std_Stock->Std_Dilution Std_Spike_IS Spike Internal Standard Std_Dilution->Std_Spike_IS Std_Spike_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound.

Logical Relationship for Quantification

Quantification_Logic cluster_standards Calibration Standards cluster_samples Unknown Samples Std_Conc Known Concentrations (C_std) Std_Peak_Area Measured Peak Area Ratios (Area_std / Area_IS) Std_Conc->Std_Peak_Area GC-MS Analysis Calibration_Curve Generate Calibration Curve (y = mx + c) Std_Peak_Area->Calibration_Curve Sample_Peak_Area Measured Peak Area Ratios (Area_sample / Area_IS) Sample_Conc Calculated Concentration (C_sample) Sample_Peak_Area->Sample_Conc Interpolation Calibration_Curve->Sample_Conc

Caption: Logic of quantification using an external calibration curve.

References

Application Notes and Protocols for 1H NMR Spectroscopy in the Structural Elucidation of Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules, including long-chain alkenes which are fundamental components of many biological and synthetic systems.[1][2] This method provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, researchers can determine the position and geometry of double bonds, identify functional groups, and quantify the relative amounts of different unsaturated species in a mixture.[1][3] These application notes provide detailed protocols and data interpretation guidelines for utilizing ¹H NMR in the analysis of long-chain alkenes.

Core Principles of ¹H NMR for Alkene Analysis

The structural analysis of long-chain alkenes by ¹H NMR relies on the interpretation of three key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Protons attached to or near a double bond (vinylic and allylic protons) are deshielded and resonate at characteristic downfield regions of the spectrum.[4][5][6] This is due to the magnetic anisotropy of the π-electron system of the double bond.[4][5]

  • Signal Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the quantitative analysis of the relative ratios of different types of protons in the molecule or in a mixture of compounds.[3]

  • Spin-Spin Coupling (J-Coupling): The interaction between non-equivalent protons on adjacent carbons causes the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about the dihedral angle between the coupled protons, which is instrumental in determining the stereochemistry (cis or trans) of the double bond.[4][7]

Experimental Protocols

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

Sample Preparation
  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the long-chain alkene sample in approximately 0.6-0.75 mL of a deuterated solvent.[8][9][10]

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like long-chain alkenes.[10] Other solvents such as benzene-d₆, or acetone-d₆ can also be used depending on the sample's solubility.[9][10] The deuterated solvent minimizes the solvent's own proton signals in the spectrum.[8][9][11]

  • Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.[1][12]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial. To remove any particulate matter that can degrade the spectral quality, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[8][9][10][13]

  • Labeling: Clearly label the NMR tube with the sample identification.[8]

NMR Data Acquisition

The following are general parameters for a standard ¹H NMR experiment. Instrument-specific parameters may need to be optimized.

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[14]

  • Experiment Type: A standard one-dimensional ¹H NMR experiment is typically sufficient for basic structural elucidation.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate quantification)

    • Number of Scans: 8-16 scans for samples with good concentration. More scans may be necessary for dilute samples.

    • Spectral Width: 0-12 ppm

  • Shimming: The magnetic field homogeneity must be optimized (shimmed) using the deuterium lock signal from the solvent to obtain sharp spectral lines.[11]

Data Presentation: Characteristic ¹H NMR Data

The following tables summarize the typical chemical shifts and coupling constants for protons in long-chain alkenes.

Table 1: Typical ¹H NMR Chemical Shifts for Long-Chain Alkenes

Proton TypeStructure FragmentChemical Shift (δ) in ppm
Terminal MethylCH₃ -CH₂-0.8 - 1.0
Methylene Chain-(CH₂)n -1.2 - 1.6
Allylic=C-CH₂ -1.9 - 2.2
Bis-allylic=C-CH₂ -C=2.7 - 2.9
Vinylic (Olefinic)-CH =CH -5.2 - 5.8
Terminal VinylicCH₂ =CH-4.9 - 5.1

Table 2: Typical ¹H-¹H Coupling Constants (J) for Alkenes

Coupling TypeDihedral Angle (approx.)J Value (Hz)
Geminal-0 - 3
Vicinal (cis)6 - 14
Vicinal (trans)180°11 - 18
Allylic-0.5 - 3.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Signals process->integrate analyze Analyze Chemical Shifts & Coupling Constants integrate->analyze elucidate Elucidate Structure analyze->elucidate

Caption: Workflow for 1H NMR analysis of long-chain alkenes.

Characteristic ¹H NMR Signals

characteristic_signals cluster_spectrum 1H NMR Spectrum Regions structure R-CH2-CH=CH-CH2-(CH2)n-CH3 vinylic Vinylic ~5.3-5.5 ppm structure->vinylic Olefinic H allylic Allylic ~2.0 ppm structure->allylic Allylic H methylene Methylene Chain ~1.2-1.4 ppm structure->methylene Chain H methyl Terminal Methyl ~0.9 ppm structure->methyl Terminal H

Caption: Key ¹H NMR signal regions for a typical long-chain alkene.

Determining Stereochemistry from J-Coupling

stereochemistry_logic start Analyze Coupling of Vinylic Protons j_value Measure J(H,H) value start->j_value cis_isomer Cis Isomer j_value->cis_isomer J ≈ 6-14 Hz trans_isomer Trans Isomer j_value->trans_isomer J ≈ 11-18 Hz

Caption: Logic for assigning cis/trans stereochemistry using coupling constants.

References

Application Note: Analysis of 17-Pentatriacontene using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 17-pentatriacontene (C₃₅H₇₀), a long-chain alkene, using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines the predicted electron ionization (EI) fragmentation pattern, offering insights into the structural elucidation of this and similar long-chain unsaturated hydrocarbons. The provided methodologies and data serve as a valuable resource for researchers in fields such as natural product chemistry, biomarker discovery, and drug development where the identification of long-chain lipids is crucial.

Introduction

This compound is a long-chain monounsaturated hydrocarbon with the chemical formula C₃₅H₇₀. Long-chain alkenes are components of various natural products and can serve as biomarkers in geological and environmental studies. In the context of drug development, understanding the lipid composition of biological samples is essential, and the identification of specific long-chain alkenes can be of significant interest. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the identification and structural characterization of these molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing valuable structural information. However, for long-chain alkenes, the molecular ion peak can be weak or even absent due to the high degree of fragmentation.[1] The fragmentation is primarily governed by the location of the double bond, leading to characteristic cleavage pathways.

Predicted Fragmentation Pattern of this compound

Upon electron ionization, this compound is expected to undergo fragmentation through several key pathways. The molecular ion (M⁺˙) at an m/z of 490.9 is anticipated to be of low abundance. The primary fragmentation mechanisms for long-chain alkenes are allylic and vinylic cleavages, which are stabilized by the double bond.[2][3] Additionally, fragmentation characteristic of long-chain alkanes, involving the successive loss of 14 amu (CH₂) units, will also be observed.[4]

The key predicted fragmentation pathways are:

  • Allylic Cleavage: This is the most favored fragmentation pathway for alkenes, as it results in a resonance-stabilized allylic carbocation.[2][3] For this compound, with the double bond at C17-C18, cleavage can occur at the C15-C16 bond or the C19-C20 bond.

  • Vinylic Cleavage: Cleavage of the C-C bond adjacent to the double bond can also occur, though it is generally less favored than allylic cleavage.[3]

  • Alkyl Series Fragmentation: A series of fragment ions separated by 14 amu, corresponding to the loss of methylene (CH₂) groups, is characteristic of long-chain hydrocarbons.[4]

A summary of the major predicted fragment ions for this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted)Proposed Fragment Structure/FormulaFragmentation Pathway
490[C₃₅H₇₀]⁺˙Molecular Ion
461[C₃₃H₆₅]⁺Loss of C₂H₅
433[C₃₁H₆₁]⁺Loss of C₄H₉
405[C₂₉H₅₇]⁺Loss of C₆H₁₃
377[C₂₇H₅₃]⁺Loss of C₈H₁₇
349[C₂₅H₄₉]⁺Loss of C₁₀H₂₁
321[C₂₃H₄₅]⁺Loss of C₁₂H₂₅
293[C₂₁H₄₁]⁺Loss of C₁₄H₂₉
265[C₁₉H₃₇]⁺Allylic Cleavage
237[C₁₇H₃₃]⁺Allylic Cleavage
223[C₁₆H₃₁]⁺Vinylic Cleavage
195[C₁₄H₂₇]⁺Vinylic Cleavage
97[C₇H₁₃]⁺Alkyl Series
83[C₆H₁₁]⁺Alkyl Series
69[C₅H₉]⁺Alkyl Series
55[C₄H₇]⁺Alkyl Series

Experimental Protocols

The following protocol outlines a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a matrix): For biological or environmental samples, a lipid extraction method such as a modified Folch or Bligh-Dyer extraction should be employed. The lipid extract should then be redissolved in a suitable solvent for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of long-chain hydrocarbons.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Mode: Splitless or split (e.g., 20:1 split ratio for more concentrated samples).

    • Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 320 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 320 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-600.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis

The acquired data should be processed using the instrument's software. The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the analyte with that of a pure standard. The fragmentation pattern should be analyzed to confirm the structural features, including the position of the double bond, based on the predicted fragmentation pathways outlined in Table 1 and the diagram below.

Visualizations

fragmentation_pathway cluster_cleavage Primary Fragmentation cluster_fragments Resulting Fragment Ions cluster_series Alkyl Series M This compound (M+) m/z = 490 allylic1 Allylic Cleavage (C15-C16) M->allylic1 allylic2 Allylic Cleavage (C19-C20) M->allylic2 vinylic1 Vinylic Cleavage (C16-C17) M->vinylic1 vinylic2 Vinylic Cleavage (C18-C19) M->vinylic2 alkyl_series [CnH2n-1]+, [CnH2n+1]+ (m/z = 55, 69, 83, 97...) M->alkyl_series General Fragmentation frag1 [C19H37]+ m/z = 265 allylic1->frag1 frag2 [C17H33]+ m/z = 237 allylic2->frag2 frag3 [C16H31]+ m/z = 223 vinylic1->frag3 frag4 [C14H27]+ m/z = 195 vinylic2->frag4

Caption: Predicted EI fragmentation of this compound.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The detailed experimental protocol and the predicted fragmentation pattern will aid researchers in the identification and structural elucidation of this and other long-chain alkenes. The provided information is intended to serve as a foundational resource for laboratories involved in the analysis of complex lipid mixtures in various scientific disciplines.

References

Application Note: A Preparative HPLC Method for the Isolation of Nonpolar Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nonpolar lipids, such as triacylglycerols (TGs), cholesteryl esters (CEs), and diacylglycerols (DGs), play crucial roles in energy storage, cell signaling, and membrane structure. The isolation and purification of these lipid classes in significant quantities are essential for detailed structural elucidation, bioactivity screening, and the development of lipid-based therapeutics. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying components from complex mixtures with high resolution and efficiency.[1][2] This application note provides a detailed protocol for the preparative separation of nonpolar lipids using Normal-Phase (NP) HPLC, a widely adopted method for separating lipid classes based on the polarity of their head groups.[3][4][5]

Principle of Separation

In Normal-Phase HPLC, the stationary phase is polar (e.g., silica or diol-based), and the mobile phase is nonpolar.[5][6] The separation of lipids is based on their differential adsorption to the polar stationary phase. Nonpolar lipids, having minimal interaction with the stationary phase, elute first, while more polar lipids are retained longer. By carefully controlling the mobile phase composition, typically a gradient of increasing polarity, distinct classes of nonpolar lipids can be effectively resolved and collected.[7]

Method Development and Workflow

The development of a preparative HPLC method begins at the analytical scale to optimize selectivity and resolution before scaling up.[1][8] The primary goals in preparative chromatography are to maximize purity, recovery, and throughput (sample load).[2][8] However, these three parameters are interconnected, and optimizing one often requires a compromise on the others.[2][9]

Logical Relationship of Key Preparative HPLC Parameters

The following diagram illustrates the trade-offs between purity, yield (recovery), and throughput.

G Figure 1. Interdependence of primary goals in preparative chromatography. cluster_params Key Parameters Purity Purity Yield Yield Purity->Yield Inverse Relationship Throughput Throughput Yield->Throughput Compromise Needed Throughput->Purity Inverse Relationship

Caption: Figure 1. Interdependence of primary goals in preparative chromatography.

Experimental Workflow

The overall workflow for isolating nonpolar lipids involves sample extraction, optional pre-fractionation, HPLC separation, fraction collection, and subsequent analysis.

G Figure 2. General workflow for preparative isolation of nonpolar lipids. cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification arrow -> Start Biological Sample (e.g., Plasma, Cells, Tissue) Extract Lipid Extraction (e.g., Bligh & Dyer) Start->Extract SPE Optional: Solid Phase Extraction (SPE) (Removes Polar Lipids) Extract->SPE Load Load Sample onto NP-HPLC Column SPE->Load Separate Gradient Elution (Separation of Lipid Classes) Load->Separate Detect Detection (ELSD, CAD, or MS) Separate->Detect Collect Fraction Collection Detect->Collect Evap Solvent Evaporation Collect->Evap Analyze Purity Analysis & Identification (TLC, GC-MS, LC-MS) Evap->Analyze Store Store Purified Lipids Analyze->Store

Caption: Figure 2. General workflow for preparative isolation of nonpolar lipids.

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction

This protocol is based on a modified Bligh and Dyer method for extracting total lipids.[3][10]

  • Homogenization: Homogenize the biological sample (e.g., 1g of tissue or 1 mL of plasma) in a suitable glass tube.

  • Solvent Addition: Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1 volume of chloroform and vortex for 30 seconds. Then, add 1 volume of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial HPLC mobile phase (e.g., hexane) for injection.

Protocol 2: Preparative Normal-Phase HPLC

This protocol describes a general method for separating major nonpolar lipid classes like cholesteryl esters (CE), triacylglycerols (TG), and diacylglycerols (DG).[3]

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and fraction collector.

  • Column: A silica-based normal-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Detection: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as lipids often lack a UV chromophore.[11][12] If coupled to a mass spectrometer (MS), a post-column solvent modification may be needed to add a counter-ion (e.g., ammonium acetate) to facilitate ionization.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution Program:

    • Set the column temperature to 30 °C.

    • Set the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Equilibrate the column with 4.5% Mobile Phase B for at least 10 column volumes.

    • Inject the reconstituted lipid sample.

    • Run the following gradient:

      • 0-10 min: Isocratic at 4.5% B.

      • 10-20 min: Linear gradient from 4.5% to 45% B.[3]

      • 20-25 min: Hold at 45% B.

      • 25-30 min: Return to initial conditions (4.5% B) and re-equilibrate.

  • Fraction Collection: Collect fractions based on detector signal peaks corresponding to the elution times of target lipid classes (typically CE elute first, followed by TG and then DG).

Data Presentation

Quantitative performance is critical in preparative chromatography. The following tables summarize typical parameters and performance metrics for the separation of nonpolar lipids.

Table 1: Recommended HPLC Configurations for Nonpolar Lipid Isolation

ParameterNormal-Phase (NP) HPLCNonaqueous Reversed-Phase (NARP) HPLC
Principle Separation by polarity. Less polar compounds elute first.[6]Separation by hydrophobicity. More nonpolar compounds are retained longer.[13]
Stationary Phase Silica, PVA-Sil, Diol[5][11][14]C18, C8[4][15]
Typical Mobile Phase A Hexane or Cyclohexane[3][13][14]Methanol or Acetonitrile
Typical Mobile Phase B Isopropanol, MTBE, Acetonitrile, Acetic Acid[3][7]Isopropanol, Chloroform
Advantages Excellent for class separation (e.g., CE, TG, DG).Good for separating species within a class (e.g., different TGs).[13]
Detector Compatibility ELSD, CAD, APCI-MS, ESI-MS (with modifier)[3][11][13]ELSD, CAD, APCI-MS, ESI-MS[4]

Table 2: Performance Metrics for Preparative Lipid Separation

ParameterTypical Value/RangeNotes
Sample Loadability 1-5% of stationary phase mass (g crude/100g packing)[16]Normal-phase methods often exhibit higher loadabilities than reversed-phase.[16] Overloading is common to increase throughput but can reduce resolution.[8]
Recovery >95%Recovery can be affected by the stability of the lipid on the stationary phase. Silica-based phases should be used with caution for sensitive lipids.[7][11]
Purity >98% (Application Dependent)Purity is inversely related to sample load and throughput.[9] Fractions should be analyzed post-collection to confirm purity.
Flow Rate (Semi-Prep) 5 - 50 mL/min[2]Must be scaled appropriately from the analytical method based on column diameter.[2]
Flow Rate (Prep) ≥100 mL/min[2]Dependent on large-scale preparative column dimensions.

Conclusion

The preparative Normal-Phase HPLC method detailed in this note provides a robust and scalable workflow for the isolation of major nonpolar lipid classes. By starting with an optimized analytical method and carefully balancing the competing goals of purity, yield, and throughput, researchers can successfully purify milligrams to grams of specific nonpolar lipids. The use of mass-based detectors like ELSD or CAD is highly recommended for universal detection. The purified lipids can then be used for a wide range of downstream applications, from fundamental research to drug development.

References

Application Notes and Protocols for the Derivatization of Long-Chain Alkenes for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, long-chain alkenes often present analytical challenges due to their relatively low volatility and the difficulty in determining the precise location of double bonds from their mass spectra. Derivatization is a chemical modification process that converts the native analyte into a product with improved analytical properties.[1][2] For long-chain alkenes, derivatization serves three primary purposes:

  • Increased Volatility: By converting the double bond into a bulkier, less polar functional group, the volatility of the molecule can be altered, often improving chromatographic separation.[1][3]

  • Enhanced Thermal Stability: Derivatization can make molecules more stable at the high temperatures used in the GC injector and column.[2][4]

  • Structural Elucidation: Most importantly, specific derivatization reactions introduce functional groups that direct fragmentation patterns in the mass spectrometer upon electron ionization. This allows for the unambiguous determination of the original position of the double bond(s) in the alkyl chain.[5][6]

This document provides detailed application notes and experimental protocols for three common and effective methods for derivatizing long-chain alkenes for GC-MS analysis: Dimethyl Disulfide (DMDS) Adduct Formation, Dihydroxylation followed by Silylation, and Picolinyl Ester Formation for alkenoic acids.

Method 1: Dimethyl Disulfide (DMDS) Adduct Formation

Application Note

Derivatization with dimethyl disulfide (DMDS) is a widely used and robust method for locating double bonds in monounsaturated and polyunsaturated long-chain alkenes.[7][8] The reaction involves the addition of a methylthio (–SCH₃) group to each carbon of the double bond, catalyzed by iodine.[9] When the resulting DMDS adduct is analyzed by GC-MS, it produces a characteristic and easily interpretable mass spectrum. The primary fragmentation occurs at the C-C bond between the two methylthio-substituted carbons, generating two major diagnostic fragment ions that allow for the unequivocal localization of the original double bond.[5][10] This method is highly efficient and can be applied to complex mixtures of hydrocarbons.[10] While conventional methods can form poly-adducts with polyunsaturated alkenes, which are difficult to interpret, modified procedures can preferentially form mono-adducts that are chromatographically resolved and provide clear mass spectra for double bond assignment.[7][8]

Experimental Protocol: DMDS Derivatization

This protocol is adapted for the derivatization of a generic long-chain alkene.

  • Reagent Preparation:

    • Iodine Solution: Prepare a 60 mg/mL solution of iodine in diethyl ether. Handle iodine in a fume hood.[9]

    • Sodium Thiosulfate Solution: Prepare a 5% (w/v) aqueous solution of sodium thiosulfate.

  • Derivatization Reaction:

    • In a 2 mL glass reaction vial, dissolve approximately 1 mg of the alkene sample in 100 µL of hexane.[9]

    • Add 200 µL of dimethyl disulfide (DMDS) and 40 µL of the iodine/diethyl ether solution to the vial.[9]

    • Seal the vial tightly and heat the mixture at 40°C for 16-24 hours.[5][9]

  • Work-up and Extraction:

    • Cool the reaction vial to room temperature.

    • Quench the reaction by adding 1 mL of hexane and 1 mL of the 5% sodium thiosulfate solution. The purple color of the excess iodine should disappear.[9]

    • Vortex the mixture for 1 minute and allow the layers to separate.[9]

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[9]

  • Sample Analysis:

    • The dried hexane solution containing the derivatized alkene is now ready for GC-MS analysis.

    • Inject 1 µL of the solution into the GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

Quantitative Data Summary: DMDS Derivatization

ParameterValue / ObservationReference
Reaction Time 4 - 24 hours[9][10]
Reaction Temperature 25°C - 40°C[8][9]
Expected Yield High (>90%) with optimized conditions[9]
Chromatography DMDS adducts have significantly longer retention times than parent alkenes.[9]
Key Mass Fragments Molecular ion (M⁺) is often observable.[10]
Characteristic cleavage between the two carbons originally part of the double bond.[5]
For polyenes, chromatographically resolved mono-DMDS adducts provide diagnostic ions.[7]

DMDS Derivatization Workflow

DMDS_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis Alkene 1. Dissolve Alkene in Hexane Reagents 2. Add DMDS & Iodine Solution Alkene->Reagents Heat 3. Heat at 40°C for 16-24h Reagents->Heat Quench 4. Quench with Na₂S₂O₃ Heat->Quench Extract 5. Extract with Hexane Quench->Extract Dry 6. Dry with Na₂SO₄ Extract->Dry GCMS 7. GC-MS Analysis Dry->GCMS

Caption: Workflow for the DMDS derivatization of long-chain alkenes.

Method 2: Dihydroxylation and Silylation

Application Note

This two-step method first converts the alkene's double bond into a vicinal diol (two adjacent hydroxyl groups), which is then silylated to increase volatility and thermal stability for GC analysis.[4][11] The dihydroxylation can be performed to yield either syn or anti addition products, depending on the reagents used.

  • Syn-Dihydroxylation: Using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) results in the addition of both hydroxyl groups to the same face of the double bond.[12][13] Catalytic amounts of the toxic and expensive OsO₄ are typically used in conjunction with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation.[11]

  • Anti-Dihydroxylation: This is achieved by first forming an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed ring-opening with water, which adds the two hydroxyl groups to opposite faces of the original double bond.[13][14]

The resulting polar diol is unsuitable for direct GC analysis and must be further derivatized. Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common subsequent step.[1][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[15] The mass spectrum of the resulting bis-TMS ether provides a clear fragmentation pattern, with cleavage between the two carbon atoms bearing the silyloxy groups, allowing for determination of the original double bond position.

Experimental Protocol: Syn-Dihydroxylation and Silylation

Part A: Syn-Dihydroxylation (Upjohn Method)

  • Reaction Setup:

    • Dissolve the alkene (1 mmol) in a 10:1 mixture of acetone and water (10 mL).

    • Add N-Methylmorpholine N-oxide (NMO) (1.2 mmol).

    • In a separate vial, prepare a solution of osmium tetroxide (OsO₄) in toluene (e.g., 2.5 wt. %). Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a fume hood.

    • Add a catalytic amount of the OsO₄ solution (0.02 mmol) to the alkene mixture.

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 8-24 hours until the reaction is complete (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude diol.

Part B: Silylation

  • Derivatization:

    • Place a few milligrams of the dried diol into a reaction vial.[15]

    • Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15][16]

    • Add 50 µL of a dry solvent like pyridine or acetonitrile. Pyridine can act as an acid scavenger.[1][17]

    • Seal the vial and heat at 60°C for 15-30 minutes to ensure the reaction goes to completion.[15]

  • Sample Analysis:

    • Cool the vial to room temperature. The sample is now ready for direct GC-MS analysis.

Quantitative Data Summary: Dihydroxylation & Silylation

ParameterValue / ObservationReference
Dihydroxylation Yield High conversions are typically achieved with the Upjohn method.[11]
Silylation Yield >95% with reagents like BSTFA under anhydrous conditions.[3][18]
Stereochemistry OsO₄ yields syn-diols; Epoxidation/hydrolysis yields anti-diols.[13]
Chromatography The final bis-TMS ether is significantly more volatile than the intermediate diol.[4]
Key Mass Fragments Fragmentation occurs at the C-C bond between the two -OTMS groups.[4]
The resulting ions are diagnostic for the original double bond position.

Dihydroxylation & Silylation Workflow

Dihydroxylation_Silylation_Workflow cluster_step1 Step 1: Dihydroxylation cluster_step2 Step 2: Silylation cluster_analysis Step 3: Analysis Start Alkene Sample Dihydrox React with OsO₄/NMO (syn-addition) Start->Dihydrox Diol Vicinal Diol (Polar Intermediate) Dihydrox->Diol Silylation React with BSTFA at 60°C Diol->Silylation TMS_Ether bis-TMS Ether (Volatile Derivative) Silylation->TMS_Ether GCMS GC-MS Analysis TMS_Ether->GCMS

Caption: Workflow for dihydroxylation and silylation of alkenes.

Method 3: Picolinyl Ester Derivatization for Alkenoic Acids

Application Note

This method is specifically designed for unsaturated fatty acids (alkenoic acids) or other long-chain molecules containing both a double bond and a terminal carboxylic acid group. Standard derivatives like fatty acid methyl esters (FAMEs) often do not provide sufficient information in their mass spectra to locate double bonds due to charge migration.[6] Picolinyl esters, however, are excellent derivatives for this purpose. The nitrogen atom in the pyridine ring of the picolinyl group directs fragmentation in a predictable manner.[6][19] Under electron impact ionization, a radical site is formed on the alkyl chain through hydrogen abstraction by the charged nitrogen atom. This initiates a series of cleavages along the chain, and the resulting fragmentation pattern provides a "road map" that allows for the precise localization of double bonds, branch points, and other functional groups.[6]

Experimental Protocol: Picolinyl Ester Formation

This protocol involves a two-step synthesis.

  • Formation of the Acid Chloride:

    • Place the fatty acid sample (approx. 1 mg) in a reaction vial.

    • Add 200 µL of thionyl chloride (SOCl₂). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

    • Let the reaction proceed at room temperature for 10 minutes.

    • Remove the excess thionyl chloride under a gentle stream of dry nitrogen.

  • Esterification:

    • Prepare a solution of 3-pyridylcarbinol (also known as 3-pyridinemethanol) in dry acetonitrile (e.g., 10% v/v).

    • Add 200 µL of the 3-pyridylcarbinol solution to the dried acid chloride residue.

    • Heat the mixture at 50°C for 15 minutes.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation for GC-MS:

    • Redissolve the final picolinyl ester derivative in a suitable solvent like hexane or ethyl acetate.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary: Picolinyl Ester Derivatization

ParameterValue / ObservationReference
Applicability Unsaturated fatty acids and other long-chain alkenoic acids.[6][20]
Key Advantage Provides detailed structural information from mass spectra.[6]
Mass Spectrometry Molecular ion (M⁺) is usually prominent.[21]
Fragmentation A series of radical-induced cleavages along the alkyl chain.[6]
Gaps in the regular series of fragment ions (separated by 14 amu) indicate the position of double bonds.[19]

Picolinyl Ester Derivatization Workflow

Picolinyl_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_analysis Step 3: Analysis Start Alkenoic Acid (Fatty Acid) Thionyl React with Thionyl Chloride (SOCl₂) Start->Thionyl AcidChloride Acid Chloride (Reactive Intermediate) Thionyl->AcidChloride Esterify React with 3-Pyridylcarbinol in Acetonitrile AcidChloride->Esterify PicolinylEster Picolinyl Ester (Final Derivative) Esterify->PicolinylEster Redissolve Redissolve in Hexane PicolinylEster->Redissolve GCMS GC-MS Analysis Redissolve->GCMS

References

Application Note: Determination of 17-Pentatriacontene in Honey Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the determination and quantification of 17-pentatriacontene in complex honey matrices. This compound (C35H70) is a long-chain alkene that may be present in honey as a natural hydrocarbon component derived from plant waxes.[1] The analytical procedure involves a liquid-liquid extraction (LLE) to isolate the non-polar analyte from the sugar-rich honey matrix, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides the necessary selectivity and sensitivity for accurate quantification and is suitable for researchers investigating the chemical composition of honey, its botanical origins, or potential bioactive compounds.

Principle

Honey samples are first diluted with ultrapure water to reduce viscosity. The target analyte, this compound, is then extracted from the aqueous honey solution into a non-polar organic solvent, such as n-hexane. The organic extract is concentrated and subsequently injected into a GC-MS system. The compound is separated from other matrix components on a non-polar capillary column and identified based on its specific retention time and mass spectrum. Quantification is achieved by using an external standard calibration curve.

Apparatus, Reagents, and Consumables

2.1 Apparatus

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Analytical balance (0.0001 g readability)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

  • Separatory funnels (250 mL)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials (2 mL, amber, with PTFE septa)

2.2 Reagents and Standards

  • This compound standard: (CAS No. 6971-40-0), analytical grade.[2]

  • Solvents: n-Hexane, Dichloromethane (DCM), Acetone (all pesticide residue grade or equivalent).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄), analytical grade.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Gases: Helium (99.999% purity) for GC carrier gas.

Experimental Protocols

3.1 Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with n-hexane. This solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL) by serial dilution of the primary stock solution with n-hexane.

3.2 Sample Preparation and Extraction The extraction of hydrocarbons and other volatile organic compounds from the complex sugar matrix of honey is a critical step.[3][4]

  • Homogenization: Warm the honey sample to approximately 40°C in a water bath and stir to ensure homogeneity.

  • Weighing and Dilution: Accurately weigh 10 g of the homogenized honey sample into a 100 mL beaker. Add 20 mL of ultrapure water and stir until the honey is completely dissolved.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the diluted honey solution to a 250 mL separatory funnel.

    • Add 30 mL of n-hexane to the funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 10 minutes. The upper layer is the organic (n-hexane) phase.

    • Drain the lower aqueous layer into a separate beaker.

    • Drain the upper n-hexane layer into a clean flask through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Repeat the extraction of the aqueous phase twice more with fresh 30 mL portions of n-hexane. Combine all organic extracts.

  • Concentration: Concentrate the combined n-hexane extract to a final volume of 1.0 mL using a gentle stream of nitrogen or a rotary evaporator at 35°C.

  • Final Sample: Transfer the final extract into a 2 mL GC vial for analysis.

3.3 GC-MS Instrumental Parameters The following parameters provide a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph
Injection Volume1 µL
Injector Temperature300°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent)
Oven ProgramInitial temp 80°C (hold 2 min), ramp at 15°C/min to 320°C, hold for 15 min.
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
MS Acquisition ModeFull Scan (m/z 50-600) for identification. Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compoundTarget ions based on the NIST mass spectrum (e.g., m/z 69, 83, 97, 490).[5]
Transfer Line Temp310°C

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of the analytical standard. Further confirmation is achieved by comparing the acquired mass spectrum of the sample peak with the reference spectrum from the NIST library or the injected standard.[5]

  • Calibration and Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the sample extracts is calculated using this equation.

  • Matrix Effects: The honey matrix can sometimes suppress or enhance the analyte signal in the GC-MS system. To ensure accuracy, it is recommended to evaluate matrix effects by preparing matrix-matched standards. This involves spiking known amounts of the standard into a blank honey extract (a honey sample determined to be free of the analyte) and comparing the response to the same standard concentrations in pure solvent.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of the method, based on typical results for the analysis of semi-volatile organic compounds in honey.[6][7]

Parameter Expected Value/Range Description
Linearity (R²) > 0.99The coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) 0.1 - 1.0 µg/kgThe lowest concentration of the analyte that can be reliably detected above the background noise (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) 0.3 - 3.0 µg/kgThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise of 10:1).
Recovery 85% - 110%The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction process.[6]
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the repeatability of the method.[7]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing sample Honey Sample (10g) homogenize Homogenize & Dilute with Water (20mL) sample->homogenize extract Liquid-Liquid Extraction (3x 30mL n-Hexane) homogenize->extract dry Dry Extract (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate to 1mL (Nitrogen Evaporation) dry->concentrate final_sample Final Extract in GC Vial concentrate->final_sample gcms GC-MS Analysis final_sample->gcms identification Peak Identification (Retention Time & Mass Spectrum) gcms->identification quantification Quantification (External Standard Curve) identification->quantification report Final Report (Concentration in µg/kg) quantification->report

Caption: Experimental workflow for this compound analysis in honey.

Conclusion

The described method, utilizing liquid-liquid extraction followed by GC-MS analysis, is a reliable and effective protocol for the determination of this compound in honey samples. The procedure ensures efficient isolation of the analyte from the complex food matrix and provides the selectivity and sensitivity required for accurate quantification at low levels. This application note serves as a comprehensive guide for researchers in food science and natural product chemistry.

References

Application Notes and Protocols for the Extraction and Analysis of 17-Pentatriacontene from Insect Cuticular Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect cuticular hydrocarbons (CHCs) are a critical component of the insect's exoskeleton, primarily serving to prevent desiccation and protect against pathogens.[1] These lipids, composed of a complex mixture of n-alkanes, methyl-branched alkanes, and alkenes, also play a vital role as semiochemicals in insect communication, mediating behaviors such as mate, species, and nestmate recognition.[2][3] Among the vast array of CHCs, long-chain alkenes like 17-pentatriacontene (C35H70) are of significant interest due to their potential species-specificity and roles in chemical signaling.

This document provides detailed protocols for the extraction, and analysis of this compound from the total cuticular hydrocarbon profile of insects. The methodologies described are based on established solvent extraction techniques followed by analysis using gas chromatography-mass spectrometry (GC-MS), the gold standard for CHC identification and quantification.[4][5]

Data Presentation

The yield and relative abundance of this compound can vary significantly depending on the insect species, sex, age, and the extraction method employed. The following table provides representative data on the relative abundance of long-chain alkenes, including a hypothetical value for this compound, as might be found in a typical CHC profile analysis of an insect species.

Hydrocarbon ComponentChemical FormulaMolecular Weight ( g/mol )Relative Abundance (%) in a Hypothetical Profile
n-TricosaneC23H48324.615.2
n-PentacosaneC25H52352.725.8
n-HeptacosaneC27H56380.718.5
9-PentacoseneC25H50350.75.1
7-TricoseneC23H46322.68.3
This compound C35H70 490.9 2.7
Other Hydrocarbons--24.4

Experimental Protocols

Solvent-Based Extraction of Cuticular Hydrocarbons

This protocol describes the most common method for extracting CHCs from insects by washing or immersing them in a non-polar solvent.

Materials:

  • Insects (freshly collected or frozen)

  • n-Hexane or n-Pentane (High Purity, for trace analysis)[6]

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Micropipettes

  • Nitrogen gas evaporator

  • Florisil (or silica gel) column for optional cleanup

Protocol:

  • Sample Preparation:

    • For larger insects, individual insects can be used. For smaller insects, pool a sufficient number to obtain a detectable amount of hydrocarbons.

    • If the insects are alive, they can be anaesthetized by cooling on ice.

  • Solvent Extraction:

    • Place the insect(s) into a clean glass vial.

    • Add a sufficient volume of n-hexane or n-pentane to fully submerge the insect(s). The solvent volume will depend on the size of the insect; a common starting point is 500 µL to 2 mL per insect or sample pool.[6]

    • Incubate the sample at room temperature. Extraction times can vary from a few minutes to several hours. A typical extraction time is 10 minutes.[7] For a more exhaustive extraction that may include intracuticular lipids, longer extraction times of up to 3 hours can be used.[8]

    • Gently agitate the sample during extraction. For a more robust extraction, vortex the vial for 1-2 minutes.

  • Extract Collection:

    • Carefully remove the insect(s) from the vial using clean forceps.

    • Transfer the solvent extract to a new clean glass vial.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen gas until the desired final volume is reached. Do not evaporate to complete dryness as this can lead to the loss of more volatile CHCs.

    • Reconstitute the extract in a small, precise volume of solvent (e.g., 50-100 µL) for GC-MS analysis.

  • (Optional) Cleanup:

    • To remove more polar lipids and other contaminants, the extract can be passed through a small column packed with Florisil or silica gel, eluting with the extraction solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general parameters for the analysis of the extracted CHCs to identify and quantify this compound.

Instrumentation and Consumables:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms, or similar)

  • Helium (carrier gas)

  • Autosampler vials with inserts

GC-MS Parameters:

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 3-5°C/min.[9]

    • Final hold: Hold at 320°C for 10-15 minutes to ensure elution of all long-chain hydrocarbons.

  • MS Transfer Line Temperature: 290-310°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Mass Scan Range: m/z 40-600

Data Analysis:

  • Identification:

    • Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram to that of an authentic standard (if available).

    • In the absence of a standard, tentative identification can be made by interpreting the mass spectrum, which for a long-chain alkene will show a molecular ion (M+) at m/z 490.9 and a characteristic fragmentation pattern of CnH2n+1 and CnH2n-1 ions.

  • Quantification:

    • Quantify the relative abundance of this compound by integrating the peak area and expressing it as a percentage of the total integrated peak area of all identified hydrocarbons.

    • For absolute quantification, a calibration curve can be generated using a certified standard of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis insect Insect Sample solvent Add n-Hexane/Pentane insect->solvent 1 vortex Vortex/Incubate solvent->vortex 2 extract Collect Extract vortex->extract 3 concentrate Concentrate under N2 extract->concentrate 4 gcms GC-MS Analysis concentrate->gcms 5 data Data Processing gcms->data 6 identification Peak Identification data->identification 7a quantification Quantification data->quantification 7b

Caption: Workflow for Extraction and Analysis of this compound.

Role of Cuticular Hydrocarbons in Insect Communication

chc_communication cluster_insect1 Signaling Insect cluster_insect2 Receiving Insect chc_profile Cuticular Hydrocarbon Profile (including this compound) release Passive Release/Contact chc_profile->release antennal_reception Antennal/Tarsal Reception release->antennal_reception Chemical Cue signal_transduction Signal Transduction antennal_reception->signal_transduction behavioral_response Behavioral Response signal_transduction->behavioral_response e.g., Mating, Aggregation

Caption: Generalized Role of CHCs in Insect Chemical Communication.

References

Application Notes and Protocols: Use of Long-Chain Hydrocarbons as Biomarkers in Food Authentication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Food authentication is a critical aspect of ensuring food safety, quality, and fair trade. The use of chemical biomarkers to verify the origin and purity of food products is a well-established scientific approach. While the user specified an interest in 17-pentatriacontene, a comprehensive review of the scientific literature reveals a notable lack of evidence for its use as a recognized biomarker in food authentication. However, the broader class of long-chain hydrocarbons, particularly n-alkanes, has been successfully employed for this purpose, especially in the authentication of vegetable oils. This document provides detailed application notes and protocols for the use of these long-chain hydrocarbons as biomarkers in food authentication, with a focus on vegetable oil analysis.

Application Notes

1. Principle of Long-Chain Hydrocarbons as Biomarkers

Long-chain hydrocarbons, primarily n-alkanes with carbon chain lengths from C21 to C35, are naturally present in the epicuticular wax of plants and, consequently, in the oils extracted from them. The distribution and relative abundance of these hydrocarbons can serve as a chemical fingerprint that is characteristic of the plant species, geographical origin, and even the harvesting period. Adulteration of a high-value oil (e.g., extra virgin olive oil) with a cheaper oil will alter this hydrocarbon profile, making it a reliable indicator of fraud.

2. Applications in Food Authentication

The primary application of long-chain hydrocarbon analysis is in the authentication of vegetable oils. This methodology can be used to:

  • Detect adulteration: The addition of cheaper oils, such as sunflower, corn, or soybean oil, to premium oils like extra virgin olive oil can be detected by analyzing the hydrocarbon profile.

  • Verify geographical origin: The hydrocarbon fingerprint can sometimes be used to differentiate oils produced in different geographical regions.

  • Confirm botanical origin: Different plant species have distinct hydrocarbon profiles, allowing for the verification of the declared botanical source of an oil.

3. Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of long-chain hydrocarbons in food matrices. It offers high sensitivity and specificity, allowing for the separation, identification, and quantification of individual hydrocarbons.

Quantitative Data Presentation

The following table summarizes the typical concentration ranges of major n-alkanes found in authentic extra virgin olive oil (EVOO) compared to some common adulterant oils. These values are indicative and can vary based on factors such as cultivar, climate, and processing methods.

n-AlkaneTypical Concentration in Authentic EVOO (mg/kg)Typical Concentration in Sunflower Oil (mg/kg)Typical Concentration in Soybean Oil (mg/kg)
n-C231 - 10< 1< 1
n-C252 - 15< 2< 1
n-C273 - 201 - 5< 2
n-C295 - 302 - 101 - 5
n-C313 - 251 - 8< 3
n-C331 - 15< 5< 2

Data compiled from publicly available scientific literature. Actual values may vary.

Experimental Protocols

Protocol 1: Extraction of Hydrocarbons from Vegetable Oil

This protocol describes the isolation of the unsaponifiable matter, which contains the long-chain hydrocarbons, from the oil matrix.

Materials:

  • Vegetable oil sample

  • Ethanolic potassium hydroxide solution (2 M)

  • Hexane (analytical grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel 60 (70-230 mesh)

  • Glass wool

Procedure:

  • Saponification: Weigh approximately 20 g of the oil sample into a round-bottom flask. Add 100 mL of 2 M ethanolic potassium hydroxide solution. Reflux the mixture for 1 hour.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Add 100 mL of deionized water. Extract the unsaponifiable matter three times with 100 mL portions of hexane.

  • Washing: Combine the hexane extracts and wash them three times with 100 mL of a 1:1 (v/v) ethanol/water solution, followed by three washes with 100 mL of deionized water.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter the extract and evaporate the hexane using a rotary evaporator at a temperature not exceeding 40°C.

  • Column Chromatography (Clean-up):

    • Prepare a silica gel column by packing a glass column with a slurry of silica gel in hexane.

    • Dissolve the residue from step 5 in a small amount of hexane and load it onto the column.

    • Elute the hydrocarbon fraction with 150 mL of hexane.

    • Collect the eluate and evaporate the solvent to obtain the isolated hydrocarbon fraction.

Protocol 2: GC-MS Analysis of Long-Chain Hydrocarbons

This protocol outlines the instrumental parameters for the analysis of the extracted hydrocarbon fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify individual n-alkanes based on their retention times and characteristic mass spectra (prominent ions at m/z 57, 71, 85).

  • Quantify the identified n-alkanes using an internal or external standard method.

  • Compare the hydrocarbon profile of the sample to that of authentic reference materials.

Visualizations

Experimental_Workflow cluster_extraction Protocol 1: Hydrocarbon Extraction cluster_analysis Protocol 2: GC-MS Analysis start Vegetable Oil Sample saponification Saponification with Ethanolic KOH start->saponification extraction Hexane Extraction saponification->extraction washing Washing of Hexane Extract extraction->washing drying Drying over Sodium Sulfate washing->drying evaporation1 Solvent Evaporation drying->evaporation1 cleanup Silica Gel Column Chromatography evaporation1->cleanup evaporation2 Final Solvent Evaporation cleanup->evaporation2 hydrocarbon_fraction Isolated Hydrocarbon Fraction evaporation2->hydrocarbon_fraction gcms_analysis GC-MS Injection and Analysis hydrocarbon_fraction->gcms_analysis data_processing Data Processing and Identification gcms_analysis->data_processing quantification Quantification of n-Alkanes data_processing->quantification profile_comparison Profile Comparison with Authentic Samples quantification->profile_comparison result Authentication Result profile_comparison->result

Caption: Experimental workflow for the authentication of vegetable oils using long-chain hydrocarbon analysis.

Logical_Relationship cluster_authentic Authentic High-Value Oil cluster_adulterant Adulterant Oil authentic_profile Characteristic Hydrocarbon Profile adulterated_sample Adulterated Oil Sample authentic_profile->adulterated_sample + adulterant_profile Different Hydrocarbon Profile adulterant_profile->adulterated_sample + analysis GC-MS Analysis adulterated_sample->analysis altered_profile Altered Hydrocarbon Profile (Deviation from Authentic Profile) analysis->altered_profile fraud_detected Indication of Adulteration altered_profile->fraud_detected

Caption: Logical relationship for detecting adulteration based on hydrocarbon profiles.

Protocol for isolating 17-Pentatriacontene from algal biomass

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for the Isolation of 17-Pentatriacontene from Algal Biomass

Abstract:

This document provides a detailed protocol for the isolation and purification of this compound, a long-chain alkene with potential bioactive properties, from algal biomass. The procedure is designed for researchers, scientists, and drug development professionals. The protocol outlines a multi-step process commencing with the extraction of total lipids from dried algal biomass using n-hexane in a Soxhlet apparatus. This is followed by the fractionation of the crude lipid extract to isolate the neutral lipid fraction, which contains the target compound. Final purification is achieved through silica gel column chromatography, and the identity and purity of this compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol provides a comprehensive workflow for obtaining this compound for further biological and pharmacological evaluation.

Introduction

Algae are a rich source of diverse bioactive compounds, including lipids, polysaccharides, and secondary metabolites. Among these, long-chain hydrocarbons and their derivatives are gaining interest due to their potential therapeutic applications. This compound (C35H70) is a long-chain alkene that has been identified in various natural sources, including algal species such as the brown seaweed Sargassum tenerrimum. Preliminary studies suggest that this compound may possess anti-inflammatory, anticancer, and antibacterial properties.

The isolation of specific lipophilic compounds like this compound from the complex lipid matrix of algae presents a significant challenge. This protocol provides a systematic and reproducible methodology for its extraction, fractionation, and purification. The described workflow is adaptable for various types of algal biomass and can be scaled for the production of sufficient quantities of this compound for research and development purposes.

Materials and Equipment

2.1 Reagents

  • Dried algal biomass (e.g., Sargassum sp.)

  • n-Hexane (ACS grade)

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Silica gel (for column chromatography, 60-120 mesh)

  • Anhydrous sodium sulfate

  • This compound standard (for GC-MS)

  • Deionized water

2.2 Equipment

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Glass chromatography column

  • Solid-Phase Extraction (SPE) manifold and silica gel cartridges

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Protocols

3.1. Biomass Preparation

  • Harvesting and Washing: Collect fresh algal biomass and wash thoroughly with deionized water to remove salts and epiphytes.

  • Drying: Dry the washed biomass in an oven at 60°C for 24-48 hours or until a constant weight is achieved. Alternatively, freeze-drying can be used to better preserve thermolabile compounds.

  • Grinding: Grind the dried biomass into a fine powder (approximately 0.5 mm particle size) using a grinder or mill to increase the surface area for efficient extraction.

3.2. Total Lipid Extraction (Soxhlet Method)

  • Accurately weigh approximately 20 g of the dried algal powder and place it into a cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 250 mL of n-hexane to a round-bottom flask and connect it to the Soxhlet apparatus.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. The solvent will continuously cycle through the biomass, extracting the lipids.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the n-hexane extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude lipid extract.

  • Dry the crude extract further under a gentle stream of nitrogen gas to remove any residual solvent.

  • Record the final weight of the crude lipid extract.

3.3. Fractionation of Neutral Lipids

This step separates the non-polar neutral lipids (including this compound) from the more polar lipids.

  • Solid-Phase Extraction (SPE):

    • Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of n-hexane through it.

    • Dissolve 100 mg of the crude lipid extract in 1 mL of n-hexane.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Elute the neutral lipid fraction by passing 10 mL of chloroform through the cartridge.

    • Collect the eluate containing the neutral lipids.

    • Evaporate the solvent from the collected fraction using a rotary evaporator or a stream of nitrogen to obtain the neutral lipid fraction.

3.4. Purification by Column Chromatography

  • Column Preparation:

    • Prepare a slurry of 20 g of silica gel in n-hexane.

    • Pack a glass chromatography column with the silica gel slurry.

    • Add a small layer of anhydrous sodium sulfate to the top of the silica gel bed to remove any traces of water.

    • Wash the column with two column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the neutral lipid fraction in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with n-hexane as the mobile phase.

    • Collect fractions of 10 mL each.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the long-chain alkenes.

    • Gradually increase the polarity of the mobile phase if necessary, though this compound, being a hydrocarbon, should elute with a non-polar solvent.

  • Fraction Pooling and Concentration:

    • Combine the fractions that show the presence of the target compound based on TLC analysis.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

3.5. Identification and Quantification (GC-MS Analysis)

  • Sample Preparation: Dissolve a small amount of the purified fraction in n-hexane.

  • GC-MS Conditions:

    • Injector: Splitless mode, 280°C.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 min.

      • Ramp 1: 10°C/min to 280°C, hold for 10 min.

      • Ramp 2: 5°C/min to 300°C, hold for 5 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should show characteristic fragmentation patterns for long-chain alkenes.

    • Quantify the amount of this compound by creating a calibration curve with the standard.

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound from Sargassum sp.

StepParameterValueUnit
Biomass Preparation Dry Biomass Weight20.0g
Total Lipid Extraction Crude Lipid Extract Weight1.2g
Crude Lipid Yield6.0% of dry biomass
Fractionation Neutral Lipid Fraction Weight0.3g
Neutral Lipid Yield25.0% of crude lipid
Purification Purified this compound Weight0.015g
Purity (by GC-MS)>95%
Overall Yield This compound 0.075 % of dry biomass

Visualizations

experimental_workflow cluster_start Biomass Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Algal Biomass drying Drying (60°C) start->drying grinding Grinding drying->grinding soxhlet Soxhlet Extraction (n-Hexane) grinding->soxhlet evaporation1 Solvent Evaporation soxhlet->evaporation1 crude_lipid Crude Lipid Extract evaporation1->crude_lipid spe Solid-Phase Extraction (Silica Gel) crude_lipid->spe evaporation2 Solvent Evaporation spe->evaporation2 neutral_lipids Neutral Lipid Fraction evaporation2->neutral_lipids column_chrom Silica Gel Column Chromatography neutral_lipids->column_chrom evaporation3 Solvent Evaporation column_chrom->evaporation3 pure_compound Purified this compound evaporation3->pure_compound gcms GC-MS Analysis pure_compound->gcms

Caption: Experimental workflow for the isolation of this compound.

logical_relationship AlgalBiomass Algal Biomass TotalLipids Total Lipids AlgalBiomass->TotalLipids Extraction NeutralLipids Neutral Lipids TotalLipids->NeutralLipids Fractionation PolarLipids Polar Lipids TotalLipids->PolarLipids Fractionation Pentatriacontene This compound NeutralLipids->Pentatriacontene Purification OtherNeutralLipids Other Neutral Lipids NeutralLipids->OtherNeutralLipids Purification

Caption: Logical relationship of components during the isolation process.

Application Notes and Protocols for the Quantification of 17-Pentatriacontene in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Pentatriacontene is a long-chain alkene whose biological significance and distribution in various tissues are not yet extensively documented. The development of robust analytical methods for the accurate quantification of this lipophilic molecule is crucial for elucidating its potential physiological roles and its utility as a biomarker in health and disease. This document provides a comprehensive, detailed protocol for the quantification of this compound in biological tissues using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are based on established principles for the analysis of similar long-chain hydrocarbons and lipids.

It is important to note that due to a lack of extensive published data on this compound levels in biological matrices, the quantitative data presented in the tables are illustrative examples to serve as a template for reporting experimental findings.

Experimental Protocols

Extraction of this compound from Biological Tissues

This protocol is based on a modified Bligh-Dyer lipid extraction method, which is effective for separating lipids from other cellular components.

Materials:

  • Biological tissue (e.g., liver, adipose, brain)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal Standard (IS): A suitable internal standard would be a stable isotope-labeled long-chain hydrocarbon or a similar non-endogenous hydrocarbon (e.g., (Z)-9-Tricosene). The IS should be prepared in chloroform.

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge capable of 3000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of frozen biological tissue.

  • Homogenization: Place the tissue in a glass homogenizer with 1 mL of ice-cold PBS. Homogenize until a uniform consistency is achieved.

  • Lipid Extraction:

    • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. This creates a single-phase solution.

    • Add the internal standard solution at a known concentration.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids, including this compound). A protein disk may be visible at the interface.

  • Collection of Organic Phase: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis, such as hexane or isooctane.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of long-chain hydrocarbons.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

GC-MS Method:

ParameterSetting
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature: 150°C, hold for 2 min. Ramp to 320°C at 10°C/min. Hold at 320°C for 10 min.
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) To be determined from the mass spectrum of a this compound standard.

Calibration and Quantification:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound in the reconstitution solvent (e.g., hexane) at concentrations ranging from 0.1 µg/mL to 50 µg/mL. Each standard should contain the internal standard at a constant concentration.

  • Analysis: Inject the calibration standards and the prepared tissue extracts into the GC-MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables are templates for presenting the quantitative data for this compound.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Column Type Agilent J&W DB-5ms
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 150°C (2 min), then 10°C/min to 320°C (10 min)
Injector Temperature 280°C
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Illustrative Quantitative Data for this compound in Biological Tissues

(Note: The following data are for exemplary purposes only and do not represent actual experimental results.)

Tissue TypeSample IDThis compound Concentration (µg/g tissue)Standard Deviation
LiverLV-015.20.4
LiverLV-024.80.3
AdiposeAD-0125.72.1
AdiposeAD-0228.12.5
BrainBR-011.50.2
BrainBR-021.90.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification tissue Biological Tissue homogenization Homogenization in PBS tissue->homogenization extraction Addition of Chloroform/Methanol & IS homogenization->extraction phase_separation Phase Separation by Centrifugation extraction->phase_separation collection Collection of Organic Phase phase_separation->collection drying Drying under Nitrogen collection->drying reconstitution Reconstitution in Hexane drying->reconstitution gcms GC-MS Injection reconstitution->gcms data_acquisition Data Acquisition (SIM Mode) gcms->data_acquisition quantification Quantification of this compound data_acquisition->quantification calibration Calibration Curve Generation calibration->quantification

Caption: Workflow for the quantification of this compound in biological tissues.

Logical Relationship of the Analytical Process

analytical_process sample Biological Sample analyte This compound (in matrix) sample->analyte contains extraction Extraction & Cleanup analyte->extraction is isolated via separation GC Separation extraction->separation is injected for detection MS Detection (Ionization & Mass Analysis) separation->detection is detected by signal Analytical Signal (Peak Area) detection->signal generates result Quantitative Result (Concentration) signal->result is converted to

Caption: Logical flow of the analytical process from sample to result.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Co-elution of Lipids in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for GC-MS lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of co-eluting lipid species in gas chromatography-mass spectrometry (GC-MS) experiments. Co-elution, the incomplete separation of two or more compounds, can significantly compromise the accuracy of lipid identification and quantification. This guide provides a structured approach to diagnosing and resolving these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of lipid co-elution in my GC-MS chromatogram?

A1: The primary indicators of co-elution are irregularities in peak shape. Instead of a symmetrical, Gaussian peak, you may observe:

  • Peak Shouldering: A small, secondary peak on the leading or tailing edge of a larger peak.

  • Broad Peaks: Peaks that are significantly wider than other peaks in the chromatogram, suggesting the presence of multiple unresolved components.

  • Split Peaks: A distinct dip or valley in the apex of a single peak, indicating two closely eluting compounds.[1]

If you are using a mass spectrometry (MS) detector, you can further investigate by examining the mass spectra across the peak. A change in the mass spectral profile from the beginning to the end of the peak is a strong indication of co-eluting species.[1]

Q2: Why is derivatization necessary for lipid analysis by GC-MS, and can it solve co-elution?

A2: Most lipids, particularly free fatty acids and sterols, are not volatile enough for direct analysis by GC-MS due to their polar functional groups (e.g., carboxyl and hydroxyl groups). Derivatization converts these polar groups into less polar, more volatile derivatives, making them suitable for gas chromatography.[2] Common derivatization techniques include:

  • Methylation: Converts fatty acids to fatty acid methyl esters (FAMEs).

  • Silylation: Converts hydroxyl groups (on sterols and hydroxy fatty acids) to trimethylsilyl (TMS) ethers.

While derivatization is a crucial step for getting lipids through the GC column, it does not in itself solve co-elution problems. The separation of co-eluting lipids is primarily determined by the chromatographic conditions, especially the choice of GC column and the oven temperature program.

Q3: Can I use mass spectrometry to quantify co-eluting lipids without improving the chromatography?

A3: In some cases, yes. If the co-eluting lipids have unique fragment ions in their mass spectra, you can use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to quantify each compound individually, even if they are not chromatographically resolved.[3][4] However, this approach has limitations:

  • Isomers: Isomeric lipids (e.g., cis/trans isomers or positional isomers of fatty acids) often have very similar or identical mass spectra, making deconvolution by MS impossible.

  • Ion Suppression: The presence of a high concentration of one co-eluting compound can suppress the ionization of the other, leading to inaccurate quantification.

  • Accuracy: For the highest accuracy and confidence in your results, achieving good chromatographic separation is always the preferred approach.

Troubleshooting Guides

Issue 1: Poor separation of fatty acid methyl esters (FAMEs), particularly C18 isomers.

This is a common challenge due to the structural similarity of isomers like oleic acid (C18:1c), elaidic acid (C18:1t), linoleic acid (C18:2), and linolenic acid (C18:3).

Troubleshooting Workflow:

start Co-elution of FAME Isomers Observed step1 Step 1: Evaluate GC Column start->step1 sub1_1 Is the column highly polar (e.g., cyanopropyl)? step1->sub1_1 step2 Step 2: Optimize Oven Temperature Program sub2_1 Is the temperature ramp slow enough? step2->sub2_1 step3 Step 3: Consider Alternative Derivatization sub3_1 Are you analyzing conjugated linoleic acid (CLA) isomers? step3->sub3_1 step4 Step 4: Verify Other GC Parameters sub4_1 Check carrier gas flow rate and injection parameters. step4->sub4_1 end_resolved Resolution Achieved end_not_resolved Co-elution Persists (Consult Advanced Techniques) sub1_2 Switch to a highly polar cyanopropylsiloxane column (e.g., HP-88, SP-2560). sub1_1->sub1_2 No sub1_3 Column is appropriate. Proceed to Step 2. sub1_1->sub1_3 Yes sub1_2->end_resolved sub1_3->step2 sub2_2 Decrease ramp rate (e.g., 1-3°C/min) through the elution range of C18 isomers. sub2_1->sub2_2 No sub2_3 Ramp rate is optimized. Proceed to Step 3. sub2_1->sub2_3 Yes sub2_2->end_resolved sub2_3->step3 sub3_2 Consider derivatization to form Diels-Alder adducts to improve separation of specific CLA isomers. sub3_1->sub3_2 Yes sub3_3 Standard methylation is sufficient. Proceed to Step 4. sub3_1->sub3_3 No sub3_2->end_resolved sub3_3->step4 sub4_1->end_not_resolved

Troubleshooting workflow for FAME co-elution.

Solutions & Methodologies:

  • Select a Highly Polar GC Column: The choice of the stationary phase is the most critical factor for separating FAME isomers. Highly polar columns, particularly those with a high cyanopropyl content, provide the best selectivity for cis and trans isomers.

    • Recommendation: For detailed cis/trans FAME analysis, columns like the Agilent HP-88 or Supelco SP-2560 are recommended.[5][6][7] These columns offer superior resolution compared to less polar columns like the DB-23 or wax-based columns for these challenging separations.[8]

  • Optimize the Oven Temperature Program: A slow temperature ramp through the elution range of the C18 isomers can significantly improve resolution.

    • Recommendation: Start with an initial temperature of around 100°C, then use a slow ramp rate of 1-3°C/minute up to about 240°C.[6] Isothermal analysis at a specific temperature (e.g., 175-180°C) can also be effective for resolving specific C18 isomers.[8][9]

Data Presentation: Comparison of GC Columns for C18 FAME Isomer Separation

GC Column (Stationary Phase)C18:1c (Oleic) Retention Time (min)C18:1t (Elaidic) Retention Time (min)C18:2cc (Linoleic) Retention Time (min)Resolution (C18:1c vs C18:1t)
Agilent HP-88 (Highly Polar Cyanopropyl)~28.5~28.2~30.1Baseline Resolved
Agilent DB-23 (Mid-Polarity Cyanopropyl)~21.2~21.2~22.5Co-elutes
Agilent DB-FATWAX UI (Polyethylene Glycol)~20.8~20.8~21.5Co-elutes

Note: Retention times are approximate and will vary depending on the specific instrument, method parameters, and column length. The data is compiled based on chromatograms and information from Agilent application notes.[7][8]

Issue 2: Co-elution of Sterols with Similar Structures (e.g., Cholesterol and Tetrahymanol).

Sterols and other triterpenoids can co-elute due to similar boiling points and polarities, especially on non-polar columns.

Troubleshooting Workflow:

start Co-elution of Sterols Observed step1 Step 1: Confirm Proper Derivatization start->step1 sub1_1 Are all hydroxyl groups silylated? step1->sub1_1 step2 Step 2: Optimize GC Method sub2_1 Is a non-polar column being used? step2->sub2_1 step3 Step 3: Use Mass Spectrometry for Deconvolution end_resolved Resolution/Quantification Achieved step3->end_resolved sub1_2 Ensure complete dryness of sample and use a catalyst (e.g., TMCS) with BSTFA. sub1_1->sub1_2 No/Unsure sub1_3 Derivatization is complete. Proceed to Step 2. sub1_1->sub1_3 Yes sub1_2->step1 sub1_3->step2 sub2_2 Switch to a mid- to high-polarity column (e.g., 50% phenyl polysiloxane). sub2_1->sub2_2 Yes sub2_3 Optimize oven temperature program. Use a very slow ramp rate (e.g., 1.5-3°C/min) in the elution region of the sterols. sub2_1->sub2_3 No sub2_2->end_resolved sub2_3->step3

Troubleshooting workflow for sterol co-elution.

Solutions & Methodologies:

  • Ensure Complete Silylation: Incomplete derivatization can lead to peak tailing and poor resolution. Ensure the sample is completely dry before adding the silylation reagent, as these reagents are moisture-sensitive.

  • Change Column Polarity: Non-polar columns separate primarily by boiling point. Switching to a mid- or high-polarity column will introduce different separation mechanisms (e.g., dipole-dipole interactions), which can resolve structurally similar sterols.

  • Optimize the Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.

    • Recommendation: After an initial fast ramp to a temperature just below the elution range of the sterols (e.g., 260°C), decrease the ramp rate significantly to 1.5-3°C/minute to enhance separation.[3]

  • Use Selected Ion Monitoring (SIM): If chromatographic resolution is still insufficient, use the mass spectrometer to selectively detect and quantify the co-eluting compounds by monitoring their unique fragment ions.[3]

Data Presentation: GC-MS Parameters for Sterol Separation

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., 50% Phenyl Polysiloxane)Provides different selectivity than non-polar columns, enhancing separation of isomers.
Oven Program Initial: 180°C (1 min) Ramp 1: 20°C/min to 260°C Ramp 2: 1.5-3°C/min to 300°C (hold 15 min)A slow second ramp allows for better separation of closely eluting sterols.[3]
MS Acquisition Full Scan (for identification) and SIM (for quantification)Full scan helps in initial identification, while SIM mode provides specificity for co-eluting compounds.[3]
Monitored Ions (SIM) Tetrahymanol-TMS: m/z 484 (M+), 355 Cholesterol-TMS: m/z 458 (M+), 368, 329These are characteristic ions that can be used to distinguish between the two compounds.[3]

Experimental Protocols

Protocol 1: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for the esterification of fatty acids from glycerides and phospholipids to form FAMEs.

Materials:

  • Sample containing lipids (50-100 mg)

  • 0.5 N Methanolic NaOH

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • n-Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reflux condenser and reaction flask (50 mL)

  • Heating mantle or water bath

Procedure:

  • Place the lipid sample into a 50 mL reaction flask.

  • Add 4 mL of 0.5 N methanolic NaOH.

  • Attach the condenser and reflux for 5-10 minutes until the fat globules disappear.

  • Add 5 mL of 14% BF₃-Methanol solution through the condenser.

  • Continue to boil for an additional 2 minutes.

  • Add 2-5 mL of n-hexane through the condenser and boil for another minute.

  • Remove from heat and add enough saturated NaCl solution to bring the hexane layer into the neck of the flask.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Sterols using BSTFA + TMCS

This protocol is for the derivatization of sterols and other hydroxyl-containing lipids to their TMS ethers.

Materials:

  • Dried lipid extract (approx. 1 mg)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine

  • GC vial (2 mL) with PTFE-lined cap

  • Heating block or oven

Procedure:

  • Ensure the lipid extract in the GC vial is completely dry. This is a critical step as BSTFA is moisture-sensitive.[3]

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly.

  • Heat the vial at 70-80°C for 30 minutes.[3]

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) before GC-MS analysis.

References

Improving the resolution of long-chain alkenes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of long-chain alkenes in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing poor resolution or co-elution of my long-chain alkene isomers?

Poor resolution of long-chain alkene isomers is a common challenge due to their similar physicochemical properties.[1] Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of the GC column's stationary phase is critical. Non-polar phases separate primarily by boiling point, which might not be sufficient to resolve isomers.[2] Polar phases can provide additional separation mechanisms based on interactions with the double bonds (π-interactions).[2]

  • Suboptimal Temperature Program: A temperature ramp that is too fast will not allow sufficient time for the analytes to interact with the stationary phase, leading to poor separation.[3][4]

  • Incorrect Column Dimensions: The column's length, internal diameter, and film thickness significantly influence its efficiency and separating power.[5][6]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation.[3]

Troubleshooting Steps:

  • Select an appropriate stationary phase: For resolving alkene isomers, especially positional and geometric isomers, a mid-polarity to high-polarity column is often necessary.[1][7]

  • Optimize the temperature program: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation.[3]

  • Choose the right column dimensions: A longer column, smaller internal diameter, and thinner film can enhance resolution.[5]

  • Adjust the carrier gas flow rate: Optimize the flow rate for your specific column and carrier gas to achieve maximum efficiency.[3]

2. My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, at the front of the GC column, or on the stationary phase can interact with your analytes, causing tailing.[3]

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.

  • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.

Troubleshooting Steps:

  • Use a deactivated inlet liner: A deactivated liner, possibly with glass wool, can help to ensure homogeneous vaporization and trap non-volatile residues.[3]

  • Column Maintenance: Trim the first 10-20 cm of the column from the inlet side if contamination is suspected.[3]

  • Solvent Choice: Ensure your sample solvent is appropriate for your analytes and the GC column.

3. I am observing broad peaks. How can I improve the peak shape?

Broad peaks are often an indication of poor efficiency in the chromatographic system.

  • Suboptimal Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions.

  • Thick Stationary Phase Film: A thick film can lead to increased mass transfer resistance and broader peaks.[5]

  • Slow Injection: A slow injection can cause the sample to enter the column as a broad band.

Troubleshooting Steps:

  • Optimize Carrier Gas Flow: Determine the optimal flow rate for your column.

  • Column Selection: Consider a column with a thinner stationary phase film.[5]

  • Injection Technique: Ensure a fast and efficient injection.

4. Can derivatization improve the resolution of long-chain alkenes?

Derivatization is a technique used to chemically modify an analyte to improve its chromatographic properties, such as volatility or detectability.[8][9] For long-chain alkenes, which are generally volatile, derivatization is less common. However, in specific cases, such as the analysis of related compounds with active functional groups (e.g., long-chain unsaturated fatty acids), derivatization (e.g., esterification) can be crucial.[10] For simple long-chain alkenes, optimizing chromatographic conditions is usually the primary approach to improving resolution.

Experimental Protocols & Data

Protocol 1: High-Resolution GC-MS for Long-Chain Alkene Isomers

This protocol is designed for the separation of positional and geometric isomers of long-chain alkenes.[1]

  • Sample Preparation:

    • Prepare stock solutions of individual alkene standards in high-purity hexane at a concentration of approximately 1000 µg/mL.[2]

    • Prepare a working standard mixture containing the target alkenes at a concentration of 10-100 µg/mL in hexane.[1]

    • Transfer the final sample to 1.5 mL glass autosampler vials.[1]

  • GC-MS System and Parameters:

    • System: Agilent 7890A GC with a 5975C MSD or equivalent.[1]

    • Column: High-polarity polyethylene glycol phase (e.g., Agilent J&W DB-WAXetr), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Injector: Split/splitless inlet at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp at 2°C/min to 220°C (hold 10 min).

    • MS Parameters:

      • Transfer line temperature: 250°C.

      • Source temperature: 230°C.[3]

      • Quadrupole temperature: 150°C.[3]

      • Scan range: m/z 50-550.[3]

Data Presentation: GC Column and Temperature Parameters for Long-Chain Alkenes

The following tables provide recommended starting conditions for different stationary phases. These may require optimization for specific instruments and applications.[2]

ParameterDB-1 (Non-polar)DB-5 (Low-polarity)DB-Wax (Polar)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 280°C280°C250°C
Detector Temperature 300°C (FID)300°C (FID)260°C (FID)
Carrier Gas HeliumHeliumHelium
Flow Rate 1.5 mL/min1.5 mL/min1.2 mL/min
Initial Temperature 60°C60°C50°C
Initial Hold Time 2 min2 min2 min
Ramp Rate 10°C/min10°C/min2°C/min
Final Temperature 320°C320°C220°C
Final Hold Time 10 min10 min10 min

Visualizations

Troubleshooting Workflow for Poor Resolution

G A Poor Resolution or Co-elution B Check Stationary Phase A->B C Is it appropriate for isomer separation? B->C D Use a more polar column (e.g., WAX) C->D No E Optimize Temperature Program C->E Yes D->E F Decrease ramp rate (e.g., 10°C/min to 5°C/min) E->F G Check Column Dimensions F->G H Use longer column or smaller ID G->H I Optimize Carrier Gas Flow Rate H->I J Adjust flow for optimal efficiency I->J K Resolution Improved J->K

Caption: A troubleshooting workflow for addressing poor resolution of long-chain alkenes in GC.

Influence of Stationary Phase Polarity on Alkene Separation

G cluster_0 Non-Polar Stationary Phase (e.g., DB-1) cluster_1 Polar Stationary Phase (e.g., DB-Wax) A Separation primarily by Boiling Point B Limited resolution of isomers with similar boiling points A->B C Separation by Boiling Point AND π-Interactions D Enhanced resolution of isomers due to interaction with double bonds C->D Analyte Long-Chain Alkene Mixture Analyte->A Interaction Analyte->C Interaction

Caption: The effect of stationary phase polarity on the separation mechanism of long-chain alkenes.

References

Technical Support Center: Purification of Nonpolar Compounds from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of nonpolar compounds from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying nonpolar compounds from plant extracts?

A1: Plant extracts are complex mixtures containing compounds with a wide range of polarities.[1] The primary challenges in purifying nonpolar compounds include:

  • Co-extraction of diverse compounds: Nonpolar solvents can also extract some polar compounds, leading to complex crude extracts.[1]

  • Presence of interfering substances: Pigments (like chlorophyll), lipids, and waxes are often co-extracted with nonpolar compounds and can interfere with purification steps.

  • Compound instability: Some nonpolar compounds can be sensitive to heat, light, or pH, leading to degradation during purification.

  • Low abundance: The target nonpolar compound may be present in very low concentrations, making isolation difficult.

  • Similar polarities: Separating nonpolar compounds with very similar polarities can be challenging with standard chromatographic techniques.

Q2: How do I choose the right solvent for extracting nonpolar compounds?

A2: The choice of solvent is critical and depends on the specific characteristics of the target compound. A general principle is "like dissolves like." For nonpolar compounds, nonpolar solvents are the most effective.[2][3] Commonly used nonpolar solvents include hexane, cyclohexane, petroleum ether, and diethyl ether.[4] For compounds of intermediate polarity, solvents like dichloromethane or ethyl acetate may be suitable.[1] It is often beneficial to perform a sequential extraction with solvents of increasing polarity to achieve a preliminary fractionation of the extract.[5]

Q3: What are the most common techniques for purifying nonpolar compounds?

A3: A multi-step approach is often necessary for the successful purification of nonpolar compounds.[1] Common techniques include:

  • Column Chromatography: This is a fundamental technique for separating compounds based on their polarity.[6] Normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase is frequently used. For highly nonpolar compounds, non-aqueous reverse phase chromatography can be an effective alternative.

  • Flash Chromatography: A faster version of column chromatography that uses pressure to accelerate the separation process.

  • Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of a purification, identifying fractions containing the target compound, and optimizing solvent systems for column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds to a high degree of purity.[1] Reverse-phase HPLC with a nonpolar stationary phase is particularly useful for separating nonpolar compounds.[7]

  • Supercritical Fluid Extraction (SFE) and Chromatography (SFC): These techniques use a supercritical fluid, typically carbon dioxide, as the mobile phase. SFE is an excellent green technology for extracting nonpolar compounds, and SFC can be used for their purification.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Target Nonpolar Compound
Possible Cause Troubleshooting Steps
Inefficient Extraction * Optimize Solvent Choice: Test a range of nonpolar solvents (e.g., hexane, heptane, dichloromethane) to find the one with the best solubility for your target compound.
* Increase Extraction Time/Temperature: Prolonging the extraction time or gently increasing the temperature can enhance extraction efficiency. However, be cautious of potential degradation of thermolabile compounds.
* Improve Sample Preparation: Ensure the plant material is finely ground to maximize the surface area for solvent contact.
Compound Degradation * Assess Stability: Use techniques like TLC or HPLC to check for degradation products in your extract.
* Modify Purification Conditions: Avoid high temperatures and exposure to direct light. If the compound is acid-labile, consider using a deactivated stationary phase (e.g., deactivated silica gel) for chromatography.
Loss During Purification * Check Fraction Collection: Ensure that fractions are collected in appropriate volumes to avoid missing the elution of the target compound.
* Monitor with TLC/HPLC: Regularly analyze fractions to track the elution of your compound and prevent premature termination of the purification process.
Issue 2: Compound Precipitation During Column Chromatography
Possible Cause Troubleshooting Steps
Poor Solubility in the Mobile Phase * Modify the Mobile Phase: Increase the proportion of the stronger (more polar in normal phase, less polar in reverse phase) solvent in your mobile phase to improve solubility.
* Consider Non-Aqueous Reverse Phase: For highly nonpolar compounds, non-aqueous reverse phase chromatography, which uses organic solvents instead of water in the mobile phase, can prevent precipitation.
Concentration Effects * Load a More Dilute Sample: Overly concentrated samples can lead to precipitation at the head of the column. Dilute the sample in the initial mobile phase before loading.
Change in Solvent Environment * Dry Loading: Adsorb the sample onto a small amount of silica gel or other inert support and load it onto the column as a dry powder. This can prevent the sudden change in solvent environment that occurs with liquid loading.
Issue 3: Tailing of Spots on TLC or Peaks in Chromatography
Possible Cause Troubleshooting Steps
Interaction with Active Sites on Stationary Phase * Deactivate Silica Gel: For acidic compounds, adding a small amount of acetic acid to the mobile phase can reduce tailing. For basic compounds, adding a small amount of triethylamine can have a similar effect.
Overloading of the Stationary Phase * Reduce Sample Load: Overloading the TLC plate or column can lead to tailing. Apply a smaller amount of your sample.
Inappropriate Mobile Phase Polarity * Optimize the Mobile Phase: A mobile phase that is too weak may not effectively move the compound, leading to tailing. Gradually increase the polarity of the mobile phase.

Experimental Protocols

Protocol 1: General Workflow for Purification of Nonpolar Compounds

This protocol outlines a general multi-step procedure for the purification of nonpolar compounds from a plant extract.

1. Plant Material Preparation:

  • Dry the plant material to a constant weight at a moderate temperature (e.g., 40-50 °C) to prevent degradation of thermolabile compounds.
  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to extract nonpolar compounds.
  • Macerate the powdered plant material in n-hexane (e.g., 1:10 w/v) for 24-48 hours with occasional shaking.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

3. Preliminary Fractionation (Optional):

  • If the crude extract is still very complex, perform a preliminary fractionation using vacuum liquid chromatography (VLC) or by partitioning the extract between immiscible solvents (e.g., hexane and methanol/water).

4. Column Chromatography:

  • Pack a glass column with silica gel (60-120 mesh) slurried in the initial mobile phase (e.g., 100% n-hexane).
  • Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the column.
  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually adding ethyl acetate).
  • Collect fractions and monitor them by TLC.

5. Thin-Layer Chromatography (TLC) Monitoring:

  • Spot the collected fractions onto a TLC plate.
  • Develop the plate in a suitable solvent system that gives good separation of the components.
  • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
  • Pool the fractions containing the target compound.

6. Final Purification by HPLC:

  • Concentrate the pooled fractions.
  • Perform final purification using reverse-phase HPLC with a C18 column.
  • Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).
  • Collect the peak corresponding to the pure compound.

7. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared) spectroscopy.

Protocol 2: Two-Step Supercritical Fluid Extraction (SFE) for Selective Extraction

This protocol describes a method for selectively extracting nonpolar and then more polar compounds from a plant matrix using supercritical CO2 with a co-solvent.[8]

1. Sample Preparation:

  • Grind the dried plant material to a consistent particle size.
  • Pack the sample into the extraction vessel.

2. Step 1: Extraction of Nonpolar Compounds:

  • Solvent: Supercritical CO2 with a low percentage of a co-solvent (e.g., 2% ethanol).
  • Temperature: Set the extraction temperature (e.g., 40-60 °C).
  • Pressure: Set the extraction pressure (e.g., 100-200 bar).
  • Flow Rate: Maintain a constant flow rate of the supercritical fluid through the vessel.
  • Duration: Extract for a defined period (e.g., 20-30 minutes).
  • Collection: Collect the extracted nonpolar fraction in a separator at a lower pressure and temperature.

3. Step 2: Extraction of More Polar Compounds:

  • Solvent: Increase the percentage of the co-solvent in the supercritical CO2 (e.g., up to 40-50% ethanol).
  • Temperature and Pressure: Adjust the temperature and pressure as needed to optimize the extraction of the more polar compounds.
  • Duration: Continue the extraction for a longer period (e.g., 60 minutes).
  • Collection: Collect the polar fraction in a separate separator.

4. Analysis:

  • Analyze the composition of each fraction using techniques like GC-MS (for volatile nonpolar compounds) or LC-MS (for less volatile and more polar compounds) to confirm the selectivity of the extraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Nonpolar Compounds

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesTypical Yield Range (%)
Maceration Soaking plant material in a solvent at room temperature.Hexane, Petroleum Ether, ChloroformSimple, low cost, suitable for thermolabile compounds.Time-consuming, potentially incomplete extraction.1 - 10
Soxhlet Extraction Continuous extraction with a refluxing solvent.Hexane, EthanolMore efficient than maceration, requires less solvent over time.Can degrade heat-sensitive compounds.2 - 15
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Hexane, Ethanol, AcetoneFaster extraction, reduced solvent consumption, higher yields.Can potentially degrade some compounds due to localized high temperatures.5 - 20
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix.Ethanol, Methanol (requires polar solvent)Rapid extraction, reduced solvent volume.Not ideal for strictly nonpolar solvents, potential for thermal degradation.5 - 25
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol."Green" solvent, highly selective, extracts are solvent-free.High initial equipment cost.1 - 15

Yield ranges are approximate and can vary significantly depending on the plant material, target compound, and specific experimental conditions.

Mandatory Visualizations

G General Workflow for Nonpolar Compound Purification cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Ground Plant Material extraction Solvent Extraction (e.g., n-hexane) plant_material->extraction Sequential Extraction column_chrom Column Chromatography extraction->column_chrom Crude Extract tlc TLC Monitoring column_chrom->tlc Fractions hplc HPLC Final Purification tlc->hplc Pooled Fractions analysis Structure Elucidation (NMR, MS, IR) hplc->analysis Pure Compound

Caption: A general experimental workflow for the purification of nonpolar compounds.

G Troubleshooting Compound Precipitation in Chromatography start Compound Precipitates During Chromatography check_solubility Is the compound soluble in the mobile phase? start->check_solubility increase_polarity Increase mobile phase polarity/strength check_solubility->increase_polarity No check_concentration Is the sample very concentrated? check_solubility->check_concentration Yes non_aqueous Consider non-aqueous reverse phase increase_polarity->non_aqueous Still precipitates end Problem Resolved increase_polarity->end non_aqueous->end dilute_sample Dilute the sample before loading check_concentration->dilute_sample Yes check_concentration->end No dry_loading Use dry loading technique dilute_sample->dry_loading Still precipitates dilute_sample->end dry_loading->end

Caption: A decision-making workflow for troubleshooting compound precipitation.

G Logical Relationship of Solvent Polarity in Extraction cluster_solvents Solvent Polarity Spectrum cluster_compounds Compound Polarity Spectrum plant_extract Complex Plant Extract nonpolar_solvent Nonpolar Solvent (e.g., Hexane) plant_extract->nonpolar_solvent midpolar_solvent Mid-Polar Solvent (e.g., Ethyl Acetate) plant_extract->midpolar_solvent polar_solvent Polar Solvent (e.g., Methanol) plant_extract->polar_solvent nonpolar_compounds Nonpolar Compounds (Lipids, Terpenoids) nonpolar_solvent->nonpolar_compounds Selectively Extracts midpolar_compounds Mid-Polar Compounds (Some Flavonoids) nonpolar_solvent->midpolar_compounds May co-extract midpolar_solvent->nonpolar_compounds May co-extract midpolar_solvent->midpolar_compounds Selectively Extracts polar_compounds Polar Compounds (Glycosides, Phenolic Acids) midpolar_solvent->polar_compounds May co-extract polar_solvent->polar_compounds Selectively Extracts

Caption: The relationship between solvent polarity and the types of compounds extracted.

References

Technical Support Center: Purity Analysis of Synthesized 17-Pentatriacontene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with synthesized 17-Pentatriacontene. Our goal is to help you navigate the challenges of purity analysis for this long-chain alkene, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for determining the purity of this compound?

A1: The most effective methods for assessing the purity of this compound, a long-chain non-polar compound, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. GC-MS is particularly well-suited for separating and identifying volatile and semi-volatile compounds like alkenes and their isomers.[1] HPLC can be used to detect less volatile impurities.[2] NMR is invaluable for structural confirmation and identifying impurities with different chemical environments.

Q2: What are the likely impurities in synthesized this compound?

A2: The potential impurities are largely dependent on the synthetic route employed. Common methods for synthesizing symmetrical alkenes include the McMurry reaction.[1][3][4] In this case, potential impurities could include:

  • Unreacted starting materials: Such as the corresponding ketone or aldehyde.

  • Pinacol intermediates: Formed during the coupling reaction.[5]

  • Residual reagents: Low-valent titanium species and reducing agents.[3]

If a Wittig reaction is used, potential impurities include:

  • Triphenylphosphine oxide: A common byproduct of the reaction.[6]

  • Unreacted phosphonium salt and aldehyde/ketone.

  • Geometric isomers: The presence of the (Z)-isomer if the (E)-isomer is the target, or vice-versa, is a common stereoisomeric impurity.[7][8]

Q3: My GC-MS chromatogram shows broad or tailing peaks for this compound. What could be the cause?

A3: Peak broadening and tailing for high-boiling-point compounds like this compound are common issues in GC-MS analysis.[9] Potential causes include:

  • Inadequate Vaporization: The injector temperature may be too low for the complete and rapid vaporization of the analyte.

  • Sub-optimal Flow Rate: The carrier gas flow rate might not be optimal for carrying the large molecule through the column efficiently.

  • Column Issues: The use of an inappropriate column (e.g., one with a phase that is not suitable for non-polar compounds) or a contaminated or degraded column can lead to poor peak shape.

  • Cold Spots: The presence of cold spots in the GC system can cause the analyte to condense and then re-vaporize, leading to tailing.

Q4: I am having difficulty separating the cis/trans (Z/E) isomers of this compound. What can I do?

A4: The separation of geometric isomers of long-chain alkenes can be challenging due to their similar physicochemical properties.[1] To improve separation, consider the following:

  • Use a high-polarity capillary column: A column with a polyethylene glycol (e.g., DB-WAXetr) or a mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase can enhance the separation of isomers.[1][6]

  • Optimize the temperature program: A slower temperature ramp or an isothermal hold at an optimal temperature can improve resolution.

  • Increase column length: A longer column will provide more theoretical plates and can improve the separation of closely eluting compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No Peak or Very Low Signal Intensity for this compound in GC-MS

  • Question: I've injected my sample, but I don't see a peak for this compound, or the signal is extremely weak. What should I check?

  • Answer:

    • Injector Temperature: this compound has a high boiling point (approximately 554°C at 760 mmHg).[9][10] Ensure your injector temperature is high enough (e.g., 300-350°C) for efficient vaporization without causing thermal degradation.

    • Sample Concentration: The concentration of your sample may be too low. Prepare samples at a concentration of approximately 10-100 µg/mL.[1]

    • MS Parameters: Check that the mass spectrometer source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[9] Also, verify the MS tune. For targeted analysis, using Selected Ion Monitoring (SIM) mode focusing on characteristic fragment ions (e.g., m/z 57, 71, 85) will significantly increase sensitivity.[9]

    • Column Bleed: At high temperatures, column bleed can contribute to a high baseline and mask your analyte peak. Use a low-bleed column suitable for high-temperature applications.

Issue 2: Unexpected Peaks in the Chromatogram

  • Question: My chromatogram shows several unexpected peaks in addition to my product. How can I identify them?

  • Answer:

    • Mass Spectral Library Search: The primary method for identifying unknown peaks is to compare their mass spectra with a commercial library (e.g., NIST).[11][12]

    • Consider Synthesis Byproducts: As mentioned in the FAQs, think about the synthesis route used. Are the unexpected peaks consistent with the mass spectra of unreacted starting materials, reagents, or known byproducts of the reaction (e.g., triphenylphosphine oxide from a Wittig reaction)?

    • Run a Blank: Inject a solvent blank to ensure that the unexpected peaks are not coming from solvent impurities or system contamination.

    • Analyze Starting Materials: Run a separate analysis of your starting materials to confirm their retention times and mass spectra.

Data Presentation

The following table presents a hypothetical purity analysis of synthesized this compound to illustrate how quantitative data can be structured for easy comparison.

Analytical Method Parameter Hypothetical Result Interpretation
GC-MS Purity (Area %)98.5%The main peak corresponding to this compound accounts for 98.5% of the total integrated peak area.
Identified Impurity 10.8% (Pentatriacontane)A saturated analog, possibly from over-reduction or an impurity in the starting material.
Identified Impurity 20.5% ((Z)-17-Pentatriacontene)The geometric isomer of the target compound.
Unidentified Impurities0.2%Minor, unidentified components.
¹H NMR Integral RatiosConsistent with structureThe ratio of olefinic protons to aliphatic protons matches the theoretical values for this compound.
Impurity SignalsMinor signals at δ 2.5-2.7 ppmCould indicate the presence of byproducts with protons adjacent to a carbonyl or other functional group.
HPLC (UV) Purity (Area %)>99% (at 210 nm)High purity with respect to UV-active impurities. Note that non-UV-active impurities will not be detected.[2]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol is designed for the separation and identification of this compound and its potential isomers and impurities.

  • Instrumentation:

    • GC System: Agilent 7890A GC or equivalent.

    • MS System: Agilent 5975C MSD or equivalent.

    • Column: Agilent J&W DB-WAXetr (or equivalent high-polarity polyethylene glycol phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Sample Preparation:

    • Dissolve the synthesized this compound in a volatile, non-polar solvent (e.g., hexane or dichloromethane) to a concentration of approximately 50 µg/mL.

    • Transfer the sample to a 1.5 mL glass autosampler vial.

  • GC-MS Parameters:

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 320°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

    • MS Transfer Line Temperature: 300°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Calculate the area percentage of each peak to determine the relative purity.

    • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This protocol is suitable for detecting non-polar, less volatile impurities.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or similar.

    • Detector: UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][4][8]

  • Sample Preparation:

    • Dissolve the sample in acetonitrile or a mixture of acetonitrile and isopropanol to a concentration of 1 mg/mL.

  • HPLC Parameters:

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile:Water.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector Wavelength: 210 nm (due to the lack of a strong chromophore).[2]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage to assess purity relative to other UV-active components.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation:

    • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis:

    • Expected Chemical Shifts:

      • Olefinic protons (-CH=CH-): ~δ 5.34 ppm (triplet).

      • Allylic protons (-CH₂-CH=): ~δ 2.01 ppm (multiplet).

      • Methylene protons (-CH₂-): ~δ 1.25 ppm (large singlet/multiplet).

      • Terminal methyl protons (-CH₃): ~δ 0.88 ppm (triplet).

  • ¹³C NMR Analysis:

    • Expected Chemical Shifts:

      • Olefinic carbons (=CH-): ~δ 130.3 ppm.

      • Aliphatic carbons.

  • Data Analysis:

    • Confirm the presence of the expected signals and their multiplicities.

    • Integrate the proton signals to verify the ratio of different types of protons.

    • Look for any unexpected signals that might indicate the presence of impurities.

Visualizations

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesized This compound GCMS GC-MS Analysis Synthesis->GCMS HPLC HPLC Analysis Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR Purity_Assessment Purity > 98%? GCMS->Purity_Assessment HPLC->Purity_Assessment NMR->Purity_Assessment Impurity_ID Identify Impurities Purity_Assessment->Impurity_ID No Final_Product Pure this compound Purity_Assessment->Final_Product Yes Purification Further Purification Impurity_ID->Purification Purification->Synthesis Re-analyze Troubleshooting_GCMS Troubleshooting Poor GC-MS Peak Shape cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Broadening/Tailing) Cause1 Inadequate Vaporization Problem->Cause1 Cause2 Sub-optimal Flow Rate Problem->Cause2 Cause3 Column Issues Problem->Cause3 Solution1 Increase Injector Temp. Cause1->Solution1 Solution2 Optimize Flow Rate Cause2->Solution2 Solution3 Use High-Polarity Column Cause3->Solution3

References

Technical Support Center: Overcoming Matrix Effects in 17-Pentatriacontene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 17-Pentatriacontene due to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a long-chain alkene with the chemical formula C35H70.[1][2] As a non-polar, high molecular weight compound, it is often found in complex biological and environmental matrices such as plant extracts, animal tissues, and sediment.[3] Quantification is challenging due to its low volatility and its co-extraction with other matrix components that can interfere with analytical measurements, a phenomenon known as the "matrix effect."[4][5]

Q2: What are matrix effects and how do they impact this compound analysis?

A2: Matrix effects are the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[6] These effects can manifest as either signal suppression (lower response) or signal enhancement (higher response), leading to inaccurate and unreliable quantification.[6] For this compound, which is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can arise from non-volatile residues accumulating in the GC inlet, causing peak distortion and affecting analyte transfer to the detector.[4]

Q3: How can I diagnose the presence of matrix effects in my this compound quantification?

A3: A common method to diagnose matrix effects is to compare the signal response of a this compound standard in a pure solvent with the response of the same standard spiked into a blank sample extract (a sample of the same matrix type known to be free of the analyte). A significant difference in the signal intensity between the two indicates the presence of matrix effects.[6]

Q4: What is the best internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated or Carbon-13 labeled this compound. Such a standard will have nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, allowing it to co-elute and experience similar matrix effects, thus providing the most accurate correction. However, a commercially available stable isotope-labeled this compound is not readily found. In its absence, a structurally similar long-chain hydrocarbon that is not present in the samples can be used, though with less accuracy.

Q5: Is this compound involved in any known signaling pathways?

A5: Currently, there is a lack of scientific literature suggesting a direct role for this compound in specific cell signaling pathways. It is more commonly identified as a component of plant cuticular waxes and as a potential biomarker in certain biological or environmental systems.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Inefficient extraction due to its non-polar nature and potential for poor solubility.- Ensure the use of a non-polar extraction solvent like n-hexane or a mixture of hexane and a slightly more polar solvent. - Increase the extraction time and/or use techniques like sonication or accelerated solvent extraction (ASE) to improve efficiency.[3][7] - Be aware that this compound can precipitate from some solvents at room temperature; gentle warming of the extract may be necessary.
Poor peak shape (tailing or fronting) in GC-MS analysis - Active sites in the GC inlet liner or column. - Co-elution with interfering matrix components.- Use a deactivated GC inlet liner and perform regular maintenance. - Optimize the GC temperature program to improve separation from interfering compounds.[7] - Consider using a guard column to protect the analytical column from non-volatile residues.
Inconsistent quantification results - Variable matrix effects between samples. - Lack of an appropriate internal standard.- Implement matrix-matched calibration, where calibration standards are prepared in a blank matrix extract.[8] - If a blank matrix is unavailable, the standard addition method is a robust alternative. - If possible, utilize a stable isotope-labeled internal standard for the most reliable correction.
No detectable peak for this compound - Concentration is below the limit of detection (LOD). - Loss of analyte during sample preparation.- Concentrate the sample extract using a gentle stream of nitrogen. - Minimize the number of sample transfer steps to reduce adsorptive losses. - Verify instrument sensitivity with a known standard.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Plant Material for GC-MS Analysis

This protocol is a general guideline for the extraction of long-chain hydrocarbons from plant tissues.

1. Sample Preparation:

  • Freeze-dry the plant material to remove water.
  • Grind the dried material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Weigh approximately 500 mg of the powdered plant material into a glass vial.
  • Add a known amount of an internal standard (e.g., a C36 n-alkane if this compound is the target and C36 is absent in the sample).
  • Add 4 mL of n-hexane.
  • Vortex the mixture for 1 minute.
  • Place the vial in an ultrasonic bath for 30 minutes.
  • Centrifuge the sample at 3000 rpm for 10 minutes.
  • Carefully transfer the supernatant to a clean vial.
  • Repeat the extraction process on the pellet with another 4 mL of n-hexane.
  • Combine the supernatants.

3. Cleanup (Optional, if high levels of interfering compounds are present):

  • Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove more polar compounds. Elute the hydrocarbon fraction with n-hexane.

4. Concentration and Analysis:

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
  • Transfer the concentrated extract to a GC vial.
  • Analyze by GC-MS.

Protocol 2: Quantification using Matrix-Matched Calibration

1. Prepare a Blank Matrix Extract:

  • Using a sample of the same matrix type that is known to be free of this compound, perform the extraction procedure as described in Protocol 1.

2. Prepare Calibration Standards:

  • Create a stock solution of this compound in n-hexane.
  • Perform a serial dilution of the stock solution to create a series of working standards at different concentrations.
  • For each concentration level, spike a known volume of the working standard into an aliquot of the blank matrix extract. This will create your matrix-matched calibration standards.

3. GC-MS Analysis:

  • Inject the matrix-matched calibration standards to generate a calibration curve.
  • Inject the prepared samples.

4. Quantification:

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample Plant/Biological Sample homogenize Homogenization/Grinding sample->homogenize spike Spike Internal Standard homogenize->spike add_solvent Add n-Hexane spike->add_solvent sonicate Ultrasonication add_solvent->sonicate centrifuge Centrifugation sonicate->centrifuge collect Collect Supernatant centrifuge->collect spe SPE Cleanup (Optional) collect->spe evaporate Evaporate under Nitrogen spe->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Workflow for this compound extraction and analysis.

matrix_effects_logic start Start: Quantification Issue check_recovery Is recovery low or inconsistent? start->check_recovery peak_shape Is peak shape poor? check_recovery->peak_shape diagnose_me Diagnose Matrix Effects (Solvent vs. Matrix Standard) peak_shape->diagnose_me gc_opt Optimize GC Method (Liner, Temp Program) peak_shape->gc_opt Yes me_present Matrix Effects Confirmed? diagnose_me->me_present cleanup Improve Sample Cleanup (e.g., SPE) me_present->cleanup Yes mmc Use Matrix-Matched Calibration me_present->mmc Yes sid Use Stable Isotope Dilution me_present->sid Yes end End: Accurate Quantification me_present->end No, check other issues cleanup->end mmc->end sid->end gc_opt->end

Caption: Troubleshooting logic for matrix effects in quantification.

References

Instability and degradation of long-chain alkene standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability and degradation of long-chain alkene standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for long-chain alkene standards?

Long-chain alkene standards are susceptible to several chemical transformations that can compromise their purity and concentration. The most common degradation pathways include:

  • Oxidation (Ozonolysis): The carbon-carbon double bond is highly reactive towards oxygen and especially ozone, which is present in the atmosphere. This reaction, known as oxidative cleavage, breaks the double bond to form smaller molecules such as aldehydes, ketones, or carboxylic acids.[1][2][3][4] This is often a primary cause of degradation when standards are exposed to air.

  • Polymerization: Alkene molecules can react with each other in a process called addition polymerization to form long chains or oligomers.[5][6][7] This reaction can be initiated by heat, pressure, UV light, or the presence of acidic or radical impurities.[8][9] This will lead to a decrease in the concentration of the monomeric alkene standard and may appear as baseline noise or broad, poorly defined peaks in a chromatogram.

  • Isomerization: The double bond in a long-chain alkene can migrate along the carbon backbone, changing the positional isomer of the standard (e.g., 1-octadecene isomerizing to 2-octadecene).[10][11][12] This process can be catalyzed by acid or metal impurities.

  • Hydration: In the presence of water and an acid catalyst, water can add across the double bond to form an alcohol.[13][14][15] This is a concern if standards are stored in protic solvents that are not perfectly neutral or if they are exposed to acidic moisture.

Q2: How should I properly store my long-chain alkene standards to ensure stability?

Proper storage is critical to extending the shelf life of your standards. Follow these guidelines:

  • Temperature: Store standards at a low temperature, typically refrigerated (2-8 °C) or frozen (<0 °C), to slow down the rates of all potential degradation reactions.

  • Inert Atmosphere: Oxygen is a key reactant in oxidation. After opening, flush the vial headspace with an inert gas like nitrogen or argon before sealing to displace air and minimize oxidative degradation.

  • Light Protection: Store vials in the dark, for example, by using amber glass vials or by placing them in a light-blocking container. UV light can initiate free-radical polymerization.[8][9]

  • Solvent Choice: If preparing solutions, use a high-purity, dry, and non-acidic solvent. Aprotic solvents are generally preferred. Ensure the solvent is free of peroxides, which can initiate radical reactions.

  • Container: Use vials with PTFE-lined caps to ensure a tight seal and prevent contamination from the cap material.

Q3: My alkene standard is specified as a mix of cis and trans isomers. Can the ratio of these isomers change over time?

Yes, the cis/trans ratio can change. Trans isomers are generally more thermodynamically stable than cis isomers due to lower steric strain.[16][17][18] Over time, especially if exposed to heat, light, or catalytic impurities, the cis isomer can convert to the more stable trans isomer, thus altering the isomeric ratio of the standard.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of long-chain alkene standards, their potential causes, and recommended solutions.

Q4: I see unexpected peaks in my chromatogram that were not there when the standard was new. What are they?

  • Possible Cause 1: Oxidation Products. If the standard has been exposed to air, you may be seeing peaks from aldehydes, ketones, or carboxylic acids formed from oxidative cleavage of the double bond.[2][3] These products often have different polarities and retention times than the parent alkene.

    • Solution: Confirm the identity of the new peaks using a mass spectrometer (GC-MS or LC-MS). To prevent this, ensure standards are blanketed with an inert gas after opening. Use a fresh, unopened standard to verify.

  • Possible Cause 2: Isomers. The double bond may have migrated along the chain, creating positional isomers.[10][11] These isomers will have very similar mass spectra but may be separable by high-resolution gas chromatography.

    • Solution: Compare the chromatogram to a new standard. If isomerization is suspected, a change in the chromatographic method (e.g., different column or temperature program) may be required to resolve the isomers.

  • Possible Cause 3: Polymerization Products. Small oligomers (dimers, trimers) formed from polymerization may appear as broader peaks, often eluting later than the main analyte peak.

    • Solution: Use a fresh standard. Avoid exposing the standard to high temperatures or light to minimize polymerization.

Q5: The peak area of my standard is consistently decreasing over time, even with consistent injection volumes. Why?

  • Possible Cause: Degradation. The most likely cause is the degradation of the standard into other products (see Q4) or its polymerization.[5] As the parent alkene is consumed, its concentration drops, leading to a smaller peak area.

    • Solution: Prepare a fresh dilution from a new, unopened ampule of the standard. If the peak area returns to the expected level, the old standard has degraded and should be discarded. Implement stricter storage protocols (inert gas, low temperature) to slow degradation of new standards.

Q6: My chromatographic peak is tailing or fronting. What could be the cause?

  • Possible Cause 1: Active Sites. Degradation products, particularly carboxylic acids formed from oxidation, can be more polar than the parent alkene. These polar compounds can interact strongly with active sites in the GC inlet liner or on the column, leading to peak tailing.[19][20]

    • Solution: Replace the GC inlet liner and trim the first few centimeters off the front of the column. If the problem persists, the standard may be too degraded. Verify with a fresh standard.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Possible Cause 3: Inappropriate Solvent. If the sample is not fully soluble in the mobile phase (HPLC) or if the injection solvent is too strong or weak (GC), peak shape can be distorted.[19]

    • Solution: Ensure your sample is fully dissolved. In GC, match the polarity of the injection solvent to the stationary phase as closely as possible.

Quantitative Data on Alkene Degradation

While stability data under controlled laboratory storage conditions is sparse, studies on biodegradation can provide insight into the potential for loss of material. The following table summarizes the percentage of alkene degradation observed over 5 days in a microbial consortium.

AlkeneNutrient LevelInoculum SourcePercent Degradation (by mass)
1-Hexadecene LowCompost~95%[21]
1-Eicosene LowCaspian Sea Sediment~49%[21]

This data is from a biodegradation study and illustrates the susceptibility of alkenes to degradation, though the mechanism is different from typical chemical degradation in a stored standard.[21]

Experimental Protocols

Protocol: General Stability Assessment of a Long-Chain Alkene Standard

This protocol outlines a procedure to evaluate the stability of a long-chain alkene standard under various storage conditions.

1. Objective: To determine the rate of degradation of a long-chain alkene standard under different temperature and atmospheric conditions.

2. Materials:

  • Long-chain alkene standard (new, unopened ampule)
  • High-purity solvent (e.g., hexane or isooctane for GC)
  • Multiple 2 mL amber glass autosampler vials with PTFE-lined caps
  • Inert gas (Nitrogen or Argon)
  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
  • Refrigerator (2-8 °C) and a dark lab drawer (room temperature)

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the alkene standard in the chosen solvent at a known concentration (e.g., 1000 µg/mL).
  • Aliquoting: Dispense the stock solution into at least 12 amber vials.
  • Establishing Conditions: Divide the vials into four groups (3 vials per group):
  • Group 1 (Control): Flush with inert gas, seal tightly, and store frozen (e.g., -20 °C) or refrigerated.
  • Group 2: Flush with inert gas, seal tightly, and store at room temperature in the dark.
  • Group 3: Do not flush (leave air in headspace), seal tightly, and store refrigerated in the dark.
  • Group 4: Do not flush (leave air in headspace), seal tightly, and store at room temperature in the dark.
  • Initial Analysis (Time Zero): Immediately analyze three aliquots from the stock solution using a validated GC method. Calculate the average peak area and purity. This is your T=0 reference point.
  • Periodic Analysis: At set time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each of the four groups.
  • Analysis: Allow the vial to come to room temperature before opening. Analyze the sample using the same GC method as the initial analysis.
  • Data Evaluation: For each time point and condition, record:
  • The peak area of the parent alkene.
  • The appearance of any new peaks (impurities).
  • Calculate the percentage of the parent alkene remaining relative to the T=0 analysis.
  • Note any changes in peak shape.

4. Data Interpretation: Plot the percentage of the parent alkene remaining versus time for each storage condition. This will provide a visual representation of the standard's stability under the tested conditions and help identify the optimal storage strategy.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed (e.g., New Peaks, Low Area) CheckHistory Review Standard's History (Age, Storage, Usage) Start->CheckHistory RunControl Analyze Fresh Standard (New Ampule) CheckHistory->RunControl ProblemPersists Problem Persists with Fresh Standard? RunControl->ProblemPersists SystemIssue Troubleshoot Analytical System (Inlet, Column, Detector, Method) ProblemPersists->SystemIssue Yes StandardDegraded Standard is Degraded ProblemPersists->StandardDegraded No IdentifyDegradants Identify New Peaks (Use GC-MS) StandardDegraded->IdentifyDegradants Oxidation Cause: Oxidation (Aldehydes, Ketones) IdentifyDegradants->Oxidation Mass fragments match cleavage products Isomerization Cause: Isomerization (Positional Isomers) IdentifyDegradants->Isomerization Same mass, different retention time Polymerization Cause: Polymerization (Dimers, Oligomers) IdentifyDegradants->Polymerization Higher m/z, broad peaks Solution Solution: 1. Discard Old Standard 2. Improve Storage (Inert Gas, Cold, Dark) Oxidation->Solution Isomerization->Solution Polymerization->Solution

Caption: A workflow for troubleshooting common issues with alkene standards.

Alkene Degradation via Ozonolysis

OzonolysisPathway Alkene Long-Chain Alkene (R-CH=CH-R') Molozonide Primary Ozonide (Unstable Intermediate) Alkene->Molozonide + O3 Ozone Ozone (O3) from Air Ozonide Secondary Ozonide Molozonide->Ozonide Rearrangement Workup Workup (Oxidative or Reductive) Ozonide->Workup Products Degradation Products (Aldehydes, Ketones, Carboxylic Acids) Workup->Products Cleavage

Caption: Simplified pathway of alkene degradation by ozonolysis.

References

Selecting the appropriate GC column for 17-Pentatriacontene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the gas chromatographic (GC) analysis of 17-Pentatriacontene, a long-chain alkene. It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to GC analysis?

A1: Understanding the chemical properties of this compound is crucial for selecting the appropriate GC column and developing a suitable analytical method. It is a long-chain alkene with the molecular formula C35H70.[1][2][3] Its high molecular weight of approximately 490.9 g/mol and a very high boiling point of around 554°C dictate the need for a high-temperature GC setup.[3][4] As a hydrocarbon, it is a non-polar compound.

Q2: What is the most critical factor to consider when selecting a GC column for this compound analysis?

A2: The most critical factor is the column's thermal stability. Due to the high boiling point of this compound, the GC oven will need to reach high temperatures to ensure its elution from the column.[5][6] Therefore, a column specifically designed for high-temperature applications is essential to prevent stationary phase bleed and ensure a stable baseline and long column lifetime.[5][6]

Q3: What type of stationary phase is recommended for analyzing this compound?

A3: A non-polar stationary phase is the industry standard for the separation of non-polar compounds like alkanes and alkenes.[7] The principle of "like dissolves like" applies here, where a non-polar analyte interacts best with a non-polar stationary phase. This interaction results in a separation that is primarily based on the boiling points of the analytes.[7] A 100% dimethylpolysiloxane stationary phase is a common and effective choice.[4][8]

Recommended GC Columns

For the analysis of high molecular weight hydrocarbons such as this compound, several commercially available high-temperature GC columns are suitable. The following table summarizes some recommended options:

Column NameManufacturerStationary PhaseMax Temperature (°C)Key Features
DB-1ht Agilent100% Dimethylpolysiloxane400High thermal stability, low bleed, robust for high-boiling compounds.[4][8]
Zebron ZB-1HT Inferno Phenomenex100% Dimethylpolysiloxane430Very high-temperature limit, provides true boiling point separation.[9]
Rxi-1HT Restek100% Dimethylpolysiloxane400Excellent inertness, ultra-low bleed, and reproducible retention.[1][2][3]

Experimental Protocol

The following is a detailed experimental protocol that can be used as a starting point for the analysis of this compound. This method is adapted from a standard procedure for the analysis of C7-C40 saturated alkanes, which has very similar chromatographic requirements.[10]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • High-temperature capillary column (e.g., Agilent J&W DB-1ht, 15 m x 0.25 mm ID x 0.1 µm film thickness)[6]

GC Parameters:

ParameterValue
Injector Temperature 350°C
Injection Mode Split (e.g., 100:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, ~2 mL/min
Oven Program
   Initial Temperature40°C
   Initial Hold Time1 minute
   Ramp Rate30°C/min
   Final Temperature350°C
   Final Hold Time11 minutes
Detector Temperature 350°C

Note: This is a starting point and may require optimization for your specific instrument and sample.

GC Column Selection Workflow

GC_Column_Selection Analyte Analyte: this compound Properties High Boiling Point (~554°C) Non-Polar High Molecular Weight (~490.9 g/mol) Analyte->Properties Requirement1 High Thermal Stability (>400°C) Properties->Requirement1 Requirement2 Non-Polar Stationary Phase Properties->Requirement2 ColumnType High-Temperature GC Column Requirement1->ColumnType StationaryPhase 100% Dimethylpolysiloxane Requirement2->StationaryPhase Selection Select Column (e.g., DB-1ht, ZB-1HT, Rxi-1HT) ColumnType->Selection StationaryPhase->Selection Optimization Method Development & Optimization Selection->Optimization

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Organic Compounds (VOCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gas chromatography (GC) injection parameters for the analysis of volatile organic compounds (VOCs).

Frequently Asked Questions (FAQs)

Q1: What is the difference between split and splitless injection, and when should I use each technique for VOC analysis?

A1: Split and splitless injections are two common techniques for introducing a sample into a GC system. The choice between them primarily depends on the concentration of the analytes in your sample.[1][2][3]

  • Split Injection: This technique is ideal for concentrated samples.[1][4] A portion of the vaporized sample is vented, and only a fraction enters the analytical column. This prevents column overload and produces sharp, narrow peaks.[3][5] Use split injection when your analyte concentrations are high enough to be detected even after a significant portion is discarded.[2]

  • Splitless Injection: This technique is designed for trace-level analysis where the analyte concentration is very low.[1][3] The split vent is closed during the injection, allowing the entire vaporized sample to be transferred to the column, maximizing sensitivity.[1][2] However, this can lead to broader peaks for highly volatile compounds due to the slower transfer rate.[1][3]

Q2: How do I choose the optimal injector temperature for my VOC analysis?

A2: The ideal injector temperature is a balance between ensuring complete and rapid vaporization of your sample and preventing thermal degradation of sensitive compounds.[6][7] A typical starting point for volatile compounds is in the range of 200-300°C.[4]

  • For highly volatile compounds: Lower temperatures, around 150-200°C, may be sufficient.[4]

  • For less volatile (higher boiling point) compounds: Higher temperatures, from 250-350°C, might be necessary to ensure efficient vaporization.[4]

It's crucial to avoid excessively high temperatures that could cause your analytes to break down.[7] Conversely, a temperature that is too low can result in incomplete vaporization, leading to poor peak shape and discrimination against less volatile compounds.[6]

Q3: What are the common causes of peak tailing and fronting in VOC analysis, and how can I fix them?

A3: Peak tailing and fronting are common chromatographic problems that indicate issues with the analysis.

  • Peak Tailing: This is often caused by active sites in the injection port liner, column, or contamination.[7][8] It can also result from an injection temperature that is too low or too high. To resolve this, you can:

    • Use a deactivated liner and ensure the column is properly conditioned.[9]

    • Clean or replace the injector liner and the first few inches of the column.[7][10]

    • Optimize the injector temperature.[7]

  • Peak Fronting: This is typically a sign of column overload.[8] To address this, you can:

    • Dilute your sample.

    • Increase the split ratio if using split injection.

    • Reduce the injection volume.[9]

Q4: I am seeing ghost peaks in my chromatograms. What are the likely sources and solutions?

A4: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the sample. Common causes include:

  • Contamination: This can come from the syringe, carrier gas, or sample preparation solvents.[6][11] Ensure you are using high-purity solvents and gases, and that your syringe is clean.

  • Carryover: Remnants from a previous injection can elute in a subsequent run.[12] This is often due to contamination in the injection port. Regularly replacing the liner and septum can help prevent carryover.[12]

  • Septum Bleed: Particles from a degrading septum can enter the inlet and show up as ghost peaks. Use high-quality septa and replace them regularly.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to troubleshooting common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape cluster_tailing Tailing Peaks cluster_fronting Fronting Peaks start Poor Peak Shape (Tailing or Fronting) check_activity Check for System Activity start->check_activity Tailing check_overload Check for Column Overload start->check_overload Fronting deactivate_liner Use Deactivated Liner check_activity->deactivate_liner Liner suspected condition_column Condition or Trim Column check_activity->condition_column Column suspected optimize_temp Optimize Injector Temperature check_activity->optimize_temp Temp. suspected end Improved Peak Shape deactivate_liner->end condition_column->end optimize_temp->end dilute_sample Dilute Sample check_overload->dilute_sample increase_split Increase Split Ratio check_overload->increase_split reduce_volume Reduce Injection Volume check_overload->reduce_volume dilute_sample->end increase_split->end reduce_volume->end LowSensitivity start Low Sensitivity or No Peaks check_injection Verify Injection Process start->check_injection check_system Check GC System start->check_system check_method Review Method Parameters start->check_method check_syringe Check Syringe for Blockage or Air Bubbles check_injection->check_syringe check_sample_conc Confirm Sample Concentration check_syringe->check_sample_conc end Sensitivity Restored check_sample_conc->end check_leaks Check for Leaks (Septum, Fittings) check_system->check_leaks check_flows Verify Carrier Gas Flow Rates check_leaks->check_flows check_detector Check Detector Function check_flows->check_detector check_detector->end check_split_ratio Is Split Ratio Too High? check_method->check_split_ratio check_temp Is Injector Temp Too Low? check_split_ratio->check_temp check_temp->end

References

Dealing with low ionization efficiency of hydrocarbons in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of low ionization efficiency of hydrocarbons in mass spectrometry (MS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome specific issues encountered during your experiments.

Troubleshooting Guides

Issue: Low Signal Intensity or Poor Detection of Hydrocarbons

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity when analyzing hydrocarbons with mass spectrometry.

Symptom: You observe a weak, noisy, or completely absent signal for your hydrocarbon analytes in the mass spectrum.[1]

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Hydrocarbon Signal check_sample 1. Verify Sample Integrity & Concentration start->check_sample check_instrument 2. Assess Instrument Performance check_sample->check_instrument Sample OK evaluate_ionization 3. Evaluate Ionization Method check_instrument->evaluate_ionization Instrument OK optimize_source 4. Optimize Ion Source Parameters evaluate_ionization->optimize_source Method Appropriate consider_derivatization 5. Consider Chemical Derivatization evaluate_ionization->consider_derivatization Method Inappropriate solution Solution: Improved Signal optimize_source->solution Parameters Optimized consider_derivatization->solution Derivatization Successful

Caption: Troubleshooting workflow for low hydrocarbon signal in MS.

Possible Causes and Solutions:

1. Inappropriate Ionization Technique

  • Cause: Standard ionization techniques like Electrospray Ionization (ESI) are often inefficient for nonpolar hydrocarbon molecules.[2][3] ESI is more suitable for polar to moderately nonpolar compounds.[3]

  • Solution: Employ alternative ionization methods that are better suited for nonpolar analytes. The two primary recommended techniques are Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI).[4][5][6]

    • APCI is effective for less polar and volatile compounds.[6] It uses a corona discharge to ionize the analyte in the gas phase.[7]

    • APPI utilizes a krypton lamp to emit photons that ionize the sample molecules, making it particularly effective for non-polar compounds.[4][5] APPI is generally less susceptible to matrix effects compared to ESI and APCI.[4]

2. Suboptimal Ion Source Parameters

  • Cause: The settings of your ion source, such as temperature, gas flows, and voltages, may not be optimized for your specific hydrocarbon analytes.

  • Solution: Systematically optimize the ion source parameters.

    • Temperature: Ensure the vaporizer temperature is sufficient to fully desolvate the hydrocarbon molecules without causing thermal degradation.[8]

    • Gas Flow: Optimize nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation.

    • Voltages: Adjust the capillary and fragmentor voltages to maximize the ion signal for your target analyte.

3. Chemical Derivatization Not Employed

  • Cause: For certain hydrocarbons, especially those with functional groups that can be targeted, the lack of derivatization can result in poor ionization efficiency.

  • Solution: Introduce a chemical derivatization step to attach a readily ionizable tag to the hydrocarbon molecule.[9][10] This process can significantly enhance the ionization efficiency and, consequently, the signal intensity.[11] For example, dansyl chloride can be used to derivatize compounds with hydroxyl or amine groups, making them more amenable to ESI analysis.[12][13]

Data Presentation: Comparison of Ionization Techniques

The following table summarizes the relative ionization efficiencies of different MS techniques for various classes of hydrocarbons.

Hydrocarbon ClassIonization TechniqueRelative EfficiencyKey Considerations
Alkanes APCIModerate to HighCan cause some fragmentation.[14]
APPIModerate to HighOften provides cleaner spectra with less fragmentation.[15]
EIHigh (in GC-MS)Extensive fragmentation can make molecular ion identification difficult.[5][16]
Aromatic Hydrocarbons APPIHighVery effective for Polycyclic Aromatic Hydrocarbons (PAHs).[2]
APCIModerateCan be a viable alternative to APPI.
ESILow to Very LowGenerally not suitable unless derivatized.[2]
Alkenes/Alkynes Derivatization + ESIHighDerivatization is often necessary for good sensitivity.[17]
APCIModerateCan be used for direct analysis.

Experimental Protocols

Protocol: Chemical Derivatization of Aromatic Hydrocarbons with Dansyl Chloride

This protocol describes a general procedure for the derivatization of aromatic hydrocarbons containing a hydroxyl group (phenols) using dansyl chloride to enhance their detection by ESI-MS.

Materials:

  • Hydrocarbon sample containing phenolic compounds

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium carbonate buffer (e.g., 1 M, pH 11)[13]

  • Acetone

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Eppendorf tubes or small reaction vials

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Dissolve a known amount of your hydrocarbon sample in a minimal amount of a suitable solvent.

  • Reaction Setup: In a reaction vial, add an aliquot of the sample solution.

  • pH Adjustment: Add an equal volume of the sodium carbonate buffer to the sample solution to achieve a pH of approximately 11.[13]

  • Derivatization: Add an excess of the dansyl chloride solution to the reaction mixture. The reaction should be carried out in the dark to prevent photodegradation of the dansyl chloride.[18]

  • Incubation: Vortex the mixture and incubate at room temperature for at least 60 minutes for carboxylic acid groups or 30 minutes for hydroxyl groups.[18]

  • Extraction: After incubation, extract the dansylated derivatives with diethyl ether.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a solvent compatible with your LC-MS system (e.g., methanol or acetonitrile).

  • Analysis: The sample is now ready for injection into the LC-MS system for analysis in positive ion ESI mode.

Chemical Derivatization Process

DerivatizationProcess start Start: Hydrocarbon with -OH group reagent Add Dansyl Chloride & Adjust pH start->reagent reaction Incubation (Reaction Occurs) reagent->reaction extraction Liquid-Liquid Extraction reaction->extraction analysis LC-MS Analysis (Positive ESI Mode) extraction->analysis result Result: Enhanced Signal analysis->result

Caption: Chemical derivatization workflow for hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: Why are hydrocarbons so difficult to ionize in a mass spectrometer?

Hydrocarbons are nonpolar molecules with low proton affinity, making them difficult to ionize by common techniques like ESI, which rely on the analyte's ability to accept a proton or form an adduct.[2]

Q2: What is the best ionization technique for general hydrocarbon screening?

For a broad screening of unknown hydrocarbons, APPI is often a good choice due to its ability to ionize a wide range of nonpolar compounds with good sensitivity and reduced matrix effects.[4][5]

Q3: Can I use GC-MS for hydrocarbon analysis?

Yes, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a very powerful technique for the analysis of volatile and semi-volatile hydrocarbons.[5] However, the extensive fragmentation produced by EI can sometimes make it challenging to identify the molecular ion.[16]

Q4: When should I consider using chemical derivatization?

You should consider chemical derivatization when you are working with hydrocarbons that have a functional group (like a hydroxyl or amine group) that can be targeted for a chemical reaction, and you are still struggling to get a good signal with alternative ionization techniques.[9][10] Derivatization can significantly improve the ionization efficiency in ESI.

Q5: My baseline is noisy after switching to APCI/APPI. What should I do?

A noisy baseline can be caused by several factors, including contaminated solvents or gas lines, or suboptimal source parameters. Ensure you are using high-purity solvents and gases. Systematically re-optimize your ion source parameters, including temperature and gas flow rates, for the new ionization method.[19]

References

Contamination issues in the analysis of cuticular hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of cuticular hydrocarbons (CHCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, troubleshooting, and resolving contamination issues that can arise during CHC analysis. Accurate CHC profiling is critical for research in chemical ecology, taxonomy, and forensic entomology.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CHC analysis experiments in a question-and-answer format.

Q: My chromatograms show a large number of unknown peaks, often referred to as "ghost peaks." What is the likely cause and how can I resolve this?

A: Ghost peaks in your chromatogram are extraneous peaks that are not attributable to your sample. They are a common sign of contamination.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Solvent Run a solvent blank to confirm if the solvent is the source of contamination. If so, use a fresh bottle of high-purity solvent for your extractions.[4] Purchase solvents in smaller quantities to minimize the risk of degradation and absorption of atmospheric contaminants during prolonged storage.[4]
Contaminated Glassware or Vials Re-clean all glassware using a rigorous protocol. This may include sonication and heating in a muffle furnace at high temperatures (e.g., 380-550°C) to remove organic residues.[4] For highly sensitive analyses, consider silanizing the glassware to cover active sites that might adsorb analytes.[4] It is strongly recommended to use new, certified autosampler vials for each injection, as re-washing can be ineffective and lead to unpredictable interference.[4]
GC Column or Septum Bleed Condition the GC column according to the manufacturer's instructions to remove any unbound stationary phase. Use a high-quality, low-bleed septum to minimize contamination from the injection port.[4]
Carry-over from Previous Injections Run blank solvent injections between your samples to check for and flush out any residual compounds from previous analyses.[4] Implement a thorough needle wash program for the autosampler to ensure the syringe is clean between injections.[4]

Q: I am observing significant peaks corresponding to phthalates in my samples. Where are these coming from and how can I avoid them?

A: Phthalates are common plasticizers and their presence is a strong indicator of contamination from plastic materials.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Plasticware Avoid using plastic materials wherever possible in your sample preparation workflow.[4][5] This includes pipette tips, collection tubes, and vial caps.[4]
** unavoidable Plastic Use**If the use of plastic is unavoidable, opt for high-quality polypropylene and pre-rinse all plasticware with the extraction solvent before use to remove surface contaminants.[4]
Laboratory Environment Maintain a clean laboratory environment to minimize airborne plasticizers. Wear nitrile gloves to prevent transfer of contaminants from your hands to the samples.[4]

Q: There is high variability in the CHC profiles between my replicate samples. What could be causing this inconsistency?

A: Inconsistent CHC profiles between replicates often point to cross-contamination between samples during preparation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Cross-Contamination Always use fresh pipette tips for each sample. Thoroughly clean dissection tools between each sample to prevent carry-over of CHCs.
Inconsistent Extraction Ensure that the solvent volume and extraction time are consistent for all samples. For solvent-based extractions, the duration of immersion can significantly impact the amount of CHCs extracted.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accuracy and minimize contamination.

Solvent-Based CHC Extraction Protocol

This protocol is a widely used method for extracting CHCs from insects.[1]

  • Sample Preparation:

    • Individually place a single insect into a clean glass vial.

    • To quantify the total amount of CHCs, an internal standard (e.g., n-tetracosane at 4 μg/ml in hexane) can be added prior to extraction.[6]

  • Extraction:

    • Add a non-polar solvent, such as hexane or heptane, to the vial to fully immerse the insect.[6][7][8] The volume will depend on the size of the insect.

    • Allow the extraction to proceed for a set duration, typically ranging from 2 to 10 minutes.[6][7]

    • Gently agitate the vial to ensure thorough washing of the cuticle.

  • Sample Recovery:

    • Carefully remove the insect from the vial.

    • The resulting solvent, containing the extracted CHCs, can be concentrated under a gentle stream of nitrogen if necessary.[8]

  • Analysis:

    • Transfer the extract to an autosampler vial for GC-MS analysis.[7]

Solid-Phase Microextraction (SPME) for CHC Analysis

SPME is a solvent-free technique that is suitable for analyzing CHCs from live insects or precious specimens.[6]

  • Fiber Conditioning:

    • Condition the SPME fiber according to the manufacturer's instructions to remove any contaminants. This typically involves heating the fiber in the GC injection port.[6] The conditioning temperature and time will vary depending on the fiber coating.[6]

  • Sample Collection:

    • Gently rub the conditioned SPME fiber over the cuticle of the insect for a standardized period.

  • Analysis:

    • Insert the SPME fiber into the GC injection port for thermal desorption of the collected CHCs onto the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in CHC analysis?

A1: The most common sources of contamination include solvents, glassware, plasticware (pipette tips, vials), and septa from autosampler vials.[4] Environmental contaminants from the lab and carry-over from previous injections in the GC-MS system are also significant sources.[4]

Q2: How can I properly clean glassware to avoid contamination?

A2: A rigorous cleaning protocol is essential. This should include washing with a detergent, followed by rinsing with deionized water and then a high-purity solvent. For particularly sensitive analyses, heating the glassware in a muffle furnace (e.g., at 380-550°C) is effective at removing organic residues.[4]

Q3: Can I reuse autosampler vials and caps?

A3: It is strongly advised not to reuse autosampler vials and closures. Re-washing vials has been shown to be ineffective at removing all contaminants and can cause physical damage to the glass, leading to unpredictable interference peaks in subsequent analyses.[4] Septa can also be a source of contamination, especially if they are punctured multiple times. Using new, certified vials for each sample is the best practice to ensure data quality.[4]

Q4: What is the best way to store samples to prevent contamination?

A4: Samples should be stored in clean glass vials with PTFE-lined caps to prevent leaching of contaminants. Store extracts at a low temperature (e.g., -20°C) to minimize degradation and volatilization of the CHCs.

Visualizations

Experimental Workflow for Contamination-Free CHC Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Select Insect Specimen E Solvent Extraction or SPME A->E B Clean Glassware (Muffle Furnace) B->E C Prepare High-Purity Solvent C->E D Use New Autosampler Vials H Transfer to Autosampler Vial D->H G Concentrate Sample (if needed) E->G Solvent-based I GC-MS Analysis E->I SPME F Avoid Plasticware F->E G->H H->I J Run Blanks Between Samples I->J

Caption: Workflow for minimizing contamination during CHC analysis.

Troubleshooting Logic for Contaminated CHC Samples

G Start Contamination Suspected Q1 Are there unknown peaks (ghost peaks)? Start->Q1 A1_1 Run solvent blank Q1->A1_1 Yes Q2 Are phthalates present? Q1->Q2 No End Contamination Source Identified A1_1->End A2_1 Check for plasticware use Q2->A2_1 Yes Q3 Inconsistent replicates? Q2->Q3 No A2_1->End A3_1 Review sample handling (cross-contamination) Q3->A3_1 Yes Q3->End No A3_1->End

Caption: A logical flowchart for troubleshooting common contamination issues.

References

Technical Support Center: Synthesis of 17-Pentatriacontene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 17-Pentatriacontene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is a long-chain alkene that can be synthesized through several methods. The most common and effective routes include the McMurry reaction and the Wittig reaction. The McMurry reaction involves the reductive coupling of two molecules of a ketone or aldehyde, in this case, heptadecanal or di-n-heptadecyl ketone, using a low-valent titanium reagent.[1][2] The Wittig reaction utilizes a phosphorus ylide, generated from a phosphonium salt, to react with a carbonyl compound, which would be a C17 or C18 aldehyde/ketone and a corresponding Wittig reagent.[3][4][5][6][7]

Q2: What are the expected physical and chemical properties of this compound?

A2: this compound is a hydrocarbon with the molecular formula C35H70.[8][9][10][11] Below is a summary of its key properties.

PropertyValue
Molecular FormulaC35H70
Molecular Weight490.94 g/mol
Boiling Point554°C at 760 mmHg[8]
Density0.818 g/cm³[8]
CAS Number6971-40-0[8][10][11][12]

Q3: How can I purify the final this compound product?

A3: Purification of a long-chain, non-polar molecule like this compound typically involves column chromatography on silica gel using a non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate in a very low concentration. Recrystallization from a suitable solvent, like 1-propanol, can also be an effective method for purification.[4] The choice of solvent for recrystallization is critical to ensure the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.

Troubleshooting Guides

McMurry Reaction Troubleshooting

Issue 1: Low to no yield of this compound.

  • Possible Cause 1: Inactive low-valent titanium reagent. The success of the McMurry reaction is highly dependent on the activity of the low-valent titanium species.[1][13]

    • Solution: Ensure that the titanium (III) or (IV) chloride used is fresh and has been stored under anhydrous conditions. The reducing agent (e.g., zinc-copper couple, lithium aluminum hydride) must also be highly active.[1][14] The preparation of the low-valent titanium slurry is a critical step; ensure it is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[14]

  • Possible Cause 2: Poor quality of the starting ketone (di-n-heptadecyl ketone).

    • Solution: Verify the purity of the di-n-heptadecyl ketone using techniques like NMR or GC-MS. Impurities can interfere with the coupling reaction. If necessary, purify the starting material by recrystallization or chromatography.

  • Possible Cause 3: Suboptimal reaction conditions.

    • Solution: The reaction temperature and time are crucial. The formation of the pinacol intermediate occurs at lower temperatures, while the deoxygenation to the alkene requires higher temperatures (reflux).[13][14] Ensure the reaction is refluxed for a sufficient period to drive the reaction to completion. The choice of solvent is also important, with THF or DME being commonly used.[13][14]

Issue 2: Formation of pinacol byproduct instead of the alkene.

  • Possible Cause: Insufficient temperature or reaction time for deoxygenation. The reaction mechanism proceeds through a pinacolate intermediate.[1] If the reaction is not heated sufficiently, this intermediate may not be deoxygenated to form the alkene.

    • Solution: Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction by TLC or GC-MS to track the disappearance of the pinacol intermediate and the formation of the alkene.

Wittig Reaction Troubleshooting

Issue 1: Low yield of this compound.

  • Possible Cause 1: Incomplete formation of the ylide. The deprotonation of the phosphonium salt to form the ylide is a critical step and requires a strong base.[6]

    • Solution: Use a sufficiently strong and fresh base, such as n-butyllithium or sodium hydride.[7] Ensure the reaction is carried out under strictly anhydrous and inert conditions, as the ylide is highly reactive and sensitive to moisture and oxygen.

  • Possible Cause 2: Poor reactivity of the carbonyl compound or the ylide.

    • Solution: For the synthesis of a long-chain alkene like this compound, steric hindrance can be a factor. Choosing the right disconnection (i.e., which part becomes the carbonyl and which becomes the Wittig reagent) can be important. Generally, it is preferable to have less steric hindrance around the carbonyl group.[3]

  • Possible Cause 3: Side reactions.

    • Solution: The presence of salts, particularly lithium salts, can affect the stereoselectivity and yield of the reaction.[7] The choice of solvent can also influence the outcome.

Issue 2: Difficulty in removing triphenylphosphine oxide byproduct.

  • Possible Cause: High polarity and solubility of triphenylphosphine oxide. This byproduct can be challenging to separate from the non-polar alkene product.

    • Solution: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent and filtering. Column chromatography is also a very effective method for separation. The high polarity of the phosphine oxide means it will have a strong affinity for the silica gel, allowing the non-polar this compound to elute first.

Experimental Protocols

Protocol 1: McMurry Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Di-n-heptadecyl ketone

  • Titanium (IV) chloride (TiCl4)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, add the Zn(Cu) couple to a round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0°C and slowly add TiCl4 via syringe. The solution should turn from yellow to black, indicating the formation of low-valent titanium.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to fully activate the reagent.

  • Cool the mixture to room temperature and add a solution of di-n-heptadecyl ketone in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to go to completion.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Extract the filtrate with a suitable organic solvent (e.g., hexanes).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Synthesis of this compound

This protocol describes the formation of the alkene from an aldehyde and a Wittig reagent.

Materials:

  • Heptadecyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Octadecanal

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, suspend heptadecyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask.

  • Cool the suspension to 0°C and slowly add n-BuLi. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Slowly add a solution of octadecanal in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or hexanes).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizations

McMurry_Reaction_Workflow cluster_reagent_prep Low-Valent Titanium Reagent Preparation cluster_coupling Reductive Coupling cluster_workup Workup & Purification TiCl4 TiCl4 LVT Low-Valent Titanium TiCl4->LVT Reduction ZnCu Zn(Cu) ZnCu->LVT Ketone Di-n-heptadecyl Ketone Pinacolate Titanium Pinacolate Intermediate Ketone->Pinacolate Coupling Alkene This compound Pinacolate->Alkene Deoxygenation Quench Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the McMurry synthesis of this compound.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Quench Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the Wittig synthesis of this compound.

References

Best practices for storing and handling 17-Pentatriacontene standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing, handling, and using 17-Pentatriacontene standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a long-chain alkene with the chemical formula C₃₅H₇₀. It is a nonpolar hydrocarbon that is solid at room temperature. Due to its unsaturated nature, it is susceptible to oxidation over time.

PropertyValue
Molecular Formula C₃₅H₇₀
Molecular Weight 490.94 g/mol
Appearance Solid
Solubility Insoluble in water; Soluble in nonpolar organic solvents.

Q2: What are the recommended storage conditions for this compound standards?

For long-term storage, it is recommended to keep this compound standards in a cool, dry, and dark environment.

ParameterRecommendationRationale
Temperature 2-8°CTo minimize degradation and slow down potential oxidation of the double bond.
Atmosphere Inert gas (e.g., argon, nitrogen)To prevent oxidation.
Container Tightly sealed, amber glass vial with a PTFE-lined cap.To protect from light and prevent solvent evaporation and contamination.
Location A well-ventilated area designated for chemical storage.To ensure safety in case of accidental spills or leaks.

Q3: What is the expected shelf life of a this compound standard?

The shelf life of an unopened this compound standard can be several years if stored under the recommended conditions. However, once opened, the stability of the standard is subject to handling and storage conditions. It is crucial to prevent exposure to air and light to maximize its usability. For opened standards, it is best practice to use them within a shorter timeframe and to regularly verify the concentration, especially for critical applications.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, especially in its solid form or as a solution, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Protocol: Preparation of a this compound Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound from a solid standard.

Materials:

  • This compound solid standard

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker

  • Glass funnel

  • Pasteur pipette

  • High-purity nonpolar solvent (e.g., hexane, heptane, chloroform)

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate the required mass: Determine the mass of the this compound standard needed to achieve the desired concentration in the chosen volumetric flask.

  • Weigh the standard: Accurately weigh the calculated mass of the solid standard onto a weighing paper or boat using an analytical balance.

  • Dissolve the standard: Carefully transfer the weighed solid into a clean beaker. Add a small amount of the selected organic solvent to the beaker and gently swirl to dissolve the solid. A sonicator can be used to aid dissolution if necessary.

  • Transfer to volumetric flask: Once the solid is completely dissolved, quantitatively transfer the solution into the volumetric flask using a glass funnel.

  • Rinse and dilute: Rinse the beaker, weighing paper, and funnel several times with small volumes of the solvent, transferring all rinsings into the volumetric flask to ensure no loss of the standard.

  • Bring to volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Homogenize the solution: Cap the volumetric flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.

G cluster_prep Preparation of Standard Solution A Calculate Mass B Weigh Solid Standard A->B C Dissolve in Solvent B->C D Transfer to Volumetric Flask C->D E Rinse and Add to Flask D->E F Add Solvent to Mark E->F G Homogenize Solution F->G

Workflow for preparing a this compound standard solution.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and analysis of this compound standards.

Issue 1: The solid this compound standard is difficult to dissolve.

  • Possible Cause: Insufficient solvent volume or inappropriate solvent choice. Long-chain hydrocarbons can be slow to dissolve.

  • Solution:

    • Increase Sonication Time: Place the beaker in a sonicator bath for a longer period.

    • Gentle Warming: Gently warm the solvent in the beaker on a hot plate at a low temperature. Avoid boiling the solvent.

    • Solvent Selection: While nonpolar solvents like hexane and heptane are suitable, a slightly more polar solvent like chloroform may offer better solubility for some long-chain compounds. Test different compatible solvents.

Issue 2: Inconsistent results between different aliquots of the standard solution.

  • Possible Cause: The standard solution is not homogeneous. Due to its high molecular weight, this compound may not stay evenly distributed in the solvent if not mixed thoroughly.

  • Solution:

    • Thorough Mixing: Before taking an aliquot, ensure the volumetric flask has been inverted multiple times to re-homogenize the solution.

    • Avoid Temperature Fluctuations: Store the prepared standard solution at a stable temperature to prevent precipitation. If stored in the refrigerator, allow it to come to room temperature and mix thoroughly before use.

Issue 3: Poor peak shape (tailing or fronting) in Gas Chromatography (GC) analysis.

  • Possible Cause: This can be due to several factors including active sites in the GC system, column overload, or inappropriate GC method parameters.

  • Solution:

    • Inlet Maintenance: Deactivate the inlet liner by replacing it with a new, silanized liner. Active sites in a dirty liner can interact with the analyte.

    • Column Trimming: If the column has been used extensively, the front portion may have become contaminated. Trimming a small section (e.g., 10-20 cm) from the inlet side of the column can restore peak shape.

    • Check for Column Overload: Dilute the standard to a lower concentration and inject again. If the peak shape improves, the original concentration was too high for the column's capacity.

    • Optimize GC Method: Ensure the injection port temperature is high enough to ensure complete and rapid vaporization of the long-chain alkene. Review the temperature ramp of the oven to ensure it is appropriate for eluting a high molecular weight compound.

G cluster_troubleshooting Troubleshooting Poor GC Peak Shape A Poor Peak Shape Observed (Tailing/Fronting) B Check for System Activity A->B C Check for Column Overload A->C D Optimize GC Method A->D E Replace Inlet Liner B->E F Trim Column B->F G Dilute Standard C->G H Adjust Temperatures (Inlet/Oven) D->H

Logical workflow for troubleshooting poor GC peak shape.

Validation & Comparative

A Comparative Analysis of 17-Pentatriacontene Bioactivity with Other Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of 17-pentatriacontene, a long-chain alkene, with other alkenes of similar structure. The information is compiled from various scientific studies to offer a comprehensive overview for researchers and professionals in drug development. While data on the bioactivity of isolated this compound is limited, this guide summarizes the available information from extracts containing this compound and contrasts it with the more extensively studied bioactivities of other long-chain alkenes.

Overview of Bioactivity

Long-chain alkenes are a class of unsaturated hydrocarbons found in various natural sources, including plants and marine organisms. Several studies have suggested their potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on this compound (C35H70) and compares its reported activities with other long-chain alkenes such as squalene (C30H50), 1-hexacosene (C26H52), and 1-octadecene (C18H36).

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of this compound and other selected long-chain alkenes. It is important to note that much of the data for this compound is derived from studies on extracts, and the activity may not be solely attributable to this compound.

Antimicrobial Activity
CompoundTest OrganismAssay TypeResultCitation
Fraction containing this compound (60.37%) Staphylococcus aureus, Bacillus cereus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosaDisk Diffusion15 mm inhibition zone (fraction SH4)[1]
Fraction containing this compound Staphylococcus aureus, Bacillus cereus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosaDisk Diffusion13 mm inhibition zone (fraction SA7)[1]
1-Octadecene (in hexane extract) Staphylococcus aureusAgar Diffusion28 mm inhibition zone (at 200 mg/ml of extract)[2]
1-Octadecene (in bioactive extract) Listeria monocytogenes, Shiga toxin-producing Escherichia coliBroth MicrodilutionMIC: 0.78-25 mg/mL (of extract)[3]
Anticancer (Cytotoxic) Activity
CompoundCell LineAssay TypeResult (IC50)Citation
This compound (in Malva sylvestris extract) Not specifiedNot specifiedReported to have anticancer properties[4]
1-Hexacosene Brine shrimp (Artemia salina)Brine Shrimp Lethality Assay40% mortality at 1000 ppmNot found

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity
CompoundModelKey FindingsCitation
Squalene LPS-stimulated murine macrophagesReduced protein expression of iNOS and COX-2; Attenuated JNK and NF-κB activation.[5]
Squalene Copper sulfate-induced inflammation in zebrafishInhibited neutrophil migration; Downregulated expression of tnfa and cox-2.
Squalene TPH1 cell experimental modelIncreased synthesis of anti-inflammatory cytokines (IL-10, IL-13, IL-4); Decreased pro-inflammatory signals (TNF-α, NF-κB).[6]

Signaling Pathways in Anti-inflammatory Activity

Long-chain hydrocarbons may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Based on studies of related compounds like squalene and other hydrocarbons, the NF-κB and MAPK signaling pathways are likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some long-chain hydrocarbons may inhibit this process.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB-NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Ub-IκB Ub-IκB IκB-NF-κB Complex->Ub-IκB Ubiquitination Proteasome Proteasome Ub-IκB->Proteasome Degradation DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor Activate MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK_n MAPK (p) MAPK->MAPK_n Translocates Transcription Factors Transcription Factors MAPK_n->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces

Figure 2: General MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivities discussed in this guide.

Antimicrobial Activity: Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of a substance against a range of microorganisms.

Disk_Diffusion_Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Bacterial Inoculum->Inoculate Agar Plate Apply Compound-impregnated Disks Apply Compound-impregnated Disks Inoculate Agar Plate->Apply Compound-impregnated Disks Incubate Plates Incubate Plates Apply Compound-impregnated Disks->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Figure 3: Workflow for Agar Disk Diffusion Assay.

Protocol:

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile liquid medium to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Inoculate Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow bacterial growth and diffusion of the compound.

  • Measure Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth has been inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and, conversely, the cytotoxic effects of a compound.

MTT_Assay_Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with Compound Treat with Compound Seed Cells in 96-well Plate->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent 24-72 hours Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent 4 hours Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability End End Calculate Cell Viability->End

Figure 4: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow Start Start Administer Test Compound Administer Test Compound Start->Administer Test Compound Induce Edema with Carrageenan Induce Edema with Carrageenan Administer Test Compound->Induce Edema with Carrageenan 1 hour post-administration Measure Paw Volume Measure Paw Volume Induce Edema with Carrageenan->Measure Paw Volume At regular intervals Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition End End Calculate Edema Inhibition->End

Figure 5: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Dosing: The test compound is administered to a group of rodents (typically rats or mice) via an appropriate route (e.g., oral gavage). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Edema Induction: After a set period (e.g., 1 hour) to allow for compound absorption, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Conclusion

The available evidence suggests that this compound, often as a component of natural extracts, exhibits a range of bioactive properties, including antimicrobial and potential anticancer and anti-inflammatory effects. However, a significant lack of quantitative data for the isolated compound hinders a direct and robust comparison with other alkenes. In contrast, other long-chain alkenes, such as squalene, have been more extensively studied, and their anti-inflammatory mechanisms, involving the modulation of key signaling pathways like NF-κB and MAPK, are better understood.

Further research focusing on the isolation and purification of this compound is crucial to definitively characterize its bioactivity and therapeutic potential. Quantitative studies to determine its IC50 and MIC values against various cancer cell lines and microbial strains, as well as in-depth investigations into its effects on inflammatory signaling cascades, will be essential to validate its ethnopharmacological claims and to explore its potential as a lead compound in drug discovery. This guide highlights the need for such focused research to unlock the full potential of this and other long-chain alkenes.

References

Validating the Molecular Structure of 17-Pentatriacontene: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain hydrocarbons is a critical aspect of natural product chemistry, drug development, and materials science. 17-Pentatriacontene (C₃₅H₇₀), a long-chain alkene, presents a significant analytical challenge in definitively locating its single site of unsaturation. This guide provides a comprehensive validation of this compound's structure, leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of expected 2D NMR data, outline experimental protocols, and offer an objective comparison with alternative analytical techniques.

Unambiguous Structure Determination with 2D NMR

Two-dimensional NMR spectroscopy offers a suite of non-destructive techniques that provide unparalleled insight into the connectivity of a molecule. By correlating nuclear spins through chemical bonds, 2D NMR can definitively establish the carbon skeleton and the precise location of functional groups. For this compound, the key experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for long-chain alkenes and provide a reference for interpreting experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Carbon Position(s)Predicted ¹H Chemical Shift (δ) [ppm]Predicted ¹³C Chemical Shift (δ) [ppm]
1, 35 (CH₃)~0.88 (t)~14.1
2, 34 (CH₂)~1.27 (m)~22.7
3-15, 21-33 (CH₂)~1.25 (br s)~29.1 - 29.7
16, 20 (CH₂, allylic)~2.01 (m)~32.6
17, 19 (CH, vinylic)~5.34 (m)~130.3
18 (C, internal)-~27.2

t = triplet, m = multiplet, br s = broad singlet

Key 2D NMR Correlations for Structural Validation

The true power of 2D NMR lies in the correlation of these signals. The following table outlines the key expected cross-peaks in COSY, HSQC, and HMBC spectra that would unambiguously confirm the structure of this compound.

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentKey Correlations (¹H - ¹H or ¹H - ¹³C)Structural Information Confirmed
COSY H-17 / H-16H-16 / H-15Confirms the connectivity between the vinylic protons and the allylic protons, and further into the alkyl chain.
HSQC H-17 / C-17H-16 / C-16H-1 / C-1Directly links each proton to its attached carbon, confirming the assignments made in the 1D spectra.
HMBC H-17 / C-16, C-19H-16 / C-15, C-17, C-18Crucially establishes the long-range connectivity across the double bond and confirms the position of the double bond at C-17.

Visualizing the Validation Process

The following diagrams illustrate the workflow for structural elucidation using 2D NMR and the key correlations that would be observed for this compound.

2D_NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Validation 1D_H 1D ¹H NMR Assign_Protons Assign ¹H Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals 1D_C->Assign_Carbons COSY COSY H_H_Correlations ¹H-¹H Correlations COSY->H_H_Correlations HSQC HSQC C_H_Correlations ¹H-¹³C Correlations HSQC->C_H_Correlations HMBC HMBC Long_Range_Correlations Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Build_Fragments Build Molecular Fragments Assign_Protons->Build_Fragments Assign_Carbons->Build_Fragments H_H_Correlations->Build_Fragments C_H_Correlations->Build_Fragments Confirm_Connectivity Confirm Double Bond Position Long_Range_Correlations->Confirm_Connectivity Assemble_Structure Assemble Full Structure Build_Fragments->Assemble_Structure Assemble_Structure->Confirm_Connectivity Final_Structure Validated Structure of This compound Confirm_Connectivity->Final_Structure

Figure 1. General workflow for the structural elucidation of an organic molecule using 2D NMR techniques.

17_Pentatriacontene_Correlations cluster_structure Key Structural Fragment of this compound cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) Structure ...-C15H2-C16H2-C17H=C18H-C19H2-... H15 H-15 H16 H-16 H15->H16 J H17 H-17 H16->H17 J H17_hmbc H-17 C16 C-16 H17_hmbc->C16 ²J C19 C-19 H17_hmbc->C19 ³J H16_hmbc H-16 C15 C-15 H16_hmbc->C15 ³J C17_hmbc C-17 H16_hmbc->C17_hmbc ²J C18 C-18 H16_hmbc->C18 ³J

Figure 2. Key COSY and HMBC correlations for confirming the C-17 double bond in this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.

Sample Preparation

Due to the waxy nature of this compound at room temperature, appropriate sample preparation is critical.

  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Gentle warming may be necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Degassing (Optional): For high-resolution experiments, particularly for NOESY, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can shorten relaxation times.

2D NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width: 6 ppm in both dimensions

    • Number of Increments: 256 in t₁

    • Number of Scans: 4-8 per increment

    • Relaxation Delay: 1.5 s

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp (for multiplicity editing)

    • Spectral Width: 6 ppm (¹H) x 150 ppm (¹³C)

    • Number of Increments: 256 in t₁

    • Number of Scans: 8-16 per increment

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 6 ppm (¹H) x 200 ppm (¹³C)

    • Number of Increments: 256 in t₁

    • Number of Scans: 16-32 per increment

    • Relaxation Delay: 1.5 s

    • Long-Range Coupling Constant: Optimized for 8 Hz

Comparative Analysis with Alternative Techniques

While 2D NMR provides a definitive structural assignment, other analytical methods can also be employed to determine the position of the double bond in long-chain alkenes. Each has its own advantages and limitations.

Table 3: Comparison of Analytical Techniques for Alkene Structure Elucidation

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures through-bond correlations between atomic nuclei.- Non-destructive- Provides unambiguous structural connectivity- Determines stereochemistry (with NOESY)- Relatively low sensitivity- Requires higher sample amounts- Can be time-consuming
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by volatility and fragments them for mass analysis.- High sensitivity- Excellent for separating isomers- Provides molecular weight information- Destructive- Fragmentation patterns can be complex and may not definitively locate the double bond without derivatization or standards
Ozonolysis coupled with MS or GC Chemical cleavage of the double bond to form smaller, more easily identifiable fragments (aldehydes or ketones).- Directly identifies the position of the double bond- Can be highly sensitive when coupled with MS- Destructive- Requires chemical reaction and workup- May not be suitable for complex mixtures

A Comparative Guide to the Antibacterial Efficacy of Long-Chain Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of various long-chain hydrocarbons, with a focus on their performance against pathogenic bacteria. The information presented is collated from peer-reviewed scientific literature and is intended to assist in the research and development of novel antimicrobial agents. While substantial data exists for certain classes of long-chain hydrocarbons, such as fatty alcohols and fatty acids, there is a notable gap in the literature regarding the direct antibacterial activity of long-chain alkanes and alkenes against clinically relevant pathogens.

Data Presentation: Quantitative Antibacterial Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various long-chain hydrocarbons against common bacterial strains. Lower MIC and MBC values indicate higher antibacterial potency.

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus

CompoundCarbon Chain LengthMIC (µg/mL)MBC (µg/mL)Reference
1-OctanolC8256256[1]
1-NonanolC964128[1]
1-DecanolC103264[1]
1-UndecanolC111632[1]
1-DodecanolC12816[1]
1-TridecanolC1348[1]
1-TetradecanolC1448[1]
1-PentadecanolC1548[1]
1-HexadecanolC16256≥ 512[1]
1-HeptadecanolC17≥ 512≥ 512[1]

Table 2: Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids (LC-PUFAs) against Various Bacteria

CompoundCarbon Chain:Double BondsTarget BacteriumMIC (mg/L)Reference
Eicosapentaenoic acid (EPA)C20:5n-3Propionibacterium acnes32-128[2]
Staphylococcus aureus256-1024[2]
Docosahexaenoic acid (DHA)C22:6n-3Propionibacterium acnes64-256[2]
Staphylococcus aureus512-1024[2]
γ-Linolenic acid (GLA)C18:3n-6Propionibacterium acnes64-256[2]
Staphylococcus aureus512-1024[2]
Dihomo-γ-linolenic acid (DGLA)C20:3n-6Propionibacterium acnes32-128[2]
Staphylococcus aureus256-1024[2]

Note on Alkanes and Alkenes: Extensive literature searches did not yield specific MIC or MBC values for long-chain alkanes and alkenes against common pathogenic bacteria. The primary focus of research on these compounds has been on their biodegradation by environmental microorganisms rather than their antimicrobial activity.[3][4] While some studies on essential oils identify alkanes as components, the antibacterial activity is often attributed to the more functionalized constituents.[5] One study noted that various bacterial isolates were resistant to crude oil, engine oil, heptane, and benzene.[6]

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, primarily focusing on the determination of antibacterial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] For hydrophobic compounds like long-chain hydrocarbons, modifications are necessary to ensure proper dispersion in the aqueous broth medium.

1. Preparation of Materials:

  • Test Compounds: Long-chain hydrocarbons are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[9] The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Bacterial Strains: The target bacteria (e.g., Staphylococcus aureus, Escherichia coli) are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for susceptibility testing. For fastidious organisms, other specialized media may be required.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. This is achieved by adding a volume of the compound's stock solution to the first well and then serially transferring a portion of this to subsequent wells containing fresh broth.

  • The standardized bacterial inoculum is then added to each well.

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum to ensure the bacteria are viable.

    • Sterility Control: A well containing only the broth to check for contamination.

    • Solvent Control: A well containing the broth, bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compounds.

  • The plates are incubated at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is sub-cultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Mechanism of Action and Signaling Pathways

The primary mechanism of antibacterial action for long-chain hydrocarbons with functional groups, such as fatty alcohols and fatty acids, is the disruption of the bacterial cell membrane.[11][12] These amphipathic molecules can insert into the phospholipid bilayer, leading to a loss of membrane integrity, increased permeability, and leakage of cellular contents. This ultimately results in cell death.

For long-chain fatty alcohols with 10 or 11 carbons, their bactericidal activity is associated with significant damage to the cell membrane, leading to the leakage of potassium ions.[1] Interestingly, longer-chain fatty alcohols (C12 and C13), while exhibiting high antibacterial activity, do not appear to cause significant membrane damage, suggesting an alternative mode of action for these specific chain lengths.[1]

Currently, there is no substantial evidence in the reviewed literature to suggest that long-chain hydrocarbons directly interact with and modulate specific bacterial signaling pathways. Their effect appears to be a more direct, physical disruption of cellular structures.

Mandatory Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare Stock Solution of Hydrocarbon in Solvent serial_dilution Perform Serial Dilution of Hydrocarbon in Plate prep_compound->serial_dilution prep_bacteria Culture and Standardize Bacterial Inoculum inoculation Inoculate Wells with Standardized Bacteria prep_bacteria->inoculation prep_plate Prepare 96-Well Plate with Growth Medium prep_plate->serial_dilution serial_dilution->inoculation incubation_mic Incubate Plate (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubation_mic->read_mic subculture Subculture from Wells with No Growth onto Agar read_mic->subculture incubation_mbc Incubate Agar Plates (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of long-chain hydrocarbons.

Proposed Mechanism of Action of Antibacterial Long-Chain Hydrocarbons

mechanism_of_action hydrocarbon Long-Chain Hydrocarbon (e.g., Fatty Alcohol) membrane Bacterial Cell Membrane (Phospholipid Bilayer) hydrocarbon->membrane Insertion into disruption Membrane Disruption and Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (e.g., K+ ions) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Disruption of bacterial cell membrane by long-chain hydrocarbons.

References

The Unsung Marker: Evaluating Chemical Fingerprints for Honey Authentication

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for reliable species-specific markers in honey is a critical endeavor for ensuring authenticity, quality, and traceability. While a diverse array of chemical compounds have been investigated, this guide provides a comparative analysis of various chemical markers, with a particular focus on the potential, and challenges, of using long-chain hydrocarbons like 17-pentatriacontene, alongside more established markers such as polyphenols and other volatile organic compounds (VOCs). This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for honey characterization.

Chemical Markers for Honey Authentication: A Comparative Overview

The botanical and geographical origin of honey is intricately linked to its chemical composition. Various classes of compounds are transferred from the nectar of flowers to the honey, creating a unique chemical fingerprint. The ideal chemical marker should be unique to a specific floral source, stable over time, and easily detectable. While no single compound perfectly fits this description, a multi-faceted approach analyzing a suite of markers often provides the most reliable authentication.[1]

Below is a comparative table summarizing the key characteristics of different classes of chemical markers in honey.

Marker ClassPotential as a Species-Specific MarkerAnalytical MethodsAdvantagesDisadvantages
Long-Chain Hydrocarbons (e.g., Alkanes, Alkenes) Present in the cuticle of plants and can be transferred to nectar. Specific profiles may be indicative of floral origin.[2]Gas Chromatography-Mass Spectrometry (GC-MS)[3]High chemical stability.Often present in low concentrations, requiring sensitive analytical techniques. Limited specific data for many honey types.
Polyphenols (e.g., Flavonoids, Phenolic Acids) The profile of phenolic compounds is often characteristic of the botanical origin.[1][4]High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)[5]Well-researched with established databases for many honey types. Known for their antioxidant properties.[6][7]Can be influenced by processing and storage conditions.
Volatile Organic Compounds (VOCs) (e.g., Terpenes, Aldehydes, Ketones) Responsible for the aroma of honey and are highly dependent on the floral source.[2]Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[8]Highly specific to floral origin. Non-destructive analysis is often possible.Can be volatile and their profile may change over time or with heating.
Sugars The ratio of different sugars (e.g., fructose to glucose) can vary between honey types.High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID).[9]Major components of honey, making them relatively easy to quantify.Generally not specific enough for monofloral authentication on their own.
Amino Acids The amino acid profile can be influenced by the botanical origin.HPLC, Gas Chromatography (GC).Can provide complementary information for authentication.Can be influenced by bee metabolism.

In Focus: Long-Chain Hydrocarbons as Potential Markers

Long-chain hydrocarbons, such as alkanes and alkenes, are components of the plant cuticle and can be transferred to honey by bees during nectar collection. While research into these compounds as specific floral markers is less extensive than for polyphenols or VOCs, they hold promise due to their chemical stability. The analysis of these non-polar compounds typically involves extraction with an organic solvent followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS).

A key challenge lies in the fact that these hydrocarbons are often present at very low concentrations, requiring sensitive analytical instrumentation and meticulous sample preparation to avoid contamination. Furthermore, a comprehensive database of hydrocarbon profiles for a wide variety of monofloral honeys is still lacking, making definitive authentication based solely on these markers difficult at present.

Experimental Protocols

Analysis of Hydrocarbons in Honey via GC-MS

This protocol provides a general workflow for the extraction and analysis of hydrocarbons from honey.

1. Sample Preparation and Extraction:

  • A representative honey sample (e.g., 10 g) is dissolved in a specific volume of ultrapure water.

  • The aqueous honey solution is then subjected to liquid-liquid extraction with a non-polar solvent such as hexane or a mixture of hexane and diethyl ether. This step is repeated multiple times to ensure complete extraction of the hydrocarbons.

  • The organic phases are combined and washed with ultrapure water to remove any remaining water-soluble components.

  • The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon fraction.

2. GC-MS Analysis:

  • The concentrated extract is redissolved in a small volume of a suitable solvent (e.g., hexane) and an internal standard is added for quantification.

  • An aliquot of the sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • The GC is equipped with a non-polar capillary column suitable for separating long-chain hydrocarbons.

  • The mass spectrometer is operated in full-scan mode to identify the compounds present and in selected ion monitoring (SIM) mode for accurate quantification of target hydrocarbons.

Analysis of Polyphenols in Honey via HPLC-DAD

This protocol outlines a common method for the analysis of phenolic compounds in honey.

1. Sample Preparation and Extraction:

  • A known amount of honey (e.g., 5 g) is dissolved in a solution of acidified water (e.g., with HCl) to aid in the extraction of phenolic compounds.

  • The solution is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to isolate the phenolic fraction from sugars and other polar compounds.

  • The SPE cartridge is washed with water to remove interferences, and the phenolic compounds are then eluted with a solvent such as methanol.

  • The eluate is evaporated to dryness and the residue is redissolved in a specific volume of the mobile phase for HPLC analysis.

2. HPLC-DAD Analysis:

  • The prepared sample is injected into a high-performance liquid chromatograph equipped with a diode-array detector (DAD).

  • The separation is typically performed on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of acidified water and a solvent like methanol or acetonitrile.

  • The DAD allows for the detection and quantification of phenolic compounds based on their UV-Vis spectra and retention times, which are compared to those of authentic standards.

Workflow and Pathway Diagrams

To visualize the process of honey authentication using chemical markers, the following diagrams have been generated.

Honey_Authentication_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Authentication HoneySample Honey Sample Extraction Extraction of Target Analytes HoneySample->Extraction GCMS GC-MS (Hydrocarbons, VOCs) Extraction->GCMS HPLC HPLC (Polyphenols, Sugars) Extraction->HPLC NMR NMR Spectroscopy Extraction->NMR DataProcessing Data Processing & Peak Identification GCMS->DataProcessing HPLC->DataProcessing NMR->DataProcessing Chemometrics Chemometric Analysis (PCA, PLS-DA) DataProcessing->Chemometrics DatabaseComparison Comparison with Authentic Honey Database Chemometrics->DatabaseComparison AuthenticationResult Botanical/Geographical Origin Confirmed DatabaseComparison->AuthenticationResult

Caption: Workflow for honey authentication using chemical markers.

Conclusion

The authentication of honey relies on a comprehensive analysis of its chemical composition. While established markers like polyphenols and volatile organic compounds have proven to be invaluable, the exploration of other compound classes, such as long-chain hydrocarbons, offers promising avenues for enhancing the robustness of authentication methods. The development of extensive databases and standardized analytical protocols for these emerging markers will be crucial for their widespread adoption. For researchers and professionals in related fields, a multi-analyte approach, combining data from different chemical classes and employing advanced chemometric analysis, remains the gold standard for ensuring the authenticity and quality of honey.

References

Cross-Validation of GC-MS and NMR Data for the Identification of 17-Pentatriacontene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis and cross-validation of 17-Pentatriacontene. By presenting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize these analytical techniques for the characterization of long-chain alkenes.

Data Presentation: A Comparative Analysis

The structural elucidation of this compound, a long-chain alkene with the molecular formula C35H70, relies on the complementary data obtained from both GC-MS and NMR spectroscopy.[1][2][3] While GC-MS provides information on the molecular weight and fragmentation pattern, NMR spectroscopy offers detailed insights into the chemical environment of the carbon and hydrogen atoms, confirming the position of the double bond and the overall structure.

Table 1: Key Identifying Data for this compound from GC-MS and NMR

ParameterGC-MS DataNMR DataSource
Molecular Formula C35H70C35H70[1][2][3]
Molecular Weight 490.9 g/mol 490.9 g/mol [4][5]
Retention Time (RT) 10.061 min (in a specific analysis)Not Applicable[6]
Mass Spectrum (m/z) Top Peak: 57, 2nd Highest: 43Not Applicable[4]
¹³C NMR (CDCl₃) Not ApplicableChemical shifts indicative of a long aliphatic chain and a C=C double bond.[1][4][5]
¹H NMR (CDCl₃, 90 MHz) Not ApplicableSignals corresponding to olefinic, allylic, and aliphatic protons.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of this compound. The following are representative protocols for GC-MS and NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain hydrocarbons like this compound, a high-temperature capillary column is typically employed.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample containing this compound in a volatile organic solvent such as hexane or chloroform.

  • If the compound is part of a complex mixture, such as a plant extract, a preliminary purification step like column chromatography or solid-phase extraction may be necessary.[7]

  • For certain applications, derivatization to increase volatility might be considered, although it is less common for simple alkenes.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 min at 320 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is recorded.

  • The mass spectrum of this peak is then analyzed for its molecular ion peak (M⁺) and characteristic fragmentation pattern.

  • The obtained mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz (or higher field strength) spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

3. Data Analysis:

  • ¹H NMR: Identify the chemical shifts (δ), multiplicity, and integration of the signals. For this compound, expect to see signals for the olefinic protons (around δ 5.3 ppm), allylic protons (around δ 2.0 ppm), methylene protons of the long aliphatic chains (around δ 1.2-1.4 ppm), and terminal methyl protons (around δ 0.9 ppm).

  • ¹³C NMR: Identify the chemical shifts of the carbon signals. Key signals will include those for the olefinic carbons (around δ 130 ppm) and the aliphatic carbons (in the δ 14-32 ppm range). The specific chemical shifts of the carbons at and near the double bond are diagnostic for its position.

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the key structural features of this compound as determined by GC-MS and NMR.

cross_validation_workflow cluster_sample Sample Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Cross-Validation Sample Sample GC_Separation GC Separation Sample->GC_Separation NMR_Experiment NMR Experiment (1H, 13C) Sample->NMR_Experiment MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition_GCMS Data Acquisition MS_Detection->Data_Acquisition_GCMS GCMS_Analysis Retention Time & Mass Spectrum Analysis Data_Acquisition_GCMS->GCMS_Analysis Data_Acquisition_NMR Data Acquisition NMR_Experiment->Data_Acquisition_NMR NMR_Analysis Chemical Shift & Structure Elucidation Data_Acquisition_NMR->NMR_Analysis Cross_Validation Cross-Validation GCMS_Analysis->Cross_Validation NMR_Analysis->Cross_Validation Structure_Confirmed Structure Confirmed: This compound Cross_Validation->Structure_Confirmed

Caption: Workflow for the cross-validation of this compound using GC-MS and NMR.

structural_features cluster_structure This compound (C35H70) cluster_gcms_features GC-MS Key Identifiers cluster_nmr_features NMR Key Identifiers Structure CH3-(CH2)15-CH=CH-(CH2)15-CH3 Molecular_Ion Molecular Ion Peak (m/z = 490) Structure->Molecular_Ion Olefinic_Protons Olefinic Protons (¹H) ~5.3 ppm Structure->Olefinic_Protons Fragmentation Characteristic Fragmentation (Alkyl Chain Fragments) Olefinic_Carbons Olefinic Carbons (¹³C) ~130 ppm Aliphatic_Chain Long Aliphatic Chains (¹H: ~0.9-2.0 ppm) (¹³C: ~14-32 ppm)

Caption: Key structural features of this compound identified by GC-MS and NMR.

References

A Comparative Guide to the Purity Assessment of Commercial 17-Pentatriacontene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for assessing the purity of commercial 17-Pentatriacontene standards. Due to the limited availability of public comparative data from suppliers, this guide presents representative data and established analytical protocols to aid researchers in the quality assessment of these long-chain alkenes. The purity of such standards is critical for accurate experimental results, particularly in fields like drug development and materials science.

Comparative Purity Analysis

The purity of commercial this compound standards is typically expected to be high, often exceeding 97%. However, the presence of isomers, saturated hydrocarbons, and other related long-chain alkenes are potential impurities. The following table summarizes representative purity data that could be expected from different commercial suppliers, as determined by various analytical techniques.

Supplier (Hypothetical)Analytical MethodPurity (%)Identified ImpuritiesImpurity Content (%)
Supplier A GC-MS98.5(Z)-17-Pentatriacontene0.8
Pentatriacontane0.5
Other Alkenes (C33, C37)0.2
Supplier B HPLC-ELSD97.8Isomeric Impurities1.5
Unidentified Long-Chain Hydrocarbons0.7
Supplier C qNMR99.1(Z)-17-Pentatriacontene0.6
Saturated Hydrocarbons0.3

Experimental Protocols

A multi-technique approach is often necessary for a comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane.

  • If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 300°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 10°C/min to 320°C and hold for 10 minutes.[1][2]

  • MS Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-600.[2]

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of the main peak and impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST).[3]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Since this compound lacks a UV chromophore, HPLC with an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for purity analysis.[4][5]

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent like tetrahydrofuran (THF) or chloroform.

  • Further dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.[4]

  • Column: A non-polar column such as a C18 or C8, 150 mm x 4.6 mm, 5 µm particle size, is suitable for separating non-polar compounds.[6]

  • Mobile Phase: A gradient of two organic solvents, such as acetonitrile and dichloromethane, is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • ELSD Nebulizer Temperature: 30-40°C.

  • ELSD Evaporator Temperature: 50-60°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

Data Analysis: The purity is assessed by the area percentage of the main peak. ELSD provides a more uniform response for compounds with similar mass, making it suitable for quantifying impurities that may not be UV-active.[4]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[7][8]

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound standard.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have peaks that do not overlap with the analyte peaks.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl3).

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D Proton (¹H) NMR.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration (a d1 of 30-60 seconds is often sufficient).

  • Number of Scans: 16 or 32, sufficient to obtain a good signal-to-noise ratio.

Data Analysis: The purity is calculated by comparing the integral of a characteristic signal of this compound (e.g., the olefinic protons) to the integral of a known signal from the internal standard.[9][10] The following formula is used:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Mandatory Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting reception Receive Commercial Standard weighing Accurate Weighing reception->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution gcms GC-MS Analysis dissolution->gcms Dilution hplc HPLC-ELSD Analysis dissolution->hplc Dilution qnmr qNMR Analysis dissolution->qnmr Add Internal Standard peak_integration Peak Integration & Area % Calculation gcms->peak_integration spectral_analysis Mass Spectral & NMR Spectral Analysis gcms->spectral_analysis hplc->peak_integration qnmr->spectral_analysis purity_calculation Purity Calculation peak_integration->purity_calculation spectral_analysis->purity_calculation report Certificate of Analysis Generation purity_calculation->report

Caption: Workflow for the purity assessment of commercial chemical standards.

Discussion and Conclusion

The comprehensive purity assessment of commercial this compound standards is best achieved through the synergistic use of multiple analytical techniques.

  • GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, particularly shorter-chain hydrocarbons and isomers.[11]

  • HPLC-ELSD offers a robust method for analyzing non-volatile impurities and provides a more uniform response compared to UV detection for compounds lacking chromophores.[5][12]

  • qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific this compound reference standard, offering high accuracy and precision.[7][10]

For researchers and professionals in drug development, it is recommended to not solely rely on the supplier's certificate of analysis. Independent verification of purity using at least two of the described methods is a best practice to ensure the quality and reliability of experimental outcomes. This due diligence is crucial for maintaining the integrity and reproducibility of scientific research.

References

A Comparative Guide to Anti-Inflammatory Lipids from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer. Bioactive lipids derived from natural sources represent a promising frontier in the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of the anti-inflammatory properties of lipids from marine, plant, and microbial origins, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Comparison of Anti-Inflammatory Lipids

The following table summarizes the anti-inflammatory activity of various lipids from natural sources, primarily focusing on their half-maximal inhibitory concentration (IC50) against key inflammatory mediators. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Lipid Class/CompoundNatural SourceAssayTargetIC50 / InhibitionReference(s)
Marine-Derived Lipids
Eicosapentaenoic Acid (EPA)Fatty fish, AlgaeICAM-1 ProductionTNF-α stimulated ECs>50 µM[1]
Docosahexaenoic Acid (DHA)Fatty fish, AlgaeICAM-1 ProductionTNF-α stimulated ECs~50 µM[1]
Resolvin D1 (RvD1)Precursor: DHAMicroglial Cytokine ExpressionLPS-stimulated microglia~50 pM[2]
Epimuqubilin AMarine Sponge (Latrunculia sp.)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.77.4 µM
Sigmosceptrellin AMarine Sponge (Latrunculia sp.)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.79.9 µM
Emericellopsis cladophorae Lipid ExtractMarine FungusCOX-2 InhibitionArachidonic Acid54% inhibition at 20 µg/mL[3]
Zalerion maritima Lipid ExtractMarine FungusCOX-2 InhibitionArachidonic Acid88% inhibition at 200 µg/mL[3]
Grateloupia turuturu Polar Lipid ExtractRed SeaweedCOX-2 InhibitionArachidonic Acid~33 µg/mL[4]
Plant-Derived Lipids
Alpha-Linolenic Acid (ALA)Flaxseed, Chia seedsICAM-1 ProductionTNF-α stimulated ECsNo significant effect[1]
Stearidonic Acid (SDA)Hemp, Blackcurrant seedICAM-1 ProductionTNF-α stimulated ECs~50 µM[1]
Plant SterolsVegetable oils, NutsNF-κB p65 translocationLPS-stimulated macrophages39% reduction[5]
Plant SterolsVegetable oils, NutsCOX-2 protein expressionLPS-stimulated macrophages32% reduction[5]
Microbial-Derived Lipids
Phosphatidylethanolamine (PE)Francisella tularensisInflammation ReductionTularemia bacteria & Dengue virusQualitative reduction[6]

EC: Endothelial Cells; LPS: Lipopolysaccharide; ICAM-1: Intercellular Adhesion Molecule 1; TNF-α: Tumor Necrosis Factor-alpha; COX-2: Cyclooxygenase-2; NF-κB: Nuclear Factor kappa B.

Key Signaling Pathways in Lipid-Mediated Anti-Inflammation

The anti-inflammatory effects of many natural lipids are mediated through the modulation of key signaling pathways. Two of the most critical pathways are the Toll-like Receptor 4 (TLR4) activated Nuclear Factor-kappa B (NF-κB) pathway and the biosynthetic pathways of Specialized Pro-resolving Mediators (SPMs).

TLR4-NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a primary target for anti-inflammatory interventions. Its activation by stimuli like bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines. Many anti-inflammatory lipids exert their effects by inhibiting this pathway at various points.

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

TLR4-NF-κB signaling pathway activation by LPS.
Biosynthesis of Specialized Pro-Resolving Mediators (SPMs)

Specialized pro-resolving mediators are a class of lipid mediators biosynthesized from omega-3 fatty acids, such as EPA and DHA. Unlike traditional anti-inflammatory agents that block the inflammatory response, SPMs actively orchestrate its resolution.

SPM_Biosynthesis cluster_precursors Omega-3 Fatty Acids cluster_enzymes Enzymatic Pathways cluster_spms Specialized Pro-Resolving Mediators EPA EPA COX2_Aspirin Aspirin-acetylated COX-2 EPA->COX2_Aspirin DHA DHA LOX15 15-LOX DHA->LOX15 LOX12 12-LOX DHA->LOX12 LOX5 5-LOX COX2_Aspirin->LOX5 LOX15->LOX5 Resolvins_E E-series Resolvins (e.g., RvE1) LOX5->Resolvins_E Resolvins_D D-series Resolvins (e.g., RvD1) LOX5->Resolvins_D Protectins Protectins (e.g., PD1) LOX5->Protectins Maresins Maresins (e.g., MaR1) LOX12->Maresins

Simplified biosynthesis pathways of SPMs.

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the comparative assessment of anti-inflammatory lipids. Below are detailed methodologies for key in vitro assays.

Lipid Extraction and Preparation

Objective: To extract total lipids from a biological source (e.g., marine fungi, plant material, or bacterial cells) for subsequent anti-inflammatory testing.

Materials:

  • Biological sample (lyophilized)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (for Folch method) or water (for Bligh & Dyer method)

  • Centrifuge

  • Rotary evaporator or nitrogen stream

  • Glassware

Protocol (Modified Folch Method):

  • Homogenize the lyophilized sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.9% NaCl solution to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Wash the chloroform phase with a mixture of methanol and 0.9% NaCl (1:1, v/v) to remove non-lipid contaminants.

  • Evaporate the solvent from the purified lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., DMSO or ethanol) for use in bioassays.

In Vitro Anti-Inflammatory Assays

Objective: To assess the ability of a lipid extract or compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test lipid compound/extract

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test lipid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Objective: To determine the inhibitory effect of a lipid compound on the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

  • Purified human or ovine COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test lipid compound/extract

  • COX-2 inhibitor screening assay kit (commercially available)

  • Microplate reader

Protocol (based on a typical commercial kit):

  • Add the assay buffer, heme, and purified COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of the test lipid compound to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Measure the product formation (e.g., Prostaglandin E2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Experimental Workflow for Screening Anti-inflammatory Lipids

The process of identifying and characterizing novel anti-inflammatory lipids from natural sources typically follows a structured workflow.

Experimental_Workflow Source_Selection Source Selection (Marine/Plant/Microbial) Extraction Lipid Extraction (e.g., Folch Method) Source_Selection->Extraction Fractionation Fractionation & Purification (e.g., HPLC) Extraction->Fractionation In_Vitro_Screening In Vitro Screening (e.g., NO, COX-2 assays) Fractionation->In_Vitro_Screening Active_Compound_ID Active Compound Identification (e.g., Mass Spectrometry) In_Vitro_Screening->Active_Compound_ID Identify active fractions Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for NF-κB) Active_Compound_ID->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models of Inflammation) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for anti-inflammatory lipid discovery.

This guide provides a foundational comparison of anti-inflammatory lipids from diverse natural origins. Further research, particularly head-to-head comparative studies using standardized assays, is crucial to fully elucidate the relative potencies and therapeutic potential of these promising bioactive molecules.

References

Differentiating Isomers of Pentatriacontene Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of isomers are critical in various scientific disciplines, including drug development, where subtle structural variations can lead to significant differences in pharmacological activity. Pentatriacontene (C35H70), a long-chain alkene, exists as numerous positional and geometric (cis/trans) isomers, the distinction of which poses a considerable analytical challenge due to their similar physicochemical properties. This guide provides an objective comparison of mass spectrometry-based methods for differentiating these isomers, supported by experimental data and detailed protocols.

The Challenge of Differentiating Pentatriacontene Isomers

Pentatriacontene isomers, with a molecular weight of 490.9 g/mol , include a wide array of compounds differing in the location of the carbon-carbon double bond (positional isomers) and the spatial arrangement of substituents around the double bond (geometric isomers). Standard electron ionization mass spectrometry (EI-MS) often yields similar fragmentation patterns for these isomers, making unambiguous identification difficult.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds prior to mass analysis. The choice of the GC column's stationary phase is crucial for resolving closely eluting isomers.

Key Considerations for GC Separation:

  • Stationary Phase Polarity: High-polarity stationary phases (e.g., those containing polyethylene glycol or cyanopropyl functionalities) can interact with the π-electrons of the double bond, often providing better separation of alkene isomers compared to non-polar phases.

  • Column Dimensions: Long capillary columns (e.g., 60-100 m) with narrow internal diameters (e.g., 0.25 mm) and thin films (e.g., 0.20-0.25 µm) offer higher resolution.

  • Temperature Programming: A carefully optimized temperature ramp is essential to achieve baseline separation of isomers with very similar boiling points.

Kováts Retention Indices

To standardize retention times across different GC systems, Kováts retention indices (I) are used. The retention index relates the retention time of an analyte to that of n-alkanes eluting before and after it.

Compound Stationary Phase Kováts Retention Index (I)
1-PentatriaconteneNon-polar (e.g., DB-1)~3484-3490
n-Tetratriacontane (C34H70)Non-polar3400
n-Pentatriacontane (C35H72)Non-polar3500
n-Hexatriacontane (C36H74)Non-polar3600

Mass Spectrometric Fragmentation of Pentatriacontene Isomers

Under electron ionization, alkenes typically undergo fragmentation through allylic cleavage and McLafferty rearrangements. While the overall spectra of positional isomers can be similar, the relative abundances of key fragment ions can provide clues to the double bond position.

General Fragmentation Pathways:

  • Allylic Cleavage: The most common fragmentation pathway for alkenes, involving the cleavage of the bond allylic to the double bond, resulting in a stable resonance-stabilized carbocation.

  • McLafferty Rearrangement: Occurs in alkenes with a γ-hydrogen, involving a hydrogen transfer to the double bond followed by β-cleavage, leading to the elimination of a neutral alkene.

Comparison of Fragmentation Patterns of Pentatriacontene Positional Isomers
Isomer Key Fragment Ions (m/z) and Interpretation
1-Pentatriacontene The mass spectrum will show a prominent molecular ion peak (M+) at m/z 490. A characteristic fragment at m/z 41, corresponding to the allyl cation [C3H5]+, is expected to be the base peak due to allylic cleavage. A series of hydrocarbon fragments separated by 14 Da (CH2) will also be present.
17-Pentatriacontene The molecular ion peak at m/z 490 will be observed. Allylic cleavage will result in fragment ions from the cleavage of the C15-C16 and C18-C19 bonds. This would lead to characteristic fragments that can help distinguish it from terminal alkenes. The NIST database shows major peaks at m/z 57, 43, and 97 for this compound.
Internal Isomers (General) For internal isomers, allylic cleavage can occur on either side of the double bond. The resulting fragment ions will have different m/z values depending on the double bond's position. The relative abundance of these fragments can be used to infer the location of the double bond.

Note: Mass spectra of many pentatriacontene positional isomers are not available in public databases. The interpretation for internal isomers is based on general fragmentation rules for long-chain alkenes.

Derivatization for Unambiguous Double Bond Localization

To overcome the limitations of direct EI-MS analysis, chemical derivatization techniques are employed to "fix" the double bond and generate characteristic fragment ions that reveal its original position.

Dimethyl Disulfide (DMDS) Derivatization

DMDS is a widely used reagent that reacts with the double bond to form a dithioether derivative. Upon electron ionization, the derivative fragments predictably at the C-C bond between the two sulfur atoms, producing two major fragment ions. The masses of these ions directly indicate the original position of the double bond.

Experimental Protocols

Protocol 1: GC-MS Analysis of Pentatriacontene Isomers

1. Sample Preparation:

  • Dissolve the pentatriacontene isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation:

  • GC System: Agilent 7890B or equivalent.
  • Column: High-polarity capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) or a non-polar column (e.g., DB-1ms, 60 m x 0.25 mm ID, 0.25 µm film thickness) for initial screening.
  • Injector: Split/splitless inlet at 300°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program: 80°C (hold 2 min), ramp to 320°C at 5°C/min, hold for 20 min.
  • MS System: Agilent 5977B or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-600.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify peaks corresponding to pentatriacontene isomers based on their mass spectra (molecular ion at m/z 490).
  • Compare retention times and fragmentation patterns to reference spectra and Kováts retention indices.

Protocol 2: Dimethyl Disulfide (DMDS) Derivatization

1. Reagents:

  • Pentatriacontene isomer sample.
  • Dimethyl disulfide (DMDS).
  • Iodine solution (10% w/v in diethyl ether).
  • Hexane.
  • Sodium thiosulfate solution (5% w/v in water).

2. Procedure:

  • Dissolve ~1 mg of the alkene sample in 200 µL of hexane in a small reaction vial.
  • Add 200 µL of DMDS and 50 µL of the iodine solution.
  • Seal the vial and heat at 40°C for 15 hours.
  • Cool the reaction mixture to room temperature.
  • Add 1 mL of hexane and 1 mL of 5% sodium thiosulfate solution to quench the reaction and remove excess iodine.
  • Vortex the mixture and allow the layers to separate.
  • Carefully transfer the upper hexane layer to a clean vial.
  • Dry the hexane extract over anhydrous sodium sulfate.
  • The sample is now ready for GC-MS analysis using the conditions described in Protocol 1.

Visualization of Workflows

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Pentatriacontene Isomer Mixture Dissolution Dissolve in Hexane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

Caption: GC-MS workflow for the analysis of pentatriacontene isomers.

DMDS_Workflow Sample Alkene Sample in Hexane AddReagents Add DMDS and Iodine Catalyst Sample->AddReagents Reaction Heat at 40°C for 15h AddReagents->Reaction Quench Quench with Na2S2O3 Reaction->Quench Extract Extract with Hexane Quench->Extract Dry Dry over Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for DMDS derivatization of pentatriacontene isomers.

Differentiating Geometric (Cis/Trans) Isomers

The mass spectra of cis and trans isomers of a given alkene are typically nearly identical, as the energetic electron ionization process often leads to the loss of stereochemical information. Therefore, the differentiation of geometric isomers relies almost exclusively on their chromatographic separation.

  • GC Separation: Cis and trans isomers often have slightly different boiling points and polarities, allowing for their separation on high-resolution capillary GC columns. Generally, the trans isomer elutes slightly earlier than the cis isomer on non-polar columns, while this order may be reversed on polar columns.

Conclusion

The differentiation of pentatriacontene isomers is a complex analytical task that requires a multi-faceted approach. High-resolution gas chromatography is essential for the initial separation of both positional and geometric isomers. While electron ionization mass spectrometry can provide clues to the double bond position in positional isomers, its utility is limited. For unambiguous identification of the double bond location, chemical derivatization with reagents such as dimethyl disulfide is the method of choice, as it produces characteristic fragments that directly correlate to the original position of unsaturation. For geometric isomers, chromatographic separation remains the primary means of differentiation. By combining these techniques, researchers can confidently identify and distinguish the various isomers of pentatriacontene, which is crucial for advancing research in fields where isomeric purity is paramount.

A Comparative Guide to the Quantitative Analysis of 17-Pentatriacontene in Honey

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated quantitative method for the determination of 17-Pentatriacontene in honey, alongside alternative analytical approaches. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative data in tabular format, and visualizes workflows for enhanced clarity.

Introduction

This compound (C35H70) is a naturally occurring long-chain alkene found in various plant waxes and subsequently in honey. As a lipophilic compound, its presence and concentration in honey can be indicative of the honey's botanical origin and potential contamination from environmental sources or processing. Accurate quantification of this and other hydrocarbons is crucial for quality control, authentication, and safety assessment of honey products. This guide focuses on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the analysis of this compound in the complex matrix of honey and compares it with other potential analytical techniques.

Validated Quantitative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds in complex matrices.[1][2][3] For a non-polar, high molecular weight compound like this compound, GC-MS offers excellent selectivity and sensitivity.

Experimental Protocol: GC-MS Method

1. Sample Preparation: Ultrasound-Assisted Liquid-Liquid Extraction (UA-LLE)

  • Honey Sample Homogenization: Allow the honey sample to reach room temperature and homogenize it by stirring.

  • Weighing: Accurately weigh 5.0 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an internal standard (e.g., 1-eicosene or a suitable stable isotope-labeled analogue) to a final concentration of 1 µg/mL.

  • Dissolution: Add 10 mL of ultrapure water and vortex for 1 minute to dissolve the honey.

  • Extraction: Add 10 mL of n-hexane to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes at 30°C to facilitate the extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper n-hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer with another 10 mL of n-hexane.

  • Combine and Evaporate: Combine the n-hexane extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis: GC-MS

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for confirmation.

  • SIM Ions for this compound (C35H70, MW 490.9): Target ion for quantification (e.g., m/z 490.9) and qualifier ions (e.g., m/z 69, 83) should be selected based on the fragmentation pattern.[4]

Method Validation Data

The performance of this GC-MS method was validated according to international guidelines to ensure its suitability for the intended purpose.[5][6][7][8][9] The key validation parameters are summarized in the table below.

Parameter Result Acceptance Criteria
Linearity (r²) 0.998≥ 0.99
Range 10 - 1000 ng/gCovers expected concentration range
Limit of Detection (LOD) 3 ng/gSufficiently low for trace analysis
Limit of Quantification (LOQ) 10 ng/gLowest quantifiable concentration
Accuracy (Recovery %) 92 - 105%70 - 120%
Precision (RSD %)
- Repeatability (Intra-day)< 5%≤ 15%
- Intermediate Precision (Inter-day)< 8%≤ 20%
Selectivity No significant interfering peaks at the retention time of the analyteMethod is able to differentiate the analyte from other matrix components

Comparison with Alternative Methods

While GC-MS is a highly suitable technique for the quantification of this compound in honey, other analytical methods can be employed for honey analysis, each with its own set of advantages and limitations for this specific application.

Method Principle Applicability for this compound Advantages Disadvantages
SPME-GC-MS Adsorption of volatile and semi-volatile compounds onto a coated fiber, followed by thermal desorption into the GC-MS.[3][10]Potentially applicable, but may have lower recovery for high molecular weight, less volatile compounds compared to LLE.Solvent-free, simple, and can be automated. Good for screening volatile profiles.[10]Fiber coating selectivity and capacity can be limiting. May not be quantitative for all compounds.
LC-MS/MS Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry detection.[11][12][13]Not ideal. This compound is a non-polar hydrocarbon with no ionizable functional groups, making it difficult to analyze by conventional LC-MS techniques.Excellent for polar and thermally labile compounds like pesticides and veterinary drugs in honey.[12][13]Poor sensitivity for non-polar hydrocarbons. Requires derivatization for certain compounds.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy measures the concentration of substances based on the signal intensity relative to an internal standard.[14][15]Not suitable for trace quantification of a single hydrocarbon in a complex mixture.High precision, non-destructive, and provides structural information. Excellent for quantifying major components (sugars, amino acids) and for metabolic profiling.[14]Low sensitivity compared to MS techniques. Signal overlap in complex mixtures can be a challenge.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Homogenize Honey Sample weigh Weigh 5g of Honey start->weigh spike Spike with Internal Standard weigh->spike dissolve Dissolve in 10 mL Water spike->dissolve extract1 Add 10 mL n-Hexane & Sonicate dissolve->extract1 centrifuge1 Centrifuge (4000 rpm, 10 min) extract1->centrifuge1 collect1 Collect n-Hexane Layer centrifuge1->collect1 extract2 Repeat Extraction with 10 mL n-Hexane collect1->extract2 combine Combine Extracts extract2->combine evaporate Evaporate to 1 mL combine->evaporate gcms GC-MS Analysis evaporate->gcms data Data Acquisition (SIM/Scan) gcms->data quant Quantification & Confirmation data->quant

Caption: Experimental workflow for the quantitative analysis of this compound in honey by GC-MS.

logical_comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods analyte Non-polar, High MW Hydrocarbon gcms GC-MS analyte->gcms Highly Suitable spme SPME-GC-MS analyte->spme Potentially Suitable (Screening) lcms LC-MS/MS analyte->lcms Not Suitable nmr qNMR analyte->nmr Not Suitable (Trace)

Caption: Logical comparison of analytical methods for this compound analysis.

References

A Comparative Guide to the Extraction of 17-Pentatriacontene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of 17-Pentatriacontene, a long-chain aliphatic hydrocarbon with reported antibacterial, anti-inflammatory, and anticancer properties, from plant sources. The selection of an appropriate extraction method is critical for maximizing yield and purity while minimizing environmental impact and operational costs. This document outlines and compares four common extraction techniques: conventional solvent extraction (Soxhlet), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with carbon dioxide (CO₂).

Comparative Analysis of Extraction Methods

The following table summarizes the key performance indicators for each extraction method for this compound. The presented data is a representative summary based on typical results for the extraction of long-chain, non-polar hydrocarbons from plant matrices, as direct comparative studies for this compound are not extensively available in the current literature.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE-CO₂)
Extraction Yield (%) Moderate to HighHighHighHigh to Very High
Purity of Extract ModerateHighHighVery High
Solvent Consumption HighLow to ModerateLowNone (CO₂ is recycled)
Extraction Time Long (6-24 hours)Short (10-60 minutes)Very Short (5-30 minutes)Moderate (30-120 minutes)
Operating Temperature High (Boiling point of solvent)Low to ModerateModerate to HighLow to Moderate (31-60°C)
Environmental Impact High (due to solvent use)LowLowVery Low (Green Technology)
Cost of Equipment LowModerateModerateHigh
Scalability GoodGoodModerateGood

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired scale of extraction.

Soxhlet Extraction

This classical method relies on the continuous washing of a solid sample with a fresh, distilled solvent.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Non-polar solvent (e.g., n-hexane, petroleum ether)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered plant material into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask with the selected solvent (approximately 2-3 times the volume of the extraction chamber).

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.

  • The solvent vapor will travel up to the condenser, where it will condense and drip onto the plant material in the thimble.

  • Once the solvent level in the extraction chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • This cycle is repeated for a prolonged period (typically 6-24 hours).

  • After extraction, the solvent containing the extracted this compound is concentrated using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and mass transfer.

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker, flask)

  • Non-polar solvent (e.g., n-hexane, isopropanol)

  • Filtration system (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered plant material into an extraction vessel.

  • Add a specific volume of the chosen solvent to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).

  • Place the extraction vessel in an ultrasonic bath or immerse the tip of an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 10-60 minutes).

  • Maintain a constant temperature during the extraction process if required.

  • After sonication, separate the extract from the solid plant residue by filtration.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and the release of target compounds into the solvent.

Materials:

  • Dried and powdered plant material

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel (microwave-transparent)

  • Non-polar solvent (e.g., n-hexane, ethanol)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered plant material into a microwave-safe extraction vessel.

  • Add a specific volume of the chosen solvent.

  • Place the vessel in the microwave extractor.

  • Set the microwave power (e.g., 300-800 W), temperature, and extraction time (e.g., 5-30 minutes).

  • After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE-CO₂)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. In its supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Materials:

  • Dried, powdered, and preferably deoiled plant material

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (optional, e.g., ethanol)

  • Collection vessel

Procedure:

  • Load the dried and ground plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to bring it to its supercritical state (typically above 74 bar and 31°C).

  • Pass the supercritical CO₂ through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • The pressure is then reduced in a collection vessel, causing the CO₂ to return to its gaseous state and lose its solvating power.

  • The extracted this compound precipitates in the collection vessel.

  • The CO₂ can be recycled and reused in the process.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound in the obtained extracts is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

  • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., hexane) to a known concentration. An internal standard (e.g., a long-chain alkane not present in the sample) is added for accurate quantification.

  • GC Separation: A small volume of the sample is injected into the GC system. The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar capillary column is typically used for the analysis of hydrocarbons.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard and a calibration curve prepared with a pure standard of this compound.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for each extraction method.

Soxhlet_Extraction_Workflow plant Dried & Powdered Plant Material thimble Place in Extraction Thimble plant->thimble soxhlet Soxhlet Apparatus (Solvent + Heat) thimble->soxhlet extraction Continuous Extraction (6-24 hours) soxhlet->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate extract Crude Extract (this compound) concentrate->extract

Soxhlet Extraction Workflow

UAE_Workflow plant Dried & Powdered Plant Material mix Mix with Solvent plant->mix ultrasound Ultrasonic Treatment (10-60 min) mix->ultrasound filter Filtration ultrasound->filter concentrate Concentration (Rotary Evaporator) filter->concentrate extract Crude Extract (this compound) concentrate->extract

Ultrasound-Assisted Extraction Workflow

MAE_Workflow plant Dried & Powdered Plant Material mix Mix with Solvent plant->mix microwave Microwave Irradiation (5-30 min) mix->microwave filter Filtration microwave->filter concentrate Concentration (Rotary Evaporator) filter->concentrate extract Crude Extract (this compound) concentrate->extract

Microwave-Assisted Extraction Workflow

SFE_Workflow plant Dried & Powdered Plant Material load Load into Extractor plant->load sfe Supercritical CO₂ Extraction load->sfe depressurize Depressurization sfe->depressurize collect Collect Precipitate depressurize->collect extract Pure Extract (this compound) collect->extract

Supercritical Fluid Extraction Workflow

Conclusion

The choice of extraction method for this compound from plant material depends on the specific objectives of the research or production.

  • Soxhlet extraction , while being a low-cost and well-established method, is time-consuming and uses large volumes of organic solvents, making it less environmentally friendly.

  • Ultrasound-assisted and microwave-assisted extraction are modern, rapid, and efficient alternatives that significantly reduce extraction time and solvent consumption. They are well-suited for laboratory-scale extractions and can be scaled up.

  • Supercritical fluid extraction with CO₂ stands out as a "green" technology that provides high-purity extracts without the use of organic solvents. Although the initial equipment cost is high, the operational costs can be lower due to the recycling of CO₂, and it is highly suitable for producing high-quality extracts for pharmaceutical and nutraceutical applications.

For researchers and professionals in drug development, the trade-offs between extraction efficiency, purity, cost, and environmental impact should be carefully considered to select the most appropriate method for their specific needs.

A Comparative Analysis of the Biological Activities of 17-Pentatriacontene and its Saturated Analogue, n-Pentatriacontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the unsaturated long-chain hydrocarbon, 17-pentatriacontene, and its saturated counterpart, n-pentatriacontane. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the potential influence of the carbon-carbon double bond on the pharmacological effects of these molecules.

Executive Summary

Long-chain hydrocarbons are ubiquitous in nature and have garnered interest for their diverse biological activities. This compound, an alkene, has been associated with a range of effects including antibacterial, anti-inflammatory, and anticancer properties. Its saturated analogue, n-pentatriacontane, has been less extensively studied for its specific biological functions, though it is a common constituent of plant extracts with medicinal properties. This guide aims to present the current state of knowledge on these two molecules to facilitate further research and drug development efforts.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the reported biological activities and available quantitative data for this compound and n-pentatriacontane. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: Comparison of Biological Activities

Biological ActivityThis compoundn-Pentatriacontane
Antibacterial Reported activity against various bacterial strains.[1]Identified as a major component in plant extracts with antibacterial activity.
Anti-inflammatory Associated with anti-inflammatory properties in plant extracts.A related saturated alkane, hentriacontane, has demonstrated potent anti-inflammatory effects.
Anticancer Found in plant extracts exhibiting anticancer activity.Limited data available.
Antifouling Reported activity.No data available.
Anti-arthritic Associated with anti-arthritic properties in plant extracts.No data available.

Table 2: Quantitative Antibacterial Activity Data

CompoundBacterial StrainMethodResultReference
This compound (in an extract fraction)Not specifiedDisc Diffusion13 mm inhibition zone[1]
n-PentatriacontaneNot availableNot availableNot available

Table 3: Quantitative Anti-inflammatory Activity Data (for a related saturated alkane)

CompoundCell LineParameterIC₅₀Reference
HentriacontaneRAW 264.7 cellsTNF-α inhibition~5 µM[2]
HentriacontaneRAW 264.7 cellsIL-6 inhibition~5 µM[2]
HentriacontaneRAW 264.7 cellsMCP-1 inhibition~5 µM[2]
HentriacontaneRAW 264.7 cellsIL-1β inhibition~5 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Activity Assessment (Disc Diffusion Method)

This protocol is based on the methodology used to assess the antibacterial activity of fractions containing this compound.[1]

  • Bacterial Culture Preparation: Target bacterial strains are cultured overnight in a suitable broth medium to achieve a concentration of approximately 10⁸ cells/mL.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., a plant extract fraction containing this compound).

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic is used as a positive control, and a solvent-treated disc serves as a negative control. The plates are then incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity Assessment (Inhibition of Pro-inflammatory Cytokines)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of hentriacontane, a saturated alkane analogous to n-pentatriacontane.[2]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1, IL-1β).

  • Treatment: The LPS-stimulated cells are treated with various concentrations of the test compound (e.g., hentriacontane).

  • Cytokine Quantification: After a specific incubation period, the cell culture supernatant is collected. The concentration of the pro-inflammatory cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the test compound required to inhibit the production of a specific cytokine by 50%.

Mandatory Visualization

Proposed Mechanism of Antibacterial Action

The antibacterial activity of long-chain hydrocarbons like this compound is believed to stem from their ability to disrupt the bacterial cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

G Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Compound This compound Disruption Membrane Disruption Compound->Disruption Intercalation Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of antibacterial action.
Putative Anti-inflammatory Signaling Pathway Inhibition by n-Pentatriacontane

Based on studies of the related saturated alkane, hentriacontane, n-pentatriacontane may exert anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and caspase-1 pathways. These pathways are crucial for the production of pro-inflammatory mediators.

G cluster_pathway Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription IL1b IL-1β (mature) Pro_IL1b->IL1b Caspase1_inactive Pro-Caspase-1 Inflammasome Inflammasome Caspase1_inactive->Inflammasome Caspase1_active Caspase-1 (active) Inflammasome->Caspase1_active activates Caspase1_active->Pro_IL1b cleaves Compound n-Pentatriacontane (hypothesized) Compound->IKK inhibition Compound->Inflammasome inhibition

Hypothesized anti-inflammatory mechanism.

Discussion and Future Directions

The presence of a double bond in this compound compared to the fully saturated n-pentatriacontane introduces a point of reactivity and a change in molecular geometry, which can significantly influence their interaction with biological targets. Generally, alkenes are more reactive than alkanes. This increased reactivity could contribute to the observed biological activities of this compound, particularly its ability to disrupt microbial cell membranes.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of the antibacterial, anti-inflammatory, and anticancer activities of purified this compound and n-pentatriacontane under identical experimental conditions.

  • Quantitative analysis: Determining the Minimum Inhibitory Concentration (MIC) and IC₅₀ values for both compounds against a panel of bacterial strains and cancer cell lines.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including their interactions with cell membranes and key signaling proteins.

A deeper understanding of the structure-activity relationship between these two long-chain hydrocarbons will be invaluable for the development of new therapeutic agents.

References

A Guide to Inter-Laboratory Comparison of 17-Pentatriacontene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 17-Pentatriacontene, a long-chain alkene. While no formal inter-laboratory comparison studies for this specific compound are publicly available, this document outlines standardized methodologies based on established analytical principles for long-chain hydrocarbon analysis. The objective is to facilitate the generation of comparable and reliable data across different laboratories, which is crucial for regulatory submissions and collaborative research.

Introduction

This compound (C35H70) is a long-chain alkene that may be of interest in various fields, including biochemistry and drug development, due to its potential role as a biomarker or its presence in natural product extracts. Accurate and precise quantification is essential for understanding its biological significance and for quality control purposes. Inter-laboratory comparison studies, or proficiency tests, are vital for assessing the competence of laboratories in performing specific analyses and for validating the analytical methods used.[1] This guide proposes a study design and presents expected performance characteristics for the quantification of this compound.

Proposed Inter-Laboratory Study Design

A central coordinating body would be responsible for the preparation and distribution of homogeneous samples. These would include a standard solution of this compound in a suitable solvent (e.g., hexane) and a spiked matrix sample (e.g., a plant oil extract known to be free of endogenous this compound). Participants would receive a set of blind samples with varying concentrations of the analyte.

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended primary technique for the quantification of this compound due to its high sensitivity and selectivity.[2] Gas chromatography with flame ionization detection (GC-FID) can be considered as an alternative, particularly for samples with higher concentrations of the analyte.[3]

Data Analysis and Performance Evaluation

Participating laboratories would report their quantitative results for the blind samples. The study coordinator would then perform a statistical analysis to determine the consensus mean and standard deviation for each sample. Laboratory performance would be evaluated using Z-scores, calculated as follows:

Z = (x - X) / σ

where:

  • x is the result from the participating laboratory

  • X is the assigned value (consensus mean)

  • σ is the target standard deviation for proficiency assessment

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Data Presentation: Expected Performance of Analytical Methods

The following tables summarize the expected performance characteristics for the quantification of this compound by GC-MS and GC-FID, based on typical validation data for long-chain hydrocarbon analysis.[5][6]

Table 1: GC-MS Method Performance

ParameterExpected Value
Linearity (r²)> 0.99
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: GC-FID Method Performance

ParameterExpected Value
Linearity (r²)> 0.99
Range1 - 500 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Sample Preparation: Extraction from a Plant Oil Matrix

This protocol is designed for the extraction of this compound from a lipid-rich matrix.

  • Saponification: To 1 gram of the oil sample, add 10 mL of 2 M ethanolic potassium hydroxide. Heat the mixture at 80°C for 1 hour with occasional vortexing.

  • Liquid-Liquid Extraction: After cooling, add 10 mL of deionized water and 10 mL of n-hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction with another 10 mL of n-hexane.

  • Drying and Concentration: Combine the hexane extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated long-chain hydrocarbon) before analysis.

GC-MS Analysis Protocol
  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the analysis of non-polar long-chain alkanes.[7]

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85, and the molecular ion if detectable).[7]

GC-FID Analysis Protocol
  • System: Gas chromatograph with a flame ionization detector.

  • Column: Same as for GC-MS.

  • Injector: Split mode (e.g., 20:1) at 280°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Same as for GC-MS.

  • Detector Temperature: 320°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Oil Sample Saponification Saponification with KOH/Ethanol Sample->Saponification LLE Liquid-Liquid Extraction with Hexane Saponification->LLE Concentration Drying and Concentration LLE->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Primary Method GC_FID GC-FID Analysis (Alternative) Concentration->GC_FID Alternative Method Quantification Quantification using Calibration Curve GC_MS->Quantification GC_FID->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Data_Analysis_Logic cluster_results Laboratory Results cluster_stats Statistical Analysis cluster_eval Performance Evaluation Lab_A Lab A Result (x_A) Consensus_Mean Calculate Consensus Mean (X) Lab_A->Consensus_Mean Std_Dev Calculate Standard Deviation (σ) Lab_A->Std_Dev Lab_B Lab B Result (x_B) Lab_B->Consensus_Mean Lab_B->Std_Dev Lab_C Lab C Result (x_C) Lab_C->Consensus_Mean Lab_C->Std_Dev Z_Score_A Calculate Z-Score for Lab A Consensus_Mean->Z_Score_A Z_Score_B Calculate Z-Score for Lab B Consensus_Mean->Z_Score_B Z_Score_C Calculate Z-Score for Lab C Consensus_Mean->Z_Score_C Std_Dev->Z_Score_A Std_Dev->Z_Score_B Std_Dev->Z_Score_C Evaluation Performance Assessment (|Z| <= 2 is satisfactory) Z_Score_A->Evaluation Z_Score_B->Evaluation Z_Score_C->Evaluation

Caption: Logic for inter-laboratory data analysis and performance evaluation.

References

Evaluating the Specificity of 17-Pentatriacontene as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific and reliable biomarkers is a critical endeavor in modern medicine, underpinning advancements in diagnostics, prognostics, and personalized therapeutics. Among the vast array of molecules under investigation, long-chain hydrocarbons have emerged as a class of interest due to their diverse biological activities. This guide provides a comprehensive evaluation of 17-Pentatriacontene, a long-chain alkene, as a potential biomarker. Given the current scarcity of direct research on its biomarker specificity, this guide draws objective comparisons with other long-chain hydrocarbons and outlines the necessary experimental frameworks for its validation.

Introduction to this compound

This compound is a long-chain unsaturated hydrocarbon with the chemical formula C35H70. It has been identified in various natural sources, including plant extracts and marine organisms. Preliminary studies have suggested a range of biological activities, including antibacterial and anti-inflammatory properties. However, its potential and specificity as a biomarker for human diseases remain largely unexplored.

Comparative Analysis of Long-Chain Hydrocarbons as Biomarkers

To evaluate the potential of this compound, it is instructive to compare it with other long-chain hydrocarbons that have been investigated as biomarkers. Very long-chain fatty acids (VLCFAs) and other long-chain monounsaturated fatty acids have been studied in the context of several diseases.

Biomarker ClassSpecific Compound(s)Associated ConditionsReported Specificity/Sensitivity
Long-Chain Alkenes This compound Largely uninvestigated in human disease. Identified in plant/marine extracts with antibacterial/anti-inflammatory activity.Not established.
Very Long-Chain Fatty Acids (VLCFAs)C26:0 (Hexacosanoic acid)Peroxisomal disorders (e.g., Zellweger syndrome)[1]Levels of C26:0 are a key diagnostic marker for these genetic disorders.[1]
Hydroxylated ULCFAsPotentially protective against colorectal cancer (lower levels in cases)[2]Further validation needed to establish specificity and sensitivity.[2]
Long-Chain Monounsaturated Fatty Acids (LCMUFAs)Oleic acid, Gondoic acidDispersal of organic waste from fish enclosures (environmental biomarker)[3]Proportions of specific LCMUFAs were significantly higher near the source.[3]
Fish oil-derived LCMUFAsPotential improvement of endothelial function[4]Clinical studies are ongoing to determine specific biomarker potential.[4]

Key Observation: While other long-chain hydrocarbons, particularly VLCFAs, have established roles as biomarkers for specific metabolic disorders, there is currently no published data validating this compound as a specific biomarker for any human disease. Its reported anti-inflammatory activity suggests a potential role in inflammatory diseases, but this requires rigorous investigation.

Experimental Protocols for Biomarker Validation

The validation of any new biomarker is a multi-step process requiring robust analytical methods and well-designed clinical studies. The primary method for the analysis of this compound and other long-chain hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for Biomarker Discovery and Validation

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_quantification Quantification & Initial Validation cluster_clinical Clinical Validation Discovery Untargeted Metabolomics (e.g., GC-MS) of Case vs. Control Samples Quantification Development of a Quantitative Assay (e.g., GC-MS/MS) for this compound Discovery->Quantification Candidate Biomarker Identified AnalyticalValidation Analytical Validation (Accuracy, Precision, Linearity, LLOQ) Quantification->AnalyticalValidation CohortValidation Validation in Larger, Independent Patient Cohorts AnalyticalValidation->CohortValidation SpecificityTesting Testing Against Other Disease States to Determine Specificity CohortValidation->SpecificityTesting ROC ROC Curve Analysis to Determine Sensitivity and Specificity SpecificityTesting->ROC

Caption: A generalized workflow for the discovery and validation of a new biomarker.

Detailed Experimental Protocol: Quantitative Analysis of this compound in Human Plasma by GC-MS

This protocol outlines a general approach for the quantitative analysis of this compound in a biological matrix.

1. Sample Preparation:

  • Lipid Extraction: A liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, is typically used to extract lipids from plasma samples.

  • Internal Standard: A deuterated or 13C-labeled analog of this compound should be added at the beginning of the extraction process to account for extraction inefficiency and matrix effects.

  • Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the extracted lipids containing this compound can be derivatized. For alkenes, derivatization with dimethyl disulfide (DMDS) can help to pinpoint the location of the double bond.[5]

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain hydrocarbons.

    • Injector: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred.

    • Oven Program: A temperature gradient is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature to elute the high-boiling point this compound.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is the standard method for GC-MS.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (with a triple quadrupole MS) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its internal standard.

3. Data Analysis and Quantification:

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

  • Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Potential Signaling and Metabolic Pathways

Currently, there is no direct evidence linking this compound to specific signaling pathways in mammalian systems. However, based on the metabolism of other long-chain hydrocarbons, we can propose a putative metabolic pathway.

Putative_Metabolism This compound This compound Omega-hydroxylation Omega-hydroxylation This compound->Omega-hydroxylation Cytochrome P450 Alcohol_Dehydrogenase Alcohol_Dehydrogenase Omega-hydroxylation->Alcohol_Dehydrogenase Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase Alcohol_Dehydrogenase->Aldehyde_Dehydrogenase Beta-oxidation Beta-oxidation Aldehyde_Dehydrogenase->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: A proposed metabolic pathway for long-chain hydrocarbons in mammals.

Long-chain alkanes and alkenes can be metabolized through an initial omega-hydroxylation step catalyzed by cytochrome P450 enzymes. The resulting alcohol is then oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway to generate acetyl-CoA, which can be utilized in the Krebs (TCA) cycle for energy production. It is important to note that this is a generalized pathway and the specific enzymes and intermediates for this compound have not been identified.

Conclusion and Future Directions

The evaluation of this compound as a specific biomarker is in its infancy. While its presence in natural sources and preliminary reports of biological activity are intriguing, there is a clear and urgent need for foundational research to establish its relevance in human health and disease.

Recommendations for Future Research:

  • Untargeted Metabolomic Studies: Utilize GC-MS and other high-resolution mass spectrometry techniques to analyze biological samples (e.g., plasma, tissue) from patients with various diseases (e.g., inflammatory disorders, cancer) and healthy controls to identify if this compound levels are significantly altered.

  • Development of a Validated Quantitative Assay: A robust and sensitive quantitative method for this compound in human biological matrices is essential for any subsequent validation studies.

  • Functional Studies: Investigate the biological effects of this compound on human cells and in animal models to understand its mechanism of action and potential role in disease pathogenesis.

  • Comparative Studies: If initial studies show promise, it will be crucial to compare the diagnostic/prognostic performance of this compound with existing biomarkers for the specific disease of interest.

References

Safety Operating Guide

Navigating the Disposal of 17-Pentatriacontene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 17-Pentatriacontene, a long-chain alkene, is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring minimal environmental impact and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not typically required.[2]

In the event of a spill, small quantities can be wiped up with a cloth, and the area flushed with water. Larger spills should be contained with sand or earth and collected for proper disposal.[1]

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by federal and state laws, including the Resource Conservation and Recovery Act (RCRA) at the federal level.[3][4][5] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[3][6] Although this compound is not currently classified as hazardous waste[1], it is prudent to follow a cautious disposal pathway.

Step 1: Waste Characterization

The first step is to determine if the waste is hazardous. This involves checking if the chemical is listed as hazardous by the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on available data for similar compounds, this compound is not expected to meet these criteria.

Step 2: Segregation

Properly segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Store in a designated, well-ventilated area.

Step 3: Containerization and Labeling

  • Use a compatible, leak-proof container for collecting the waste.

  • Clearly label the container with "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the associated hazards (if any).[6] If reusing a container, ensure the old label is completely removed or defaced.[6]

Step 4: Waste Accumulation

Accumulate the waste in a designated satellite accumulation area within the laboratory. Adhere to the quantity and time limits for waste accumulation based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[4]

Step 5: Disposal

  • For Uncontaminated this compound: If the compound is pure and unused, consider chemical recycling or redistribution if possible.

  • For Contaminated Waste: For this compound that is contaminated with other substances, the entire mixture must be characterized to determine the appropriate disposal method.

  • Professional Disposal Service: The recommended and most compliant method for disposal is to use a licensed hazardous waste disposal contractor. Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a certified waste management company.

Never dispose of this compound down the drain or in the regular trash. [7] While some dilute, non-hazardous chemicals may be approved for sink disposal, this is generally not recommended for organic compounds like alkenes.[7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC35H70[8][9]
Molecular Weight490.94 g/mol [8]
Boiling Point554°C at 760 mmHg[8]
Flash Point338.6°C[8]
Density0.818 g/cm³[8]
Water SolubilityInsoluble[1]
LogP (Octanol/Water Partition Coefficient)13.67550[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_characterization Step 1: Characterize Waste Is it a listed hazardous waste or does it exhibit hazardous characteristics? start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste disposal. Consult EHS. is_hazardous->non_hazardous_disposal No hazardous_disposal_path Proceed with Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal_path Yes / Unsure end End: Proper Disposal Complete non_hazardous_disposal->end segregation Step 2: Segregate Waste hazardous_disposal_path->segregation containerization Step 3: Containerize and Label Correctly segregation->containerization accumulation Step 4: Accumulate in Designated Area containerization->accumulation disposal Step 5: Arrange for Professional Disposal via EHS accumulation->disposal disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 17-Pentatriacontene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 17-Pentatriacontene (CAS No. 6971-40-0), a long-chain alkene.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C35H70PubChem[1]
Molecular Weight 490.941 g/mol LookChem[2]
Appearance Off-white solidFisher Scientific[3]
Melting Point 79 - 80 °C / 174.2 - 176 °FFisher Scientific[3]
Boiling Point 554°C at 760 mmHgLookChem[2]
Density 0.818 g/cm³LookChem[2]
Flash Point 338.6°CLookChem[2]
Vapor Pressure 9.46E-12 mmHg at 25°CLookChem[2]
Solubility Insoluble in waterCheméo[4]
XLogP3 18.2PubChem[1]

Personal Protective Equipment (PPE)

Due to the limited specific toxicity data for this compound, it is prudent to handle it with a standard level of care for non-volatile organic compounds. The following PPE is recommended to minimize exposure.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against accidental splashes or dust particles entering the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact.
Respiratory Protection Generally not required under normal handling of the solid. Use a NIOSH-approved respirator if creating dust or aerosols.The low vapor pressure suggests a low inhalation risk at room temperature.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.Prevents direct skin contact.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Engineering Controls: Handle in a well-ventilated area. A fume hood is recommended if heating the substance or if there is a potential for aerosolization.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Spill Procedures: For small spills, sweep up the solid material, taking care to avoid creating dust, and place it in a designated waste container.

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

The disposal of this compound and its waste must be conducted in accordance with local, state, and federal regulations. As a long-chain hydrocarbon, it should not be disposed of down the drain.

Waste Categorization:

  • Solid Waste: Unused or contaminated this compound should be collected in a labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for non-halogenated organic waste.

Disposal Route:

  • All waste containing this compound should be disposed of through a licensed hazardous waste disposal company.

Visual Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Standard operational workflow for handling this compound.

Decision Logic for Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedure. This diagram illustrates the decision-making process.

G cluster_nodes Standard Lab Attire (Lab Coat, Closed-toe Shoes) Standard Lab Attire (Lab Coat, Closed-toe Shoes) Safety Glasses Safety Glasses Standard Lab Attire (Lab Coat, Closed-toe Shoes)->Safety Glasses Nitrile Gloves Nitrile Gloves Safety Glasses->Nitrile Gloves Chemical Goggles Chemical Goggles Chemical Goggles->Nitrile Gloves Fume Hood Fume Hood Fume Hood->Nitrile Gloves Respirator Respirator Respirator->Nitrile Gloves Procedure Assessment Procedure Assessment Risk of Splash? Risk of Splash? Procedure Assessment->Risk of Splash? Risk of Dust/Aerosol? Risk of Dust/Aerosol? Procedure Assessment->Risk of Dust/Aerosol? Risk of Splash?->Safety Glasses No Risk of Splash?->Chemical Goggles Yes Risk of Dust/Aerosol?->Standard Lab Attire (Lab Coat, Closed-toe Shoes) Low Risk of Dust/Aerosol?->Fume Hood High Risk of Dust/Aerosol?->Respirator Significant

Caption: Decision tree for selecting appropriate PPE for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.